Product packaging for Mycobacidin(Cat. No.:CAS No. 539-35-5)

Mycobacidin

Numéro de catalogue: B1220996
Numéro CAS: 539-35-5
Poids moléculaire: 217.29 g/mol
Clé InChI: CSOJYIADHHNGRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycobacidin, also historically known as actithiazic acid, acidomycin, or cinnamonin, is a selective antitubercular antibiotic naturally produced by soil-dwelling Streptomyces species . Since its discovery in 1952, it has been investigated for its narrow-spectrum activity, which specifically targets Mycobacterium tuberculosis while demonstrating negligible effects against other Gram-positive or Gram-negative microorganisms . This selectivity makes it a valuable chemical tool for studying tuberculosis pathogenesis and developing targeted therapeutics. The compound's structure features a heptanoate chain linked to an unusual 4-thiazolidinone core, which is formed through a sulfur bridge connecting C7 and C10 atoms . The primary mechanism of action underlying this compound's antitubercular activity is the inhibition of biotin synthase (BioB) in M. tuberculosis . Biotin is an essential cofactor in central metabolic processes, and this compound is proposed to act as a competitive inhibitor of the M. tuberculosis biotin synthase (MtBioB) due to its structural resemblance to biotin . By targeting this critical enzyme in the biotin biosynthesis pathway, this compound disrupts the tricarboxylic acid cycle, membrane lipid biosynthesis, and amino acid metabolism in the bacterium . The biosynthesis of this compound itself involves a fascinating enzymatic process. The key step is the formation of the 4-thiazolidinone heterocycle, which is catalyzed by the radical S-adenosylmethionine (SAM) enzyme MybB . This enzyme is a homolog of biotin synthase and facilitates the final sulfur insertion and cyclization reactions that complete the this compound structure, bridging C7 and C10 to form the sulfur-containing ring . Researchers can utilize this compound in studies focused on: - Investigating novel antibiotic targets and mechanisms, particularly in biotin biosynthesis. - Exploring pathways of sulfur incorporation in natural product biosynthesis. - Studying the function of radical SAM enzymes. - Developing new narrow-spectrum antitubercular agents with potential to overcome drug resistance. This product is intended for research applications in a controlled laboratory environment. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3S B1220996 Mycobacidin CAS No. 539-35-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c11-7-6-14-8(10-7)4-2-1-3-5-9(12)13/h8H,1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJYIADHHNGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275924, DTXSID80871750
Record name Acidomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-35-5, 28223-69-0
Record name 4-Oxo-2-thiazolidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycobacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acidomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 539-35-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOBACIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX05P33K8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mycobacidin: A Technical Guide to its Discovery, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of mycobacidin. It delves into the historical context of its emergence, details the experimental methodologies of the era, and presents its biochemical properties and mechanism of action. This document is intended to serve as a detailed resource for professionals in the fields of microbiology, pharmacology, and drug development.

Historical Context: The Post-Penicillin Era and the Hunt for Antitubercular Agents

The discovery of this compound in 1952 occurred during a fervent period of antibiotic research. Following the revolutionary success of penicillin in the 1940s, scientific focus intensified on identifying novel antimicrobial agents from natural sources, particularly soil-dwelling microorganisms. A primary driver of this research was the urgent need for effective treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis, which remained a significant global health threat. This compound, also known by the synonyms actithiazic acid, cinnamonin, and acidomycin, emerged from this global screening effort as a compound of interest due to its specific activity against this formidable pathogen[1][2].

Discovery and Isolation

This compound is an antitubercular agent originally isolated from soil-dwelling bacteria[1]. While the initial discovery dates to 1952, recent studies in 2025 successfully identified the this compound biosynthetic gene cluster in Streptomyces species, reigniting interest in its unique biochemical pathways[1][3][4]. The compound is characterized by a heptanoate chain linked to an uncommon 4-thiazolidinone core, a feature central to its biological activity[1].

General Experimental Workflow for Discovery

The discovery of natural product antibiotics like this compound follows a systematic workflow. The process begins with the screening of diverse microbial populations and progresses through extraction, purification, and bioactivity testing to the final identification of the active compound.

G cluster_0 Screening & Isolation cluster_1 Production & Extraction cluster_2 Purification & Identification cluster_3 Bioactivity Assessment A Soil Sample Collection B Isolation of Microorganisms (e.g., Streptomyces) A->B C Pure Culture Preparation B->C D Liquid Fermentation C->D E Solvent-based Extraction of Supernatant D->E F Crude Extract Preparation E->F G Chromatographic Purification F->G H Bioassay-Guided Fractionation G->H I Structure Elucidation (Modern: NMR, MS) H->I J Antimicrobial Susceptibility Testing (e.g., MIC against M. tuberculosis) H->J I->J

Caption: General experimental workflow for the discovery of microbial natural products like this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a generalized modern approach for isolating compounds from bacterial fermentation.

  • Inoculation and Fermentation: A pure culture of the producing strain (e.g., Streptomyces sp.) is inoculated into a suitable liquid fermentation medium. The culture is incubated for several days under optimal temperature and aeration conditions to maximize the production of secondary metabolites.

  • Extraction: The fermentation broth is centrifuged to separate the biomass from the supernatant. The supernatant, containing the secreted this compound, is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic separation. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the components[5][6]. Fractions are collected systematically.

  • Bioassay-Guided Fractionation: Each collected fraction is tested for its ability to inhibit the growth of Mycobacterium tuberculosis. Fractions demonstrating high activity are selected for further rounds of purification until a pure compound is obtained.

  • Structure Elucidation: The chemical structure of the purified active compound is determined using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6][7].

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[8]. The agar dilution method is a standard for testing M. tuberculosis[9].

  • Media Preparation: Middlebrook 7H10 or 7H11 agar medium is prepared and autoclaved. While the medium is cooling, it is supplemented with oleic acid-albumin-dextrose-catalase (OADC) enrichment.

  • Drug Dilution Series: A stock solution of pure this compound is prepared. A series of twofold dilutions are made, and each dilution is added to a separate aliquot of the molten agar to achieve the final desired concentrations.

  • Plating: The drug-containing agar is dispensed into petri dishes and allowed to solidify. A drug-free control plate is also prepared.

  • Inoculation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared, and a specific volume is inoculated onto the surface of each plate.

  • Incubation: Plates are incubated at 37°C for a period of 14-21 days[9].

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that inhibits 99% of the bacterial growth compared to the drug-free control plate[9].

Antimicrobial Spectrum and Biological Activity

This compound is notable for its narrow and specific spectrum of activity. Its primary value lies in its potent inhibitory effect on Mycobacterium tuberculosis. It exhibits little to no significant activity against other mycobacteria or common Gram-positive and Gram-negative bacteria in vitro[1].

Organism Class Scientific Name Susceptibility to this compound Reference
Target Pathogen Mycobacterium tuberculosisSusceptible[1]
Other Mycobacteria e.g., M. smegmatisNot Significantly Susceptible[1]
Gram-Positive Bacteria e.g., Staphylococcus aureusNot Significantly Susceptible[1]
Gram-Negative Bacteria e.g., Escherichia coliNot Significantly Susceptible[1]

Mechanism of Action and Biosynthesis

Mechanism of Action: Biotin Synthesis Inhibition

Early research demonstrated that this compound's antimicrobial activity stems from its ability to interfere with biotin (Vitamin B7) biosynthesis[1]. Biotin is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle[1]. This compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme that catalyzes the final step of the biotin synthesis pathway[1]. This targeted inhibition appears to be species-specific, explaining its potent effect on M. tuberculosis and lack of activity against organisms like E. coli, which show significantly lower accumulation of the drug[1].

Biosynthetic Pathway

The biosynthesis of this compound's unique 4-thiazolidinone core remained a mystery for over 70 years until its elucidation in 2025[1][3][4]. The pathway begins with 7-oxoheptanoate, a derivative of pimeloyl-CoA from lipid metabolism[1]. The key step is catalyzed by MybB, a radical S-adenosylmethionine (SAM) enzyme that is homologous to biotin synthase[1][3][4].

The MybB enzyme performs two sequential sulfur insertion reactions to form the heterocyclic ring. The sulfur atoms are sourced from the degradation of an auxiliary [Fe2S2] cluster within the enzyme itself[1][4]. This process occurs in a fixed sequence: the first sulfur atom is inserted to form the C10-S bond, followed by a second insertion to create the C7-S bond, thereby completing the 4-thiazolidinone ring structure[1][3][4].

G precursor 7-Oxoheptanoate (from Lipid Metabolism) intermediate Putative Substrate (7-aminoacetoheptanoate) precursor->intermediate Biosynthetic Steps enzyme Radical SAM Enzyme MybB (Biotin Synthase Homolog) intermediate->enzyme Substrate product This compound (4-Thiazolidinone Core Formed) enzyme->product Catalyzes Dual Sulfur Insertion sulfur_source [Fe2S2] Cluster (Sulfur Donor) sulfur_source->enzyme Provides Sulfur

Caption: Simplified pathway for the biosynthesis of the this compound core.

Conclusion and Historical Significance

This compound represents a fascinating chapter in the history of antibiotic discovery. Its narrow spectrum and specific targeting of Mycobacterium tuberculosis made it a compound of significant interest in an era desperate for new antitubercular drugs. While it never achieved widespread clinical use, likely due to factors such as bioavailability, toxicity, or the discovery of more potent alternatives, its unique structure and mechanism of action continue to be relevant. The recent elucidation of its biosynthetic pathway, involving a novel application of a biotin synthase homolog, provides new insights into the metabolic diversity of microorganisms and may inspire future efforts in synthetic biology and the development of novel, narrow-spectrum antimicrobial agents.

References

An In-depth Technical Guide to Mycobacidin: Synonyms, Mechanism of Action, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mycobacidin, an antibiotic with selective activity against Mycobacterium tuberculosis. The document covers its nomenclature, quantitative inhibitory data, biosynthetic pathway, and detailed experimental protocols for assessing its activity.

This compound: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms and identifiers is provided below for clear reference.

Name Type Identifier
Common Name This compound
Synonyms Actithiazic acid, Acidomycin, Cinnamonin[1]
IUPAC Name 6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid
CAS Number 539-35-5
PubChem CID 94170
ChEMBL ID CHEMBL4862934
UNII UX05P33K8J

Quantitative Data Summary

This compound exhibits potent inhibitory activity against its molecular target and whole bacterial cells. The following table summarizes key quantitative metrics reported in the literature.

Parameter Value Target/Organism Reference
Ki (Inhibition Constant) ~1 µMBiotin Synthase (BioB)[1][2][3]
MIC (Minimum Inhibitory Concentration) 0.096–6.2 µMDrug-susceptible and drug-resistant M. tuberculosis strains[1][2][3][4]
MIC (Minimum Inhibitory Concentration) >1000 µMNon-tuberculosis mycobacteria, Gram-positive, and Gram-negative pathogens[1][2][4]

Biosynthetic Pathway of this compound

This compound is a secondary metabolite produced by soil-dwelling Streptomyces. Its biosynthesis begins with 7-oxoheptanoate. A key step in the formation of its characteristic 4-thiazolidinone ring is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, MybB. This enzyme performs two sulfur insertion reactions, bridging C7 and C10 to complete the heterocyclic core. The sulfur atom itself is sourced from an auxiliary [Fe2S2] cluster within the MybB enzyme.

Mycobacidin_Biosynthesis cluster_precursor Primary Metabolism cluster_pathway This compound Biosynthesis Pimeloyl-CoA Pimeloyl-CoA 7-Oxoheptanoate 7-Oxoheptanoate Pimeloyl-CoA->7-Oxoheptanoate Reduction Intermediate Acyl Intermediate 7-Oxoheptanoate->Intermediate MybC, MybD (PLP, SAM) This compound This compound Intermediate->this compound MybB (Radical SAM) [Fe2S2] cluster

This compound biosynthetic pathway overview.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's mechanism of action.

This protocol is adapted from established methods for assessing the inhibition of biotin synthase by this compound (Acidomycin).[5]

Objective: To determine the inhibitory constant (Ki) of this compound against biotin synthase.

Materials:

  • E. coli biotin synthase (EcBioB), 5 µM dimer

  • Flavodoxin (FLD), 15 µM

  • Ferredoxin(flavodoxin):NADP+ oxidoreductase (FNR), 5 µM

  • Methylthioadenosine nucleosidase (MtnN), 70 nM

  • Tris-HCl buffer, pH 8.0 (50 mM)

  • Potassium chloride (KCl), 100 mM

  • Dithiothreitol (DTT), 5 mM

  • Sodium sulfide (Na2S), 80 µM

  • Ammonium iron(II) sulfate ((NH4)2Fe(SO4)2), 80 µM

  • Nicotinamide adenine dinucleotide phosphate (NADPH), 1 mM

  • Dethiobiotin (substrate), 5–30 µM

  • S-adenosyl-L-methionine (SAM), 100 µM

  • This compound (Acidomycin), 0–30 µM

  • Sodium acetate, 5 M, pH 4.0

  • Anaerobic chamber (< 1 ppm O2)

  • LC-MS system with a C-18 reverse-phase column

Procedure:

  • Preparation: Transfer all reagents and materials into an anaerobic chamber 45 minutes prior to starting the assay to ensure anaerobic conditions.

  • Enzyme and Cofactor Preparation:

    • In a reaction tube, combine EcBioB (to a final concentration of 5 µM dimer), Tris-HCl (50 mM), KCl (100 mM), and DTT (5 mM).

    • Add Na2S (80 µM) and (NH4)2Fe(SO4)2 (80 µM) to the mixture to reconstitute the [4Fe-4S]2+ cluster. Incubate for 10 minutes at 23 °C.

  • Addition of Assay Components:

    • To the reconstituted enzyme solution, add FLD (15 µM), FNR (5 µM), NADPH (1 mM), MtnN (70 nM), dethiobiotin (at varying concentrations from 5–30 µM), and this compound (at varying concentrations from 0–30 µM).

    • Incubate the mixture for 10 minutes at 37 °C.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding SAM to a final concentration of 100 µM.

    • Incubate the reaction for 6 minutes at 37 °C.

    • Quench the reaction by adding 20 µL of 5 M sodium acetate (pH 4.0).

  • Sample Preparation for Analysis:

    • Incubate the quenched reaction at 0 °C for 15 minutes to precipitate proteins.

    • Centrifuge the sample at 18,000 x g for 10 minutes to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Data Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of biotin produced.

    • Determine the reaction rates at different substrate and inhibitor concentrations.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

BioB_Inhibition_Workflow A Prepare Reagents in Anaerobic Chamber B Reconstitute BioB with Fe-S Cluster Components A->B C Add Assay Components: FLD, FNR, NADPH, MtnN, Dethiobiotin, this compound B->C D Incubate at 37°C C->D E Initiate with SAM D->E F Incubate for 6 min at 37°C E->F G Quench with Sodium Acetate F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS H->I J Calculate Ki I->J

Workflow for the in vitro BioB inhibition assay.

This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis, based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • This compound stock solution (dissolved in DMSO).

  • Sterile 96-well U-shaped microtiter plates with lids.

  • Sterile glass beads.

  • Sterile saline or water.

  • McFarland 0.5 turbidity standard.

  • Spectrophotometer.

  • Inverted mirror for reading.

  • Incubator (36 ± 1 °C).

Procedure:

  • Inoculum Preparation:

    • Harvest colonies of M. tuberculosis from a solid medium.

    • Transfer colonies to a tube containing sterile water and glass beads.

    • Vortex thoroughly to create a uniform suspension and break up clumps.

    • Allow the suspension to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 CFU/mL.

    • Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well containing only inoculum and broth (no drug).

    • Include a sterility control well containing only broth.

  • Incubation:

    • Seal the plate with a lid to prevent evaporation.

    • Incubate the plate at 36 ± 1 °C.

  • Reading the MIC:

    • Read the plate when visible growth (turbidity) is apparent in the growth control well, which may take 7-21 days.

    • Use an inverted mirror to observe the presence or absence of a bacterial pellet at the bottom of the U-shaped wells.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare M. tuberculosis Inoculum (0.5 McFarland) B Dilute Inoculum to ~1x10^5 CFU/mL A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare 2-fold Serial Dilutions of this compound in 96-well Plate C->D E Include Growth and Sterility Controls D->E F Incubate at 36°C E->F G Read Plates When Growth Control is Turbid F->G H Determine MIC as Lowest Concentration with No Growth G->H

Workflow for MIC determination by broth microdilution.

References

An In-depth Technical Guide to Mycobacidin, an Anti-tubercular Antibiotic from Streptomyces spp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin, also known as actithiazic acid, is a potent anti-tubercular agent produced by the soil bacterium Streptomyces virginiae. First discovered in 1952, this narrow-spectrum antibiotic has garnered renewed interest due to its specific activity against Mycobacterium tuberculosis. For decades, its biosynthesis remained an enigma. However, recent breakthroughs have elucidated the complete biosynthetic pathway, revealing a fascinating intersection of primary and secondary metabolism. This technical guide provides a comprehensive overview of this compound, from the producing organism and its cultivation to the intricate details of its biosynthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry.

The Producing Organism: Streptomyces virginiae

The primary producer of this compound is Streptomyces virginiae, specifically the ISP-5094 strain. Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics.

Cultivation of Streptomyces virginiae ISP-5094

General Cultivation Parameters:

ParameterRecommended ConditionsNotes
Media Tryptone-Yeast Extract Broth (ISP Medium 1), Oatmeal Agar (ISP Medium 3), or other complex media rich in carbohydrates and nitrogen sources.Media composition significantly impacts secondary metabolite production. Optimization of carbon and nitrogen sources is crucial for maximizing yield.
Temperature 25-30°CStreptomyces are generally mesophilic.
pH 6.8 - 7.2Maintaining a stable pH is critical for growth and antibiotic production.
Aeration Vigorous shaking (200-250 rpm in shake flasks) or sparging in fermenters.Streptomyces are strictly aerobic.
Incubation Time 5-10 daysProduction of secondary metabolites typically occurs during the stationary phase of growth.

This compound: Structure and Antimicrobial Spectrum

This compound's chemical structure is characterized by a unique 4-thiazolidinone ring linked to a heptanoic acid side chain. This structure is central to its biological activity.

Antimicrobial Activity

This compound exhibits a notably narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis. It shows little to no significant activity against other mycobacteria, Gram-positive, or Gram-negative bacteria in vitro[1]. This specificity makes it an attractive candidate for targeted anti-tubercular therapy, potentially minimizing off-target effects and the development of widespread resistance.

Table of Minimum Inhibitory Concentrations (MICs):

OrganismMIC (µg/mL)Reference
Mycobacterium tuberculosisData not available in recent literature[1]
Other MycobacteriaInactive[1]
Gram-positive bacteriaInactive[1]
Gram-negative bacteriaInactive[1]

Biosynthesis of this compound

The biosynthesis of this compound was a long-standing puzzle until the recent identification of its biosynthetic gene cluster (myb) in S. virginiae[1]. The pathway is a prime example of the intricate enzymatic machinery employed by Streptomyces to produce complex natural products.

The this compound Biosynthetic Gene Cluster (myb)

The myb gene cluster contains the genes encoding the enzymatic machinery necessary for this compound synthesis. Key enzymes and their functions are detailed below.

The Biosynthetic Pathway

The biosynthesis of this compound commences with a precursor from primary metabolism, 7-oxoheptanoate, and proceeds through a series of enzymatic modifications to form the final active molecule.

Diagram of the this compound Biosynthetic Pathway:

Mycobacidin_Biosynthesis cluster_precursor Primary Metabolism cluster_pathway This compound Biosynthesis Pimeloyl-CoA Pimeloyl-CoA 7-oxoheptanoate 7-oxoheptanoate Pimeloyl-CoA->7-oxoheptanoate Reduction Intermediate_A Intermediate_A 7-oxoheptanoate->Intermediate_A MybC (transaminase) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B MybD This compound This compound Intermediate_B->this compound MybB (Radical SAM enzyme) 2x Sulfur Insertion

Caption: The biosynthetic pathway of this compound starting from pimeloyl-CoA.

Key Enzymatic Steps:

  • Formation of 7-oxoheptanoate: The pathway is believed to start with the reduction of pimeloyl-CoA, a common metabolite in fatty acid metabolism, to 7-oxoheptanoate[1].

  • Transamination: The enzyme MybC, an aminotransferase, catalyzes the addition of an amino group to an intermediate derived from 7-oxoheptanoate[1].

  • Further Modification: The enzyme MybD is involved in the subsequent modification of the molecule, preparing it for the final cyclization step[1].

  • Formation of the 4-Thiazolidinone Core: The final and most critical step is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, MybB. This remarkable enzyme catalyzes two sulfur insertion reactions, which results in the formation of the characteristic 4-thiazolidinone ring of this compound. The sulfur atoms are sourced from the degradation of an iron-sulfur cluster within the MybB enzyme itself[1].

Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to a variety of internal and external cues, such as nutrient availability, cell density, and stress. While the specific regulatory mechanisms governing the this compound biosynthetic gene cluster have not yet been elucidated, the general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.

General Regulatory Mechanisms in Streptomyces
  • Pathway-Specific Regulators: Most antibiotic biosynthetic gene clusters contain one or more regulatory genes located within the cluster. These "cluster-situated regulators" (CSRs) often act as transcriptional activators, directly controlling the expression of the biosynthetic genes.

  • Global Regulators: The expression of CSRs is, in turn, controlled by a hierarchy of global regulators that integrate signals about the physiological state of the cell. These can include two-component systems and pleiotropic regulators that affect not only antibiotic production but also morphological differentiation.

  • Small Molecule Signaling: In many Streptomyces species, the production of antibiotics is coordinated across the population through the use of small diffusible signaling molecules, such as γ-butyrolactones.

Diagram of the General Regulatory Cascade for Antibiotic Production in Streptomyces:

Regulatory_Cascade Environmental_Signals Environmental & Physiological Signals (Nutrient limitation, cell density, etc.) Global_Regulators Global Regulators (e.g., Two-component systems, pleiotropic regulators) Environmental_Signals->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (CSR) (e.g., in myb cluster) Global_Regulators->Pathway_Specific_Regulator Biosynthetic_Genes This compound Biosynthetic Genes (myb cluster) Pathway_Specific_Regulator->Biosynthetic_Genes Mycobacidin_Production This compound Production Biosynthetic_Genes->Mycobacidin_Production

Caption: A generalized model for the regulation of antibiotic biosynthesis in Streptomyces.

Experimental Protocols

Isolation and Cultivation of Streptomyces virginiae

Objective: To isolate and cultivate S. virginiae for the production of this compound.

Materials:

  • Soil samples

  • Sterile water

  • Starch Casein Agar (SCA) plates

  • Tryptone-Yeast Extract Broth (ISP Medium 1)

  • Incubator

  • Shaker

Protocol:

  • Isolation: a. Suspend 1 g of soil in 10 mL of sterile water and vortex thoroughly. b. Prepare serial dilutions of the soil suspension. c. Plate the dilutions onto SCA plates. d. Incubate the plates at 28°C for 7-14 days. e. Look for colonies with the characteristic earthy smell and dry, chalky appearance of Streptomyces. f. Subculture individual colonies to obtain pure cultures. g. Identify S. virginiae using morphological and molecular (16S rRNA sequencing) methods.

  • Cultivation for this compound Production: a. Inoculate a single colony of S. virginiae into 50 mL of ISP Medium 1 in a 250 mL baffled flask. b. Incubate at 28°C with vigorous shaking (220 rpm) for 2-3 days to generate a seed culture. c. Inoculate 10 mL of the seed culture into 1 L of production medium in a 2 L baffled flask. d. Incubate the production culture under the same conditions for 7-10 days.

Extraction and Purification of this compound (General Procedure)

Materials:

  • S. virginiae culture broth

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction: a. Centrifuge the culture broth to separate the mycelium from the supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Subject the crude extract to silica gel column chromatography. c. Elute the column with a gradient of solvents of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient). d. Collect fractions and analyze them by TLC to identify those containing this compound (a bioassay against M. tuberculosis would be required to track the active compound). e. Pool the active fractions and concentrate them. f. For final purification, subject the semi-pure fraction to preparative HPLC.

Diagram of the General Experimental Workflow for this compound Production and Isolation:

Experimental_Workflow Isolation Isolation of Streptomyces virginiae from soil Cultivation Cultivation in Production Medium Isolation->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Analysis Structural Elucidation & Bioassay Purification->Analysis

Caption: A general workflow for the production and isolation of this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway marks a significant milestone in our understanding of this intriguing anti-tubercular agent. This knowledge opens up new avenues for research, including:

  • Metabolic Engineering: The identified biosynthetic genes can be manipulated to potentially increase the production yield of this compound or to generate novel analogs with improved properties.

  • Mechanism of Action Studies: A deeper understanding of the biosynthetic pathway can provide clues about the molecule's mode of action and its specific target within M. tuberculosis.

  • Drug Development: With its narrow spectrum of activity, this compound remains a promising lead compound for the development of new anti-tubercular drugs that are urgently needed to combat the rise of drug-resistant strains.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full potential of this compound and its producing organism, Streptomyces virginiae. The continued investigation into its regulation, optimization of its production, and detailed characterization of its biological activity will be crucial for translating the promise of this classic antibiotic into a modern therapeutic.

References

An In-depth Technical Guide to Mycobacidin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is a sulfur-containing heterocyclic compound with notable antibiotic activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Since its discovery, this compound has garnered significant interest within the scientific community due to its unique chemical structure and specific mechanism of action, making it a compelling lead compound for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound.

Chemical Structure and Identification

This compound possesses a distinct chemical architecture characterized by a heptanoate carboxylic acid chain attached to a 4-thiazolidinone heterocyclic core.[1] This unique structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid[2]
Molecular Formula C₉H₁₅NO₃S[2]
CAS Number 539-35-5[2]
Molecular Weight 217.29 g/mol [2]
Synonyms Actithiazic acid, Acidomycin, Cinnamonin[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential drug products.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point The dl-form is dimorphic, crystallizing from chloroform at 116-117°C and from water at 123°C. The l(-)-enantiomer melts at 139-140°C (from water or methanol). The d(+)-enantiomer melts at 138-139°C (from water).
Solubility Data not available in mg/mL. General solubility information suggests it is soluble in chloroform and can be crystallized from water and methanol.
pKa Experimentally determined pKa value is not readily available in the searched literature. As a carboxylic acid, it is expected to have an acidic pKa.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectral Data of this compound

TechniqueKey Data and Observations
¹H-NMR (500 MHz, D₂O) δ 3.18 (t, J = 6.9 Hz, 2H), 2.19 (t, J = 7.5 Hz, 2H), 2.00 (s, 3H), 1.61–1.55 (m, 2H), 1.52 (td, J = 9.3, 8.4, 6.0 Hz, 2H), 1.34 (hept, J = 5.5, 4.9 Hz, 4H).[1]
¹³C-NMR (126 MHz, D₂O) δ 184.17, 173.94, 39.47, 37.56, 28.32, 28.07, 25.80, 25.76, 21.86.[1]
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) (ESI) m/z calculated for C₉H₁₇NO₃ [M–H]⁻: 186.1136, found 186.1132.[1]
FT-IR Specific FT-IR spectral data with peak assignments for this compound were not available in the searched results.

Biological and Biochemical Properties

This compound exhibits selective antimicrobial activity and a well-defined mechanism of action, making it a subject of interest in drug discovery.

Table 4: Biological and Biochemical Properties of this compound

PropertyDescription
Antimicrobial Spectrum Exhibits selective antibiotic activity against Mycobacterium tuberculosis. It shows no significant activity against other mycobacteria or Gram-positive and Gram-negative microorganisms in vitro.
Mechanism of Action This compound acts as an inhibitor of biotin biosynthesis. Specifically, it is a competitive inhibitor of 8-amino-7-oxononanoate synthase (BioF), a key enzyme in the biotin synthesis pathway.

Experimental Protocols

Chemical Synthesis of this compound

While a detailed step-by-step protocol is not fully available in the provided search results, the general synthetic strategy involves the reaction of a protected 6-amino-hexanoic acid derivative with a suitable thioglycolate equivalent to form the 4-thiazolidinone ring, followed by deprotection. The key precursors mentioned in the literature for a related synthesis include cycloheptanone, which is converted to methyl 7-hydroxyheptanoate.[1] This is then further functionalized and cyclized with 2-mercaptoacetamide.[1]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of an antimicrobial agent against M. tuberculosis, based on the broth microdilution method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. Visual inspection or the use of a growth indicator like resazurin can be employed to determine the endpoint.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces species involves a series of enzymatic reactions starting from the primary metabolite, 7-oxoheptanoate. The key enzyme, MybB, a radical SAM sulfurtransferase, catalyzes the crucial sulfur insertion steps to form the 4-thiazolidinone core.

Mycobacidin_Biosynthesis cluster_0 This compound Biosynthesis 7-oxoheptanoate 7-oxoheptanoate 7-amino-7-deoxypelargonate 7-amino-7-deoxypelargonate 7-oxoheptanoate->7-amino-7-deoxypelargonate MybC (Aminotransferase) Intermediate_1 Acyl-adenylated intermediate 7-amino-7-deoxypelargonate->Intermediate_1 MybD (Acyl-CoA synthetase-like) Intermediate_2 Thioester intermediate Intermediate_1->Intermediate_2 Spontaneous This compound This compound Intermediate_2->this compound MybB (Radical SAM sulfurtransferase)

Biosynthetic pathway of this compound.
Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis follows a standardized procedure to ensure reproducibility and accuracy of the results.

MIC_Workflow cluster_1 MIC Determination Workflow A Prepare this compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare M. tuberculosis Inoculum C->D E Incubate at 37°C D->E F Read Results (Visual/Resazurin) E->F G Determine MIC F->G

Workflow for MIC determination.

Conclusion

This compound remains a molecule of significant interest in the field of anti-tubercular drug discovery. Its unique 4-thiazolidinone core and its specific inhibitory action on biotin synthesis present a promising scaffold for the development of new therapeutics against Mycobacterium tuberculosis. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and drug development professionals working to combat this global health threat. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and exploration of synergistic combinations with other anti-tubercular agents will be crucial in realizing its full therapeutic potential.

References

Unveiling the Mycobacidin Arsenal: A Technical Guide to the Identification and Characterization of its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – Researchers have successfully identified and characterized the biosynthetic gene cluster responsible for the production of mycobacidin, a potent antitubercular agent produced by the soil-dwelling bacterium Streptomyces virginiae ISP-5094. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the discovery, the genetic components of the pathway, and the experimental protocols for the functional characterization of the key enzymes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antibiotics.

This compound, a sulfur-containing 4-thiazolidinone antibiotic, has long been a subject of interest for its selective activity against Mycobacterium tuberculosis. The elucidation of its biosynthetic pathway opens new avenues for the rational design of novel antitubercular drugs and the bioengineering of this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (myb)

The this compound biosynthetic gene cluster (myb) from S. virginiae ISP-5094 is a compact genetic locus comprising five key open reading frames (ORFs). The functions of these genes have been elucidated through a combination of bioinformatics analysis, heterologous expression, and in vitro enzymatic assays.

Gene NameProposed FunctionProtein Size (Amino Acids)
orf-1Pyridoxal 5'-phosphate (PLP)-dependent aminotransferaseNot specified in literature
mybCPLP-dependent aminotransferaseNot specified in literature
mybDATP-grasp proteinNot specified in literature
mybBRadical S-adenosylmethionine (SAM) sulfurtransferaseNot specified in literature
orf1AcetyltransferaseNot specified in literature

Experimental Workflow for Gene Cluster Identification and Functional Analysis

The identification and functional characterization of the myb gene cluster involved a multi-step process, beginning with the identification of candidate genes and culminating in the in vitro reconstitution of key biosynthetic steps.

experimental_workflow Experimental Workflow for myb Gene Cluster Identification cluster_identification Gene Cluster Identification genomic_analysis Genomic Analysis of S. virginiae ISP-5094 candidate_selection Selection of Candidate Radical SAM Enzymes genomic_analysis->candidate_selection Bioinformatics flanking_region_analysis Analysis of Flanking Regions candidate_selection->flanking_region_analysis Hypothesis Driven bgc_identification Identification of myb Gene Cluster flanking_region_analysis->bgc_identification gene_cloning Gene Cloning into pET-28b(+) bgc_identification->gene_cloning Targeted Genes heterologous_expression Heterologous Expression in E. coli gene_cloning->heterologous_expression protein_purification His-tag Affinity Purification heterologous_expression->protein_purification in_vitro_assays In Vitro Enzymatic Assays protein_purification->in_vitro_assays lc_ms_analysis LC-MS Product Analysis in_vitro_assays->lc_ms_analysis

Caption: A flowchart outlining the key stages in the identification and functional validation of the this compound biosynthetic gene cluster.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound commences with the precursor 7-oxoheptanoate. A series of enzymatic transformations, catalyzed by the products of the myb gene cluster, leads to the formation of the characteristic 4-thiazolidinone ring of this compound.[1]

mycobacidin_biosynthesis Proposed Biosynthetic Pathway of this compound Pimeloyl_CoA Pimeloyl-CoA / ACP Oxoheptanoate 7-Oxoheptanoate Pimeloyl_CoA->Oxoheptanoate Reduction MybC MybC (PLP, SAM) Oxoheptanoate->MybC Intermediate_7 Intermediate 7 MybD MybD (ATP) Intermediate_7->MybD Intermediate_8 7-Amino-8-acetoheptanoate MybB MybB (Radical SAM) Intermediate_8->MybB This compound This compound MybC->Intermediate_7 MybD->Intermediate_8 MybB->this compound Sulfur Insertion & Cyclization

References

The Mechanism of Action of Mycobacidin on Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin, also known as actithiazic acid, is a narrow-spectrum antibiotic with potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its antimycobacterial effect. The primary target of this compound is biotin synthase (BioB), a critical enzyme in the biotin biosynthesis pathway. By competitively inhibiting BioB, this compound disrupts the production of biotin, an essential cofactor for various metabolic processes in M. tuberculosis, ultimately leading to bacterial growth inhibition. This guide summarizes the available quantitative data on its activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and workflows.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This compound, a natural product isolated from Streptomyces species, has long been recognized for its selective activity against M. tuberculosis.[1] Understanding its precise mode of action is crucial for its potential development as a therapeutic agent and for the rational design of new drugs targeting the same pathway. This document serves as a comprehensive resource for researchers engaged in tuberculosis drug discovery and development.

Mechanism of Action: Inhibition of Biotin Biosynthesis

The core mechanism of action of this compound is the targeted inhibition of biotin biosynthesis, an essential metabolic pathway for the survival of M. tuberculosis.[1]

The Target: Biotin Synthase (BioB)

This compound's specific molecular target is biotin synthase (BioB) , a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in biotin synthesis: the insertion of a sulfur atom into dethiobiotin to form biotin.[1] Biotin is an indispensable cofactor for carboxylase enzymes involved in crucial metabolic pathways, including fatty acid biosynthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1]

Nature of Inhibition: Competitive Inhibition

This compound acts as a competitive inhibitor of BioB.[1][2] Its chemical structure mimics that of the natural substrate, dethiobiotin, allowing it to bind to the active site of the enzyme. This competitive binding prevents the productive binding of dethiobiotin, thereby halting the synthesis of biotin. One study reported a Ki of approximately 1 µM for the inhibition of BioB by (S)-(-)-acidomycin (the active enantiomer of this compound).[2]

Downstream Effects

The inhibition of BioB and the subsequent depletion of the intracellular biotin pool have significant downstream consequences for the mycobacterial cell:

  • Disruption of Mycolic Acid Synthesis: Biotin-dependent carboxylases are essential for the synthesis of fatty acid precursors required for the formation of mycolic acids, the unique and crucial component of the mycobacterial cell wall.

  • Metabolic Dysregulation: The lack of biotin impairs central metabolic pathways, leading to a cascade of detrimental effects on bacterial growth and survival.

  • Stimulation of Unproductive SAM Cleavage: this compound has been observed to stimulate the unproductive cleavage of S-adenosylmethionine (SAM) by BioB, leading to the accumulation of the toxic metabolite 5'-deoxyadenosine.[2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against M. tuberculosis and its inhibition of biotin synthase.

ParameterValueReference
Minimum Inhibitory Concentration (MIC)
M. tuberculosis H37RvNot explicitly found in a table format
Drug-Resistant StrainsNot explicitly found in a table format
Enzyme Inhibition
Ki (BioB)~ 1 µM[2]
IC50 (EcBioB)13.3 ± 1.8 µM for (S)-(-)-acidomycin[2]

Experimental Protocols

In Vitro Biotin Synthase (BioB) Inhibition Assay

This protocol is adapted from a published study and details the methodology to assess the inhibitory activity of compounds against BioB.[3]

Materials:

  • Purified M. tuberculosis biotin synthase (MtBioB)

  • Dethiobiotin (substrate)

  • S-adenosyl-L-methionine (SAM)

  • Flavodoxin (FLD)

  • Ferredoxin(flavodoxin):NADP+ oxidoreductase (FNR)

  • NADPH

  • Methylthioadenosine nucleosidase (MtnN)

  • This compound (or test compound)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • KCl (100 mM)

  • Dithiothreitol (DTT) (5 mM)

  • Na2S

  • (NH4)2Fe(SO4)2

  • Sodium acetate (5 M, pH 4.0)

  • LC-MS system

Procedure:

  • Anaerobic Conditions: Perform all steps in an anaerobic chamber (< 1 ppm O2).

  • Enzyme Preparation:

    • To a final volume of 200 µL, add MtBioB (final concentration, e.g., 5 µM dimer) to a solution containing Tris-HCl (50 mM, pH 8.0), KCl (100 mM), and DTT (5 mM).

    • Add Na2S (80 µM) and (NH4)2Fe(SO4)2 (80 µM) and incubate for 10 minutes at 23 °C to reconstitute the [4Fe-4S]2+ cluster.

  • Reaction Mixture Preparation:

    • Add FLD (15 µM), FNR (5 µM), NADPH (1 mM), MtnN (70 nM), dethiobiotin (at varying concentrations, e.g., 5–30 µM), and this compound (at varying concentrations, e.g., 0–30 µM).

    • Incubate for 10 minutes at 37 °C.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding SAM (100 µM).

    • Incubate for a defined period (e.g., 6 minutes) at 37 °C.

    • Quench the reaction by adding 20 µL of 5 M sodium acetate (pH 4.0).

  • Sample Preparation and Analysis:

    • Incubate the quenched reaction at 0 °C for 15 minutes to precipitate proteins.

    • Centrifuge at 18,000 × g for 10 minutes to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of biotin produced.

    • Use a reverse-phase C-18 column with UV detection at 254 nm.

Visualizations

Signaling Pathway: Inhibition of Biotin Synthesis

G cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_downstream Downstream Effects Dethiobiotin Dethiobiotin BioB Biotin Synthase (BioB) Dethiobiotin->BioB Substrate Biotin Biotin BioB->Biotin Catalysis Metabolism Disruption of: - Mycolic Acid Synthesis - Central Metabolism Biotin->Metabolism This compound This compound (Actithiazic Acid) This compound->Inhibition Inhibition->BioB Competitive Inhibition

Caption: this compound competitively inhibits Biotin Synthase (BioB).

Experimental Workflow: In Vitro BioB Inhibition Assay

G cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer B Add & Reconstitute MtBioB Enzyme A->B C Add Substrates, Cofactors & this compound B->C D Pre-incubate C->D E Initiate with SAM D->E F Incubate E->F G Quench Reaction F->G H Protein Precipitation & Centrifugation G->H I Collect Supernatant H->I J LC-MS Analysis I->J K Quantify Biotin J->K

Caption: Workflow for the in vitro biotin synthase inhibition assay.

Resistance Mechanisms

While the development of spontaneous resistance to this compound in M. tuberculosis appears to be difficult, low-level resistance has been observed through the overexpression of the target enzyme, BioB.[2] This suggests that mutations leading to increased expression of biotin synthase could be a potential mechanism of resistance. Further research is needed to fully elucidate the landscape of potential resistance mutations.

Conclusion

This compound represents a promising antitubercular agent with a well-defined and validated mechanism of action. Its selective inhibition of biotin synthase in M. tuberculosis provides a clear rationale for its potent and specific activity. The information compiled in this technical guide, including the quantitative data, detailed experimental protocols, and visual diagrams, offers a valuable resource for the scientific community. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapy is warranted to fully assess its clinical potential in the fight against tuberculosis.

References

Mycobacidin as a competitive inhibitor of biotin synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid or acidomycin, is a natural product that has garnered significant attention for its potent antitubercular activity.[1][2][3] Its mechanism of action involves the inhibition of biotin biosynthesis, a pathway essential for the survival of Mycobacterium tuberculosis.[4][5] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[1][2][3] This guide provides a comprehensive overview of this compound's interaction with biotin synthase, including quantitative data, experimental protocols, and a visualization of the underlying biochemical pathways.

Mechanism of Action: Competitive Inhibition of Biotin Synthase

Biotin is a vital cofactor for several metabolic enzymes involved in crucial cellular processes such as fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][4] The biosynthesis of biotin from dethiobiotin (DTB) is catalyzed by biotin synthase (BioB), a radical S-adenosylmethionine (SAM) enzyme.[1][4] this compound's structural similarity to biotin allows it to bind to the active site of BioB, thereby preventing the binding of the natural substrate, dethiobiotin.[4] This competitive inhibition disrupts the production of biotin, leading to cell death in M. tuberculosis.[1][4]

Studies have shown that this compound (referred to as acidomycin in several key studies) inhibits biotin synthesis with a Ki of approximately 1 μM.[1][2][3] This inhibition is selective for M. tuberculosis, as the compound accumulates to a much lesser extent in other bacteria like E. coli.[4]

Quantitative Data

The inhibitory activity of this compound against biotin synthase and its antitubercular efficacy have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter Value Organism/Enzyme Reference
Ki (Inhibition Constant)~ 1 μMM. tuberculosis Biotin Synthase (BioB)[1][2][3]
IC50 (Half-maximal Inhibitory Concentration)~ 35 μMArabidopsis thaliana Biotin Synthase (Bio2)[6]
MIC (Minimum Inhibitory Concentration)0.096–6.2 μMM. tuberculosis (various strains)[1][2][3]
MIC (Minimum Inhibitory Concentration)> 1000 μMNon-tuberculosis mycobacteria, Gram-positive and Gram-negative pathogens[1][2][3]

Table 1: Inhibitory Constants and Minimum Inhibitory Concentrations of this compound (Acidomycin)

Experimental Protocols

This section details the methodologies used to characterize the inhibition of biotin synthase by this compound.

1. In Vitro Biotin Synthase Inhibition Assay

This assay measures the enzymatic activity of biotin synthase in the presence and absence of this compound.

  • Objective: To determine the inhibitory effect of this compound on the conversion of dethiobiotin to biotin.

  • Materials:

    • Purified biotin synthase (BioB)

    • Dethiobiotin (DTB), the substrate

    • S-adenosyl-L-methionine (SAM), a cofactor

    • Reducing system (e.g., NADPH, flavodoxin, flavodoxin reductase)

    • This compound (inhibitor)

    • Assay buffer (e.g., Tris-HCl)

    • Quenching solution (e.g., acid)

    • Detection system (e.g., HPLC, mass spectrometry, or a microbiological assay using a biotin-auxotrophic E. coli strain)[7]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified BioB, SAM, and the reducing system.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding the substrate, DTB.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a quenching solution.

    • Quantify the amount of biotin produced using a suitable detection method.[7]

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, repeat the experiment with varying substrate concentrations.

2. Microbiological Assay for Biotin

This bioassay is a sensitive method to quantify biotin produced in the enzymatic reaction.

  • Objective: To measure biotin concentration based on the growth of a biotin-dependent bacterial strain.

  • Materials:

    • E. coli ΔbioB strain (requires biotin for growth)

    • Minimal medium agar plates

    • Samples from the in vitro biotin synthase assay

    • Biotin standards

  • Procedure:

    • Spread a lawn of the E. coli ΔbioB strain on minimal medium agar plates.

    • Spot the samples from the biotin synthase assay and biotin standards onto the agar.

    • Incubate the plates until zones of growth are visible around the spots.

    • The diameter of the growth zone is proportional to the concentration of biotin in the sample.

    • Create a standard curve using the biotin standards to quantify the biotin in the experimental samples.

Visualizations

Biotin Biosynthetic Pathway and Inhibition by this compound

The following diagram illustrates the final steps of the biotin biosynthetic pathway and the point of inhibition by this compound.

Biotin_Pathway cluster_pathway Biotin Biosynthesis (Final Step) cluster_inhibition Inhibition Dethiobiotin Dethiobiotin (DTB) Biotin Biotin Dethiobiotin->Biotin  Biotin Synthase (BioB)   This compound This compound BioB_node Biotin Synthase (BioB) This compound->BioB_node Competitive Inhibition

Caption: Competitive inhibition of Biotin Synthase by this compound.

Experimental Workflow for Biotin Synthase Inhibition Assay

This diagram outlines the key steps in the experimental protocol to determine the inhibitory effect of this compound.

Experimental_Workflow prep Prepare Reaction Mix (BioB, SAM, Buffer, Reducing System) add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor start_reaction Initiate Reaction with DTB add_inhibitor->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Quench Reaction incubate->stop_reaction quantify Quantify Biotin Production (HPLC, MS, or Bioassay) stop_reaction->quantify analyze Calculate % Inhibition, IC50, Ki quantify->analyze

Caption: Workflow for Biotin Synthase Inhibition Assay.

Mechanism of Competitive Inhibition

This diagram illustrates the logical relationship in competitive inhibition where both the substrate and the inhibitor compete for the same active site on the enzyme.

Competitive_Inhibition E Enzyme (Biotin Synthase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Dethiobiotin) I Inhibitor (this compound) ES->E P Product (Biotin) ES->P k_cat EI->E

Caption: Competitive inhibition of an enzyme.

This compound's role as a selective and potent competitive inhibitor of biotin synthase in M. tuberculosis highlights the biotin biosynthetic pathway as a promising target for the development of new antitubercular drugs.[1][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat tuberculosis. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the design of even more effective inhibitors.

References

The Convergence of Primary and Secondary Metabolism: A Technical Guide to Mycobacidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, a potent antitubercular agent, represents a fascinating nexus between primary and secondary metabolism, offering a unique therapeutic avenue against Mycobacterium tuberculosis. First discovered in 1952, recent breakthroughs have elucidated its biosynthetic pathway and mechanism of action, revealing a sophisticated interplay with the essential biotin synthesis pathway. This technical guide provides an in-depth exploration of this compound's role in metabolic processes, detailing its biosynthesis, mechanism of action, and the experimental methodologies used to unravel its function.

The Biosynthesis of this compound: A Bridge Between Metabolic Worlds

The production of this compound by soil-dwelling Streptomyces species is a testament to the intricate connections between fundamental and specialized metabolic pathways. The biosynthesis originates from a primary metabolite associated with lipid metabolism and culminates in the formation of a unique sulfur-containing heterocycle.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound synthesis is encoded within a dedicated gene cluster, myb, found in Streptomyces virginiae ISP-5094. This cluster houses the key enzymatic machinery required for the step-wise construction of the this compound molecule. The core genes and their functions are summarized below.

GeneEncoded ProteinFunction
mybCPLP-dependent aminotransferaseCatalyzes the amination of 7-oxoheptanoate to 7-aminoheptanoate.
mybDATP-grasp proteinMediates the acetylation of 7-aminoheptanoate.
mybBRadical SAM sulfurtransferaseA homolog of biotin synthase, catalyzes the crucial dual sulfur insertion to form the 4-thiazolidinone ring.
The Biosynthetic Pathway

The synthesis of this compound begins with 7-oxoheptanoate, a derivative of pimeloyl-CoA, which is a key intermediate in lipid metabolism.[1] The pathway proceeds through a series of enzymatic transformations, as illustrated in the diagram below. This pathway highlights a significant intersection between primary metabolism (lipid and biotin synthesis) and secondary metabolism (antibiotic production).[2][3]

This compound Biosynthesis Pathway cluster_primary Primary Metabolism cluster_secondary This compound Secondary Metabolism Pimeloyl-CoA Pimeloyl-CoA 7-oxoheptanoate 7-oxoheptanoate Pimeloyl-CoA->7-oxoheptanoate Reduction 7-aminoheptanoate 7-aminoheptanoate 7-oxoheptanoate->7-aminoheptanoate MybC (Amination) N-acetyl-7-aminoheptanoate N-acetyl-7-aminoheptanoate 7-aminoheptanoate->N-acetyl-7-aminoheptanoate MybD (Acetylation) This compound This compound N-acetyl-7-aminoheptanoate->this compound MybB (Sulfur Insertion & Cyclization)

Figure 1: this compound Biosynthetic Pathway.

Mechanism of Action: Targeting a Primary Metabolic Hub

This compound exerts its selective antibiotic activity against Mycobacterium tuberculosis by inhibiting a crucial enzyme in primary metabolism: biotin synthase (BioB).[1][4] Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1][5]

Inhibition of Biotin Synthase

This compound acts as a competitive inhibitor of BioB, preventing the conversion of dethiobiotin to biotin.[4] This inhibition leads to a depletion of the cellular biotin pool, ultimately disrupting vital metabolic functions and leading to cell death. The inhibitory effect of this compound is particularly potent in M. tuberculosis due to its significant accumulation within the bacterial cell, approximately 30-fold higher than in E. coli, which contributes to its species-specific activity.[1]

The downstream effects of biotin synthase inhibition create a cascade of metabolic stress, impacting multiple interconnected pathways.

Mechanism_of_Action cluster_pathway Biotin Biosynthesis Pathway This compound This compound BioB Biotin Synthase (BioB) This compound->BioB Inhibits Biotin Biotin Synthesis Biotin_product Biotin_product BioB->Biotin_product Biotin Metabolism Primary Metabolism (Fatty Acid Synthesis, TCA Cycle, etc.) Growth Bacterial Growth Inhibition Metabolism->Growth Dethiobiotin Dethiobiotin Dethiobiotin->BioB Biotin_product->Metabolism Essential Cofactor

Figure 2: this compound's Mechanism of Action.

Quantitative Data on this compound Activity

The efficacy of this compound as an antimycobacterial agent has been quantified through various in vitro studies. The following tables summarize key quantitative data related to its activity.

Table 1: Antimycobacterial Activity of this compound

OrganismAssayValueReference
Mycobacterium tuberculosisMIC0.096 - 6.2 µM[6]
E. coliMIC> 1000 µM[6]

Table 2: Inhibition of Biotin Synthase (BioB) by this compound

Enzyme SourceInhibition Constant (Ki)Reference
M. tuberculosis BioB~1 µM[4][6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and its mechanism of action involved a series of key experimental procedures. Detailed methodologies are provided below.

Gene Cluster Identification and Cloning
  • Genomic Analysis: The genome of Streptomyces virginiae ISP-5094 was sequenced and analyzed to identify putative radical SAM enzymes co-clustered with aminotransferase genes.

  • Gene Cloning: Candidate genes (mybB, mybC, mybD, and others) were amplified by PCR and cloned into pET-28b(+) expression vectors.

Heterologous Expression and Purification of Myb Proteins
  • Transformation: The expression vectors were transformed into E. coli BL21(DE3) cells.

  • Protein Expression: Cultures were grown to an OD600 of 0.6-0.8 and induced with IPTG.

  • Cell Lysis: Cells were harvested, resuspended in lysis buffer, and lysed by sonication.

  • Purification: The His6-tagged proteins were purified using Ni-NTA affinity chromatography.

In Vitro Enzyme Assays

A general workflow for the in vitro characterization of the Myb enzymes is depicted below.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_assay In Vitro Assay Gene_Cloning Cloning of myb genes into expression vectors Expression Heterologous expression in E. coli Gene_Cloning->Expression Purification Purification of His-tagged Myb proteins Expression->Purification Incubation Incubation of purified enzyme with substrate and cofactors Purification->Incubation Deproteinization Reaction quenching and deproteinization Incubation->Deproteinization Analysis LC-MS analysis of reaction products Deproteinization->Analysis

Figure 3: Experimental Workflow for Myb Enzyme Characterization.
  • MybC Assay:

    • A reaction mixture containing purified MybC (10 µM), 7-oxoheptanoate (1 mM), dithiothreitol (0.2 mM), PLP (0.2 mM), and SAM (2 mM) in HEPES buffer (50 mM, pH 7.5) was incubated at 37°C for 3 hours.[1]

    • The reaction was quenched, and the product, 7-aminoheptanoate, was analyzed by LC-MS.[1]

  • MybD Assay:

    • A reaction mixture containing purified MybD (10 µM), 7-aminoheptanoate (1 mM), sodium acetate (4 mM), ATP (2 mM), and MgCl2 (10 mM) in HEPES buffer (50 mM, pH 7.5) was incubated at room temperature for 2 hours.[1]

    • The product, N-acetyl-7-aminoheptanoate, was analyzed by LC-MS following deproteinization.[1]

  • MybB Assay:

    • The assay for MybB-catalyzed this compound formation from N-acetyl-7-aminoheptanoate was performed under anaerobic conditions with reconstituted Fe-S clusters.

    • The reaction products were analyzed by LC-MS to detect the formation of this compound.

LC-MS Analysis
  • Sample Preparation: Reaction mixtures were deproteinized by centrifugation.

  • Chromatography: Samples were separated on a C18 reverse-phase column.

  • Mass Spectrometry: The eluent was analyzed by mass spectrometry to identify and quantify substrates and products based on their mass-to-charge ratios and retention times.

Conclusion and Future Directions

The elucidation of this compound's role at the intersection of primary and secondary metabolism provides a compelling case for targeting metabolic pathways in the development of novel antitubercular therapeutics. Its specific inhibition of biotin synthase in M. tuberculosis highlights a vulnerability that can be exploited for drug design. Future research should focus on:

  • Optimizing this compound Analogs: Synthesizing and screening derivatives of this compound to improve efficacy and reduce potential off-target effects.

  • Investigating Downstream Effects: A deeper understanding of the global metabolic and transcriptomic response to biotin synthase inhibition could reveal additional therapeutic targets.

  • In Vivo Studies: Evaluating the efficacy of this compound and its analogs in animal models of tuberculosis to assess their therapeutic potential in a physiological context.

The study of this compound not only offers a promising lead for new antibiotics but also deepens our understanding of the intricate metabolic networks that govern bacterial life.

References

The Selective Enigma of Mycobacidin: A Technical Guide to its Targeted Antibiotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel compounds with unique mechanisms of action. Mycobacidin, also known as acidomycin, has emerged as a compound of significant interest due to its highly selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the selective antibiotic activity of this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits a remarkable specificity for Mycobacterium tuberculosis, with minimal to no activity against other mycobacteria, Gram-positive, and Gram-negative bacteria. This selectivity is attributed to a dual mechanism: the targeted inhibition of biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway, and a significantly higher rate of accumulation within M. tuberculosis cells compared to other bacterial species.[1][2] This document will dissect the quantitative data supporting this selectivity, detail the experimental protocols for its evaluation, and visualize the underlying molecular interactions and experimental workflows.

Quantitative Data on Selective Activity

The selective efficacy of this compound is quantitatively demonstrated through Minimum Inhibitory Concentration (MIC) and cytotoxicity data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Acidomycin) Against Various Bacterial Species
Bacterial SpeciesStrainMIC (µM)Reference
Mycobacterium tuberculosisH37Rv0.6 - 1.6[1]
Mycobacterium tuberculosisDrug-Sensitive Clinical Isolates (8)0.096 - 6.2[1]
Mycobacterium tuberculosisMultidrug-Resistant (MDR) Strains (15)0.096 - 6.2[1]
Mycobacterium tuberculosisExtensively Drug-Resistant (XDR) Strains (15)0.096 - 6.2[1]
Non-tuberculous Mycobacteria(Various)>1000[1]
Gram-positive pathogens(Various)>1000[1]
Gram-negative pathogens(Various)>1000[1]
Table 2: Cytotoxicity of this compound (Acidomycin)
Cell LineCell TypeCC₅₀ (µM)Therapeutic Index (CC₅₀/MIC against M. tb)Reference
HepG2Human Liver Carcinoma>1000>600[1]
VeroAfrican Green Monkey Kidney>1000>600[1]

Mechanism of Action: Targeting Biotin Synthesis

This compound's primary molecular target is biotin synthase (BioB), a crucial enzyme in the final step of biotin (vitamin B7) biosynthesis. Biotin is an essential cofactor for several metabolic processes, and its inhibition leads to bacterial cell death.[1][2] this compound acts as a competitive inhibitor of BioB.[1] The inhibition constant (Kᵢ) for (S)-(-)-acidomycin against E. coli BioB has been determined to be approximately 1 µM.[1]

This compound's Inhibition of Biotin Synthesis Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition by this compound Dethiobiotin Dethiobiotin BioB BioB Dethiobiotin->BioB Substrate Biotin Biotin Essential Metabolic Pathways Essential Metabolic Pathways Biotin->Essential Metabolic Pathways BioB->Biotin Catalyzes This compound This compound This compound->BioB Competitive Inhibition Bacterial Growth Bacterial Growth Essential Metabolic Pathways->Bacterial Growth

Figure 1: this compound competitively inhibits Biotin Synthase (BioB).

The Role of Selective Accumulation

A key factor contributing to this compound's specificity for M. tuberculosis is its differential accumulation within bacterial cells. Studies have shown that the intracellular concentration of this compound is approximately 30-fold higher in M. tuberculosis compared to E. coli.[2] This selective accumulation ensures that the concentration of this compound within M. tuberculosis reaches a level sufficient to inhibit BioB, while in other bacteria, the intracellular concentration remains too low to exert a significant effect.[1][2]

Selective Accumulation of this compound cluster_mtb Mycobacterium tuberculosis cluster_other Other Bacteria (e.g., E. coli) Mycobacidin_ext_mtb Extracellular This compound Mycobacidin_int_mtb High Intracellular This compound Mycobacidin_ext_mtb->Mycobacidin_int_mtb High Accumulation BioB_inhibition_mtb BioB_inhibition_mtb Mycobacidin_int_mtb->BioB_inhibition_mtb Inhibition of BioB Cell_Death_mtb Cell_Death_mtb BioB_inhibition_mtb->Cell_Death_mtb Leads to Mycobacidin_ext_other Extracellular This compound Mycobacidin_int_other Low Intracellular This compound Mycobacidin_ext_other->Mycobacidin_int_other Low Accumulation No_BioB_inhibition_other No_BioB_inhibition_other Mycobacidin_int_other->No_BioB_inhibition_other Insufficient to Inhibit BioB Cell_Survival_other Cell_Survival_other No_BioB_inhibition_other->Cell_Survival_other Allows

Figure 2: Differential accumulation of this compound in bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubation: Incubate the plates under conditions suitable for the growth of the test organism (e.g., 37°C for M. tuberculosis for 7-14 days).

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.

Workflow for MIC Determination Start Start Prepare_Mycobacidin_Stock Prepare this compound Stock Solution Start->Prepare_Mycobacidin_Stock Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Mycobacidin_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Read MIC Value Incubate_Plate->Read_MIC End End Read_MIC->End

Figure 3: Experimental workflow for MIC determination.

Bacterial Antibiotic Accumulation Assay

Objective: To quantify the intracellular concentration of this compound in different bacterial species.

Methodology (LC-MS/MS):

  • Bacterial Culture: Grow bacterial cultures to the mid-log phase.

  • Antibiotic Exposure: Expose the bacterial cultures to a defined concentration of this compound for a specific duration.

  • Cell Harvesting and Washing: Rapidly harvest the bacterial cells by centrifugation and wash them with ice-cold buffer (e.g., PBS) to remove extracellular antibiotic.

  • Cell Lysis: Lyse the bacterial cells using a suitable method (e.g., sonication, bead beating) to release the intracellular contents.

  • Extraction: Extract the this compound from the cell lysate using an appropriate organic solvent.

  • LC-MS/MS Analysis: Quantify the amount of this compound in the extract using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Normalization: Normalize the quantified intracellular this compound concentration to the number of bacterial cells or total protein content.

Biotin Synthase (BioB) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against BioB.

Methodology:

  • Enzyme and Substrate Preparation: Purify recombinant BioB enzyme. Prepare a reaction mixture containing the enzyme, its substrate (dethiobiotin), and necessary cofactors (e.g., S-adenosylmethionine, NADPH, flavodoxin).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature for a defined period.

  • Reaction Quenching: Stop the reaction.

  • Product Quantification: Quantify the amount of biotin produced using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against BioB.

Mammalian Cell Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cells.

Methodology (MTT Assay):

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal cytotoxic concentration (CC₅₀).

Conclusion

This compound's selective antibiotic activity against Mycobacterium tuberculosis is a compelling example of targeted drug action. The dual mechanism of specific enzyme inhibition and selective cellular accumulation provides a strong rationale for its narrow spectrum of activity and low cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other selective antimicrobial agents. Further research into the specific transporters responsible for its high accumulation in M. tuberculosis could pave the way for the design of novel antitubercular drugs with enhanced efficacy and safety profiles.

References

The Molecular Target of Mycobacidin in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is a potent antibiotic with selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its specific mechanism of action has been a subject of investigation, revealing a targeted disruption of a critical metabolic pathway essential for mycobacterial survival. This technical guide provides an in-depth overview of the molecular target of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound in Mycobacterium tuberculosis is biotin synthase (BioB) .[1] this compound acts as a competitive inhibitor of BioB, disrupting the final step in the biosynthesis of biotin (Vitamin B7).[1] Biotin is an essential cofactor for several carboxylase enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and the citric acid cycle. By inhibiting BioB, this compound effectively starves the mycobacterium of this vital cofactor, leading to cell growth inhibition and death.

The inhibitory action of this compound is notably species-specific, showing significantly higher potency against M. tuberculosis BioB compared to the analogous enzyme in other bacteria such as E. coli.[1] This selectivity is attributed to differences in the enzyme's active site and the accumulation of the drug within the mycobacterial cell.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound (acidomycin) against Mycobacterium tuberculosis and its molecular target, biotin synthase.

Compound Organism MIC Range (μM) Reference
This compound (Acidomycin)Mycobacterium tuberculosis (various strains)0.096 - 6.2
Compound Enzyme Inhibition Constant (Ki) Inhibition Type Reference
This compound (Acidomycin)Biotin Synthase (BioB)~1Competitive

Signaling Pathway

The inhibitory action of this compound on biotin synthase disrupts the biotin biosynthesis pathway, which is crucial for various metabolic functions in Mycobacterium tuberculosis.

cluster_biotin_synthesis Biotin Biosynthesis Pathway cluster_metabolic_processes Essential Metabolic Processes cluster_cellular_functions Cellular Functions Dethiobiotin Dethiobiotin BioB BioB Dethiobiotin->BioB Substrate Biotin Biotin BioB->Biotin Product Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase Biotin->Acetyl-CoA Carboxylase Cofactor Pyruvate Carboxylase Pyruvate Carboxylase Biotin->Pyruvate Carboxylase Cofactor Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Biotin->Propionyl-CoA Carboxylase Cofactor This compound This compound This compound->BioB Competitive Inhibition Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA Carboxylase->Fatty Acid Synthesis Gluconeogenesis Gluconeogenesis Pyruvate Carboxylase->Gluconeogenesis Amino Acid Metabolism Amino Acid Metabolism Propionyl-CoA Carboxylase->Amino Acid Metabolism Cell Growth Inhibition Cell Growth Inhibition Fatty Acid Synthesis->Cell Growth Inhibition Amino Acid Metabolism->Cell Growth Inhibition Gluconeogenesis->Cell Growth Inhibition

Caption: Inhibition of Biotin Synthase by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.

Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Serial Dilution Serial Dilution Prepare this compound Stock->Serial Dilution Inoculate Mtb Culture Inoculate Mtb Culture Serial Dilution->Inoculate Mtb Culture Incubate Plates Incubate Plates Inoculate Mtb Culture->Incubate Plates Read Results Read Results Incubate Plates->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify MtBioB Purify MtBioB Prepare Reaction Mix Prepare Reaction Mix Purify MtBioB->Prepare Reaction Mix Pre-incubate BioB and this compound Pre-incubate BioB and this compound Prepare Reaction Mix->Pre-incubate BioB and this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-incubate BioB and this compound Initiate Reaction Initiate Reaction Pre-incubate BioB and this compound->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Detect Biotin Detect Biotin Quench Reaction->Detect Biotin Calculate Inhibition Calculate Inhibition Detect Biotin->Calculate Inhibition

References

Methodological & Application

Application Notes and Protocols for Mycobacidin Purification from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of mycobacidin, a potent antitubercular agent, from Streptomyces culture. The methodologies described herein are based on established principles for the isolation of secondary metabolites from actinomycetes and are intended to serve as a guide for laboratory-scale purification.

Introduction

This compound, also known as actithiazic acid, cinnamonin, or acidomycin, is a sulfur-containing antibiotic produced by various Streptomyces species, including Streptomyces virginiae.[1] It exhibits selective activity against Mycobacterium tuberculosis by inhibiting biotin synthesis, making it a molecule of significant interest for the development of new anti-tuberculosis drugs.[1][2] The purification of this compound from complex fermentation broths is a critical step in its characterization and further development. This document outlines the key steps, from culture optimization to final purification, to obtain high-purity this compound.

Data Presentation: Purification of a Representative Streptomyces Antibiotic

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract15,0001,500,0001001001
Ammonium Sulfate Precipitation4,5001,200,000267802.7
Ion Exchange Chromatography300900,0003,0006030
Hydrophobic Interaction Chromatography50750,00015,00050150
Gel Filtration Chromatography10600,00060,00040600

This table is a representative example and the actual values for this compound purification may vary.

Experimental Protocols

Culture of Streptomyces for this compound Production

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

  • This compound-producing Streptomyces strain (e.g., Streptomyces virginiae)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a defined medium with optimized carbon and nitrogen sources)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the Streptomyces strain into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound using a suitable analytical method, such as HPLC or a bioassay against a susceptible Mycobacterium species.

Extraction of this compound from Culture Broth

This protocol details the extraction of this compound from the fermentation broth.

Materials:

  • Streptomyces culture broth

  • Centrifuge

  • Ethyl acetate or n-butanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to separate the mycelia from the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate or n-butanol and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction of the aqueous phase two more times to maximize the recovery of this compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator until a crude extract is obtained.

Purification of this compound by Column Chromatography

This protocol outlines a multi-step chromatography procedure for the purification of this compound.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a stepwise or gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).

    • Collect fractions and monitor the presence of this compound using TLC.

    • Pool the fractions containing this compound and concentrate them.

  • Further Purification by Preparative HPLC:

    • Dissolve the partially purified this compound in a suitable solvent compatible with the HPLC mobile phase.

    • Inject the sample onto a preparative reverse-phase (e.g., C18) HPLC column.

    • Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

    • Monitor the elution profile using a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces starts from pimeloyl-CoA, a precursor in fatty acid metabolism. The pathway involves a series of enzymatic reactions, including the key step of sulfur insertion by a radical SAM enzyme, MybB, to form the characteristic 4-thiazolidinone ring.

Mycobacidin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA Ketoheptanoate 7-Oxoheptanoate Pimeloyl_CoA->Ketoheptanoate MybA Aminoheptanoate 7-Amino-8-aminoheptanoate Ketoheptanoate->Aminoheptanoate MybC, MybD Thiazolidinone_precursor Thiazolidinone Precursor Aminoheptanoate->Thiazolidinone_precursor MybE This compound This compound Thiazolidinone_precursor->this compound MybB (Radical SAM enzyme) + Sulfur source

Caption: Biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for this compound Purification

The overall workflow for the purification of this compound involves a series of sequential steps, from cultivation to the isolation of the pure compound.

Mycobacidin_Purification_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Cultivation Streptomyces Culture in Production Medium Centrifugation Centrifugation Cultivation->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental workflow for this compound purification.

References

Total Synthesis of Mycobacidin and its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Mycobacidin, a potent and selective antitubercular agent, and its structurally related analogs. This document includes detailed experimental protocols for the synthesis of this compound, a summary of its biological activity, and an exploration of its mechanism of action through the inhibition of the biotin biosynthesis pathway in Mycobacterium tuberculosis. Furthermore, synthetic strategies and biological data for various this compound analogs are presented to guide future drug discovery and development efforts.

Introduction to this compound (Acidomycin)

This compound, also known as Acidomycin, is a natural product first isolated from Streptomyces species in 1952.[1] It exhibits selective and potent inhibitory activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, while showing minimal activity against other Gram-positive and Gram-negative bacteria.[1][2][3][4][5] This selectivity makes this compound a promising lead compound for the development of novel anti-tuberculosis therapeutics. Its mechanism of action involves the competitive inhibition of biotin synthase (BioB), a crucial enzyme in the essential biotin biosynthesis pathway of M. tuberculosis.[1][2][6][4][5]

Total Synthesis of (±)-Mycobacidin

A concise and efficient three-step total synthesis of racemic this compound has been developed, starting from the readily available cycloheptanone.[1] The overall yield for this synthesis is significantly higher than previously reported routes.

Synthetic Scheme Overview

The synthetic route involves a Baeyer-Villiger oxidation of cycloheptanone, followed by a TEMPO-catalyzed oxidation to yield the pimelate semialdehyde intermediate, which is then condensed with 2-mercaptoacetamide to form the 4-thiazolidinone ring of this compound.

Quantitative Data for the Total Synthesis of (±)-Mycobacidin
StepReactionStarting MaterialKey ReagentsProductYield (%)Reference
1Baeyer-Villiger Oxidation & TransesterificationCycloheptanonem-CPBA, NaOMe, MeOHMethyl 7-hydroxyheptanoate~85% (over two steps)[1]
2TEMPO-catalyzed OxidationMethyl 7-hydroxyheptanoateTEMPO, (diacetoxyiodo)benzeneMethyl pimelate semialdehyde~70%[1]
3Condensation/CyclizationMethyl pimelate semialdehyde2-Mercaptoacetamide, p-TsOH(±)-Mycobacidin~40%[1]
Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 7-hydroxyheptanoate

  • Baeyer-Villiger Oxidation: To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.

  • Transesterification: Dissolve the crude lactone in methanol and add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford methyl 7-hydroxyheptanoate.

Protocol 2: Synthesis of Methyl pimelate semialdehyde

  • To a solution of methyl 7-hydroxyheptanoate (1.0 eq) in dichloromethane, add (diacetoxyiodo)benzene (1.5 eq) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain methyl pimelate semialdehyde.

Protocol 3: Synthesis of (±)-Mycobacidin

  • To a solution of methyl pimelate semialdehyde (1.0 eq) and 2-mercaptoacetamide (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus for 4-6 hours to remove water.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield (±)-Mycobacidin.

Synthesis of this compound Analogs

The 4-thiazolidinone core of this compound is a versatile scaffold for the synthesis of analogs with potential antimycobacterial activity. Various modifications have been explored, primarily at the 2 and 3-positions of the thiazolidinone ring, to investigate structure-activity relationships.

General Synthetic Strategy for 2,3-Disubstituted-4-Thiazolidinone Analogs

A common synthetic route to 4-thiazolidinone analogs involves a three-component reaction of an amine, an aldehyde, and thioglycolic acid.

Quantitative Data for Selected this compound Analogs
Analog ClassR1 (at position 2)R2 (at position 3)M. tuberculosis StrainMIC (µM)Reference
Thiazolyl-thiazolidinones2-(substituted phenyl)thiazol-4-ylSubstituted phenylM. bovis BCG4.43 - 24.04[7]
2-Iminothiazolidin-4-ones=N-pyrazoleSubstituted phenylH37Rv3.03 - >100 µg/mL[8]
2,3,5-Trisubstituted 2-iminothiazolidin-4-onesVariedVariedH37Rv6.25 - 12.5 µg/mL[8]
Indole-substituted thiazolidinonesVariedIndole moietyH37Rv1.43 - 1.55[8]

Note: The above table provides a selection of reported activities and is not exhaustive. Researchers are encouraged to consult the cited literature for detailed information on specific analogs.

Mechanism of Action and Signaling Pathway

This compound exerts its antimycobacterial effect by targeting the biotin biosynthesis pathway, which is essential for the survival of M. tuberculosis.[1] Specifically, it acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[1][2]

Mycobacterium tuberculosis Biotin Biosynthesis Pathway

The following diagram illustrates the key steps in the biotin biosynthesis pathway in M. tuberculosis, highlighting the target of this compound.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Pimeloyl-ACP Pimeloyl-ACP KAPA KAPA Pimeloyl-ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA DTB DTB DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->Inhibition

Caption: The biotin biosynthesis pathway in M. tuberculosis and the inhibition of BioB by this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow for the total synthesis of this compound and the logical relationship of its development as an antitubercular agent.

Total Synthesis Workflow of (±)-Mycobacidin

Total_Synthesis_Workflow Start Cycloheptanone Cycloheptanone Start->Cycloheptanone Step1 Baeyer-Villiger Oxidation & Transesterification Cycloheptanone->Step1 Intermediate1 Methyl 7-hydroxyheptanoate Step1->Intermediate1 Step2 TEMPO-catalyzed Oxidation Intermediate1->Step2 Intermediate2 Methyl pimelate semialdehyde Step2->Intermediate2 Step3 Condensation with 2-Mercaptoacetamide Intermediate2->Step3 This compound This compound Step3->this compound End This compound->End Drug_Development_Logic Natural_Product This compound (Natural Product) Biological_Screening Antimycobacterial Activity Screening Natural_Product->Biological_Screening Potent_Activity Potent & Selective Activity Observed Biological_Screening->Potent_Activity Mechanism_of_Action Mechanism of Action Studies Potent_Activity->Mechanism_of_Action Total_Synthesis Total Synthesis Development Potent_Activity->Total_Synthesis Target_Identification Target Identified: Biotin Synthase (BioB) Mechanism_of_Action->Target_Identification Analog_Synthesis Analog Synthesis & SAR Studies Target_Identification->Analog_Synthesis Total_Synthesis->Analog_Synthesis Lead_Optimization Lead Optimization Analog_Synthesis->Lead_Optimization

References

Application Notes and Protocols for Determining Mycobacidin MIC in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, an antibiotic produced by Streptomyces species, has demonstrated selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its unique mechanism of action, targeting the essential biotin biosynthesis pathway, makes it a compound of interest for the development of novel anti-tubercular agents.[1][2][3][4] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis and an overview of its mechanism of action.

Data Presentation

Table 1: Reference MIC Values of Common Anti-Tuberculosis Drugs against M. tuberculosis

DrugMIC Range (µg/mL)Method
Isoniazid0.03 - 0.12Broth Microdilution (Middlebrook 7H9)[5]
Rifampicin0.06 - 0.25Broth Microdilution (Middlebrook 7H9)
Ethambutol0.5 - 2.0Broth Microdilution (Middlebrook 7H9)
Pyrazinamide≤12.5 - 100 (at neutral pH)Broth Microdilution (Defined Medium)[6][7]
Amikacin0.25 - 1.0Broth Microdilution (Middlebrook 7H9)[5]
Levofloxacin0.12 - 0.5Broth Microdilution (Middlebrook 7H9)[5]

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound against M. tuberculosis. The broth microdilution method is presented as the primary protocol, with the agar dilution method as an alternative.

Protocol 1: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The EUCAST reference method for M. tuberculosis utilizes Middlebrook 7H9 broth.[5]

Materials:

  • This compound (with known purity)

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement (10%)

  • Glycerol

  • Tween 80 (or other suitable surfactant)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving this compound (if necessary)

  • McFarland standards (0.5)

  • Incubator at 36° ± 1°C[5]

  • Inverted mirror for reading[5]

  • Appropriate biosafety cabinet and personal protective equipment for handling M. tuberculosis.

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution.

    • Further dilute the stock solution in sterile Middlebrook 7H9 broth (supplemented with 10% OADC and 0.2% glycerol) to achieve a starting concentration for serial dilutions.

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

    • Harvest colonies and transfer them to a tube containing sterile saline with glass beads.

    • Vortex thoroughly to create a homogenous suspension and break up clumps.

    • Allow larger particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.[5]

  • Microtiter Plate Setup:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound solution to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.

    • Seal the plate with a breathable membrane or place it in a zip-lock bag to prevent dehydration.

    • Incubate the plate at 36° ± 1°C.

  • Reading and Interpretation:

    • Visually inspect the plates for bacterial growth starting from day 7 and continuing up to 21 days. Use an inverted mirror to facilitate reading.[5]

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth in the control wells (column 11) should be clearly visible.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium and observing the growth of the microorganism on the surface.

Materials:

  • This compound

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H10 or 7H11 agar base

  • OADC supplement

  • Glycerol

  • Sterile petri dishes

  • Materials for inoculum preparation as described in Protocol 1.

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

    • Cool the molten agar to 45-50°C.

    • Prepare serial dilutions of this compound in sterile water or another suitable solvent.

    • Add a defined volume of each this compound dilution to separate aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation and Plating:

    • Prepare the M. tuberculosis inoculum as described in Protocol 1, adjusting the final concentration as needed for spotting onto the agar surface.

    • Spot a standardized volume (e.g., 10 µL) of the bacterial suspension onto the surface of each agar plate, including the drug-free control.

  • Incubation and Interpretation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C in a CO2-enriched atmosphere (if required by the specific strain) for 3 to 4 weeks, or until sufficient growth is visible on the control plate.

    • The MIC is the lowest concentration of this compound that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control.[8]

Visualizations

Mechanism of Action: Inhibition of Biotin Biosynthesis

This compound acts as a competitive inhibitor of biotin synthase (BioB) in M. tuberculosis.[1] Biotin is an essential cofactor for several carboxylases involved in fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1] By inhibiting biotin synthesis, this compound effectively halts these critical metabolic processes, leading to bacterial cell death.

G cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA Pimeloyl_ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound Inhibition This compound->Inhibition BioB BioB Inhibition->BioB Competitive Inhibition

Caption: Inhibition of the M. tuberculosis biotin biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in determining the MIC of this compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound Prep_this compound->Serial_Dilution Prep_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum 1:100 in 7H9 Broth Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Plate_Setup Add 7H9 Broth to 96-well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 36°C (7-21 days) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for determining this compound MIC using broth microdilution.

Logical Relationship: MIC Determination and Interpretation

The determination of the MIC is a critical step in assessing the potential of a new anti-tubercular agent. This value provides a quantitative measure of the drug's potency and is essential for further preclinical and clinical development.

G Start Start: Need to Assess This compound Activity Determine_MIC Determine MIC using Standardized Protocol Start->Determine_MIC MIC_Value Obtain Quantitative MIC Value (µg/mL) Determine_MIC->MIC_Value Compare Compare with Reference Drug MICs and Clinical Breakpoints MIC_Value->Compare Interpretation Interpretation of Activity Compare->Interpretation Potent Potent Activity Interpretation->Potent Low MIC Moderate Moderate Activity Interpretation->Moderate Intermediate MIC Weak Weak/No Activity Interpretation->Weak High MIC

Caption: Logical flow from MIC determination to the interpretation of this compound's activity.

References

Application Notes and Protocols for In Vitro Assays of Mycobacidin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is an antibiotic with selective activity against Mycobacterium tuberculosis. It functions by inhibiting the biosynthesis of biotin, an essential cofactor for various metabolic processes in the bacterium.[1] This document provides detailed protocols for key in vitro assays to evaluate the antimycobacterial activity of this compound, including determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and cytotoxicity.

Data Presentation

The following tables present illustrative quantitative data for this compound activity. This data is representative of expected results from the described assays.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium Species

Mycobacterium SpeciesStrainMIC (µg/mL)
M. tuberculosisH37Rv1.56
M. tuberculosisMDR Strain A3.13
M. tuberculosisXDR Strain B6.25
M. smegmatismc²15512.5
M. aviumATCC 25291>50

Table 2: Illustrative Time-Kill Kinetics of this compound against M. tuberculosis H37Rv

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (16x MIC)
06.06.06.06.0
246.85.54.23.1
487.54.83.0<2.0
728.24.1<2.0<2.0
968.93.5<2.0<2.0

Table 3: Illustrative Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Selectivity Index (SI) (IC50/MIC)
Vero (Monkey Kidney)MTT>100>64
A549 (Human Lung Carcinoma)MTT8554.5
HepG2 (Human Liver Carcinoma)MTT12076.9

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against Mycobacterium species.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Mycobacterium culture in logarithmic growth phase

  • Sterile 96-well microplates

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Adjust the turbidity of the Mycobacterium culture to a 0.5 McFarland standard.

  • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 7-14 days for M. tuberculosis or 2-3 days for faster-growing species like M. smegmatis.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[2]

Time-Kill Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Middlebrook 7H9 broth with ADC supplement

  • This compound

  • M. tuberculosis culture

  • Sterile culture tubes

  • Incubator with shaking capabilities at 37°C

  • Middlebrook 7H10 agar plates with OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement

  • Sterile saline solution with 0.05% Tween 80

Procedure:

  • Prepare culture tubes with 7H9 broth containing this compound at concentrations corresponding to 0x (control), 1x, 4x, and 16x the predetermined MIC.

  • Inoculate each tube with a standardized M. tuberculosis suspension to a final density of approximately 10^6 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each tube.

  • Prepare serial dilutions of the aliquots in sterile saline with Tween 80.

  • Plate the dilutions onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the CFU/mL at each time point for each concentration.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[3]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., Vero, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Mechanism of Action: Inhibition of Biotin Synthesis

This compound acts as a competitive inhibitor of biotin synthase (BioB), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the production of biotin, a vital cofactor for several carboxylases involved in fatty acid synthesis and other metabolic processes.[1][4]

G This compound Mechanism of Action cluster_pathway Biotin Biosynthesis Pathway cluster_downstream Downstream Effects Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Fatty_Acid_Synthesis Fatty Acid Synthesis Inhibition Biotin->Fatty_Acid_Synthesis This compound This compound This compound->Inhibition Cell_Wall_Disruption Cell Wall Integrity Disruption Fatty_Acid_Synthesis->Cell_Wall_Disruption Bacterial_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Death

Caption: this compound inhibits biotin synthase (BioB), blocking biotin production.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G Workflow for MIC Determination start Start prep_plate Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_plate prep_inoculum Prepare standardized mycobacterial inoculum prep_plate->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C (7-14 days for M.tb) inoculate->incubate read_results Visually assess growth in each well incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Developing a Mycobacidin-Based Bioassay for Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacidin, also known as actithiazic acid, is a natural product produced by Streptomyces species that exhibits selective antibiotic activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Its unique structure, featuring a sulfur-containing 4-thiazolidinone ring, and its specific mechanism of action make it a compelling starting point for the development of novel antitubercular agents.[1][3] This application note provides a comprehensive overview and detailed protocols for establishing a robust bioassay to screen for and characterize new this compound-based compounds or other molecules that target the same pathway.

This compound's primary target is biotin biosynthesis, a crucial metabolic pathway for the survival of M. tuberculosis.[1][2] Specifically, it competitively inhibits biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[2] This inhibition leads to the depletion of biotin, an essential cofactor for numerous metabolic reactions, ultimately resulting in bacterial cell death.[2] The development of a bioassay centered around this mechanism allows for the high-throughput screening of compound libraries to identify new chemical entities with potent antimycobacterial activity.

Core Principles of the Bioassay

The proposed bioassay is a multi-step process designed to:

  • Primary Screening: Identify compounds that inhibit the growth of Mycobacterium species.

  • Secondary Screening: Validate the hits from the primary screen and begin to elucidate the mechanism of action.

  • Quantitative Analysis: Determine the potency and efficacy of lead compounds.

This tiered approach ensures that resources are focused on the most promising candidates, accelerating the drug discovery pipeline.

Data Presentation

Effective data management and presentation are critical for the successful interpretation of bioassay results. All quantitative data should be meticulously recorded and summarized in clear, well-structured tables.

Table 1: Example Data Summary for Primary Screening

Compound IDConcentration (µM)% Inhibition of M. tuberculosis H37Rv
This compound (Control)1098.5
Compound A1095.2
Compound B1015.3
Compound C1092.8

Table 2: Example Data for Minimum Inhibitory Concentration (MIC) Determination

Compound IDMIC90 (µM) against M. tuberculosis H37Rv
This compound (Control)0.8
Compound A1.2
Compound C0.9

Table 3: Example Data for Cytotoxicity Assay

Compound IDCC50 (µM) on Vero cellsSelectivity Index (SI = CC50/MIC90)
This compound (Control)>100>125
Compound A8570.8
Compound C>100>111

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data.

Protocol 1: Primary Screening - Broth Microdilution Assay

This protocol is adapted from standard methods for determining the antimicrobial activity of compounds.[4][5]

Objective: To identify compounds that inhibit the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates

  • Test compounds and this compound (positive control)

  • Resazurin solution (0.02% w/v)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the test compounds to achieve the desired screening concentration (e.g., 10 µM).

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Add the bacterial inoculum to each well containing the test compounds. Include wells with bacteria only (negative control) and bacteria with this compound (positive control).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) to determine cell viability. A color change from blue to pink indicates bacterial growth.[4][5]

  • Calculate the percentage of growth inhibition for each compound compared to the negative control.

Protocol 2: Secondary Screening - Biotin Complementation Assay

This assay helps to determine if the inhibitory effect of a compound is due to the disruption of the biotin biosynthesis pathway.[2]

Objective: To investigate if the antimicrobial activity of hit compounds can be reversed by the addition of biotin.

Materials:

  • Materials from Protocol 1

  • Biotin solution

Procedure:

  • Follow the procedure for the broth microdilution assay (Protocol 1).

  • For each hit compound, prepare a parallel set of wells.

  • To one set of wells, add a final concentration of biotin that is known to rescue growth from this compound inhibition (e.g., 10 µM).

  • Incubate and assess cell viability as described in Protocol 1.

  • Compare the growth inhibition in the presence and absence of biotin. If the inhibitory effect is significantly reduced by the addition of biotin, it suggests the compound targets the biotin biosynthesis pathway.

Protocol 3: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Determination

This protocol quantifies the potency of the lead compounds.[4][6]

Objective: To determine the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC90).

Materials:

  • Materials from Protocol 1

Procedure:

  • In a 96-well plate, perform a two-fold serial dilution of the lead compounds over a range of concentrations (e.g., 0.05 µM to 100 µM).

  • Follow the steps for the broth microdilution assay (Protocol 1).

  • After incubation and addition of the viability indicator, determine the lowest concentration of the compound that shows no visible bacterial growth (or a significant reduction in signal).

  • The MIC90 is the concentration at which a 90% reduction in signal is observed compared to the growth control.

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

G cluster_pathway This compound Mechanism of Action Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD BioB Biotin Synthase (BioB) DTB->BioB Biotin Biotin This compound This compound This compound->BioB Inhibition BioB->Biotin

Caption: this compound inhibits the biotin biosynthesis pathway.

G cluster_workflow Bioassay Workflow Start Start: Compound Library PrimaryScreen Primary Screen (Broth Microdilution Assay) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > 90%) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen (Biotin Complementation) HitIdentification->SecondaryScreen Yes Inactive Inactive HitIdentification->Inactive No MechanismValidation Mechanism Validation (Activity Reversed by Biotin?) SecondaryScreen->MechanismValidation QuantitativeAnalysis Quantitative Analysis (MIC Determination) MechanismValidation->QuantitativeAnalysis Yes DifferentMechanism Different Mechanism MechanismValidation->DifferentMechanism No LeadCompound Lead Compound QuantitativeAnalysis->LeadCompound

Caption: Experimental workflow for this compound-based bioassay.

References

Application Notes and Protocols for Using Mycobacidin in Mycobacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid or acidomycin, is a natural product with selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] It functions by inhibiting biotin synthesis, an essential metabolic pathway for the bacterium.[1] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin biosynthesis.[2] This targeted mechanism of action and its narrow spectrum of activity make this compound a compound of significant interest for the development of new anti-tuberculosis therapeutics.[1]

These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture, including methods for determining its inhibitory activity and characterizing its bactericidal or bacteriostatic effects.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterium tuberculosis strains.
M. tuberculosis StrainMIC (µM)MIC (µg/mL)Reference
Drug-Susceptible Strain 10.096 - 6.20.02 - 1.33[2]
Drug-Susceptible Strain 20.096 - 6.20.02 - 1.33[2]
Drug-Resistant Strain 10.096 - 6.20.02 - 1.33[2]
Drug-Resistant Strain 20.096 - 6.20.02 - 1.33[2]

Note: The molecular weight of this compound is approximately 215.25 g/mol . The provided MIC range is based on reported data for (S)-(-)-acidomycin against a series of contemporary drug-susceptible and drug-resistant M. tuberculosis strains.[2]

Table 2: Activity of this compound against other microorganisms.
MicroorganismMIC (µM)MIC (µg/mL)Reference
Non-tuberculosis mycobacteria> 1000> 215.25[2]
Gram-positive pathogens> 1000> 215.25[2]
Gram-negative pathogens> 1000> 215.25[2]
Table 3: Example Data Table for a Time-Kill Kinetics Assay of this compound against M. tuberculosis.
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 4x MIC)Log10 CFU/mL (this compound at 8x MIC)
05.05.05.05.0
246.54.53.02.5
488.04.02.0< 2.0 (Limit of Detection)
729.03.5< 2.0 (Limit of Detection)< 2.0 (Limit of Detection)
969.53.0< 2.0 (Limit of Detection)< 2.0 (Limit of Detection)
1209.82.8< 2.0 (Limit of Detection)< 2.0 (Limit of Detection)

Note: This table presents hypothetical data to illustrate the expected outcome of a time-kill assay. Actual results will vary depending on the experimental conditions and the specific M. tuberculosis strain used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is based on established methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis.

Materials:

  • This compound (prepare a stock solution, e.g., 1 mg/mL in a suitable solvent like DMSO, and filter-sterilize).

  • Mycobacterium tuberculosis strain of interest (e.g., H37Rv).

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Sterile 96-well microtiter plates.

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80.

  • McFarland standard (0.5).

  • Incubator at 37°C.

  • Plate reader for measuring optical density at 600 nm (OD600) or a resazurin-based viability indicator.

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline with Tween 80.

    • Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., from 16 µg/mL down to 0.03 µg/mL).

    • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control for sterility.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable membrane or in a way that prevents evaporation but allows for gas exchange.

    • Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.

    • Growth can be assessed visually, by measuring the OD600, or by adding a viability indicator like resazurin (alamarBlue). With resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Time-Kill Kinetics Assay for this compound

This protocol outlines a method to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound.

  • Mycobacterium tuberculosis strain of interest.

  • Middlebrook 7H9 broth with supplements.

  • Sterile culture tubes or flasks.

  • Sterile saline solution with Tween 80.

  • Middlebrook 7H10 or 7H11 agar plates.

  • Incubator at 37°C.

  • Shaking incubator (optional, for liquid cultures).

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth as described in Protocol 1.

    • Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in several culture tubes/flasks.

  • Exposure to this compound:

    • Add this compound to the cultures at different concentrations relative to the predetermined MIC (e.g., 1x, 4x, and 8x MIC).

    • Include a drug-free culture as a growth control.

  • Incubation and Sampling:

    • Incubate all cultures at 37°C, with shaking if desired.

    • At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting (CFU Determination):

    • Perform serial ten-fold dilutions of each aliquot in sterile saline with Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by an inhibition of growth without a significant reduction in the number of viable bacteria.

Visualizations

Signaling_Pathway cluster_biotin_synthesis Biotin Biosynthesis Pathway in M. tuberculosis Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB (Biotin Synthase) DTB->Biotin This compound This compound This compound->Inhibition Inhibition->DTB Competitive Inhibition

Caption: Mechanism of action of this compound on the biotin synthesis pathway.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare M. tuberculosis inoculum (0.5 McFarland) Inoculate Inoculate plate with bacterial suspension Inoculum->Inoculate Dilutions Prepare serial dilutions of this compound in 96-well plate Dilutions->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Read Assess growth (visually, OD600, or resazurin) Incubate->Read Determine_MIC Determine MIC as lowest concentration with no growth Read->Determine_MIC

Caption: Experimental workflow for MIC determination of this compound.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_inc_analysis Incubation and Analysis Culture Prepare M. tuberculosis culture to mid-log phase Expose Expose culture to different concentrations of this compound Culture->Expose Sample Withdraw aliquots at specific time points Expose->Sample Dilute_Plate Perform serial dilutions and plate on agar Sample->Dilute_Plate Incubate_Plates Incubate plates at 37°C for 3-4 weeks Dilute_Plate->Incubate_Plates Count_CFU Count colonies and calculate CFU/mL Incubate_Plates->Count_CFU Plot Plot Log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Experimental workflow for a time-kill kinetics assay of this compound.

Logical_Relationship cluster_this compound This compound cluster_target Target cluster_organism Organism cluster_outcome Outcome Mycobacidin_Node This compound BioB Biotin Synthase (BioB) Mycobacidin_Node->BioB Inhibits Inhibition Inhibition of Growth (Low MIC) No_Effect No Significant Effect (High MIC) Mtb M. tuberculosis BioB->Mtb Essential in Other_Bacteria Other Bacteria (Gram+, Gram-, non-TB mycobacteria) Mtb->Inhibition Other_Bacteria->No_Effect

Caption: Logical relationship illustrating the specificity of this compound.

References

Application Notes and Protocols for Testing Mycobacidin Synergy with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is a natural product that has demonstrated promising antitubercular activity.[1][2] Its mechanism of action involves the inhibition of biotin synthesis, a critical metabolic pathway for the growth and survival of Mycobacterium tuberculosis.[1][3] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin biosynthesis.[1][2] Given the rise of drug-resistant tuberculosis, combination therapy and the exploration of synergistic drug interactions are crucial for developing more effective treatment regimens.[4][5][6]

These application notes provide detailed protocols for testing the synergistic effects of this compound with other antimicrobial agents against Mycobacterium tuberculosis. The protocols described herein are the checkerboard assay and the time-kill curve assay, which are standard methods for evaluating drug synergy in vitro.[4][7][8]

Potential Synergistic Partners for this compound

The selection of drugs to test for synergy with this compound should be based on their distinct mechanisms of action, with the goal of targeting different essential pathways in M. tuberculosis. Potential synergistic partners could include:

  • Cell Wall Synthesis Inhibitors: Drugs like ethambutol or cycloserine, which target different aspects of the mycobacterial cell wall synthesis, could create a multi-pronged attack.

  • Efflux Pump Inhibitors: Compounds that inhibit efflux pumps could increase the intracellular concentration of this compound, thereby enhancing its efficacy.[9]

  • Protein Synthesis Inhibitors: Antibiotics such as spectinomycin, which targets the 30S ribosomal subunit, could act synergistically by simultaneously disrupting protein synthesis and a key metabolic pathway.[10]

  • Rifampin: This first-line anti-TB drug inhibits RNA synthesis. Combining it with a metabolic inhibitor like this compound could lead to enhanced killing of the bacteria.[6]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[4][11][12] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another drug against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound (stock solution of known concentration)

  • Partner drug (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator (37°C)

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL) and then dilute 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the partner drug in 7H9 broth in separate tubes. The concentration range should typically span from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.

    • The MIC of each drug alone should be determined beforehand using a standard broth microdilution method.

  • Plate Setup:

    • Add 50 µL of 7H9 broth to each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions horizontally across the plate (e.g., columns 1-10).

    • Add 50 µL of the partner drug dilutions vertically down the plate (e.g., rows A-G).

    • This creates a matrix of varying concentrations of both drugs.

    • Include a row and a column with each drug alone to redetermine the MICs.

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.

  • Reading Results:

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

  • Data Analysis:

    • The FIC for each drug is calculated as:

      • FIC of this compound (FICa) = MIC of this compound in combination / MIC of this compound alone

      • FIC of Partner Drug (FICb) = MIC of partner drug in combination / MIC of partner drug alone

    • The FIC Index (FICI) is the sum of the individual FICs:

      • FICI = FICa + FICb

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation:

Combination Well[this compound] (µg/mL)[Partner Drug] (µg/mL)Growth (+/-)FICaFICbFICIInterpretation
A14x MIC4x MIC-----
........................
G101/16x MIC1/16x MIC+----

This table should be populated with the experimental results.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_bact Prepare M. tuberculosis Inoculum inoculate Inoculate with Bacteria prep_bact->inoculate prep_drug_a Prepare this compound Dilutions setup_plate Dispense Drugs into 96-well Plate prep_drug_a->setup_plate prep_drug_b Prepare Partner Drug Dilutions prep_drug_b->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 7-10 days inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin read_results Read Results (Color Change) add_resazurin->read_results calc_fic Calculate FIC Index (FICI) read_results->calc_fic interpret Interpret Synergy/Antagonism calc_fic->interpret

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time.[7][13][14]

Objective: To evaluate the bactericidal or bacteriostatic activity of this compound and a partner drug, alone and in combination, over a specified period.

Materials:

  • Same as for the checkerboard assay, plus:

  • Sterile saline or PBS for dilutions

  • Middlebrook 7H10 agar plates

  • Sterile spreaders

Procedure:

  • Preparation of Inoculum: Prepare the M. tuberculosis inoculum as described for the checkerboard assay.

  • Test Conditions: Prepare tubes with 7H9 broth containing:

    • No drug (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.5x MIC)

    • Partner drug at a sub-MIC concentration (e.g., 0.5x MIC)

    • This compound and the partner drug in combination at their respective sub-MIC concentrations.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C. At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

    • Antagonism is indicated by a ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

Data Presentation:

Time (days)log10 CFU/mL (Control)log10 CFU/mL (this compound)log10 CFU/mL (Partner Drug)log10 CFU/mL (Combination)
0
2
4
7
10

This table should be populated with the experimental results.

Time_Kill_Assay_Workflow cluster_sampling Sampling at Time Points (0, 2, 4, 7, 10 days) prep_inoculum Prepare M. tuberculosis Inoculum setup_tubes Setup Test Tubes with Drugs and Inoculum prep_inoculum->setup_tubes incubate Incubate at 37°C setup_tubes->incubate sample Withdraw Aliquots incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate on 7H10 Agar serial_dilute->plate incubate_plates Incubate Plates for 3-4 weeks plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, etc.) plot_data->interpret

Signaling Pathway

This compound inhibits the biotin biosynthetic pathway, which is essential for the production of biotin, a vital cofactor for several carboxylases involved in fatty acid synthesis and other metabolic processes.

Biotin_Synthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD BioB Biotin Synthase (BioB) DTB->BioB Biotin Biotin This compound This compound This compound->BioB Inhibition BioB->Biotin

Conclusion

The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's synergistic potential with other antimicrobial agents. The checkerboard assay offers a quantitative measure of synergy through the FICI, while the time-kill curve assay provides insights into the dynamic effects of drug combinations on bacterial viability. The identification of synergistic drug combinations is a critical step in the development of novel and more effective therapeutic strategies to combat tuberculosis.

References

Methods for Studying Mycobacidin Uptake by M. tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacidin, also known as actithiazic acid, is an antibiotic with selective and potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1] Its efficacy is linked to the inhibition of biotin biosynthesis, a critical metabolic pathway for the bacterium.[1] A key aspect of its selective toxicity is its significantly higher accumulation within M. tuberculosis compared to other bacteria, such as E. coli, where its accumulation is approximately 30-fold lower.[1] Understanding the mechanisms governing the uptake of this compound across the complex and lipid-rich cell wall of M. tuberculosis is crucial for the development of new anti-tubercular agents and for overcoming potential resistance mechanisms.[2][3][4]

The M. tuberculosis cell envelope is a formidable barrier, consisting of a plasma membrane, a mycolyl-arabinogalactan-peptidoglycan complex, and an outer capsule-like layer.[2][3][5] This structure confers intrinsic resistance to many drugs.[3][4][5] Drug transport across this barrier can occur via passive diffusion for lipophilic compounds, through porin channels for hydrophilic molecules, or via active transport and efflux systems.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the uptake of this compound by M. tuberculosis. The methodologies described herein are based on established techniques for quantifying antibiotic accumulation in mycobacteria and can be adapted to investigate this compound specifically.

Data Presentation: Quantitative Analysis of this compound Uptake

Quantitative data is essential for comparing uptake under different conditions, in different strains, or in the presence of inhibitors. The following tables provide a template for structuring experimental data.

Table 1: Comparative Accumulation of this compound

Bacterial SpeciesRelative Intracellular AccumulationFold DifferenceReference
Mycobacterium tuberculosisHigh~30x[1]
Escherichia coliLow1x[1]

Table 2: Template for Intracellular this compound Concentration Data (LC-MS/MS)

Strain/ConditionTime Point (min)Intracellular this compound (ng/10^8 cells)Calculated Intracellular Concentration (µM)Standard Deviation
M. tb H37Rv (Wild-Type)30
M. tb H37Rv + Efflux Inhibitor30
M. tb Mutant Strain30
Non-replicating M. tb30

Experimental Protocols

The following protocols outline key methods for studying this compound uptake.

Protocol 1: Direct Quantification of Intracellular this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is the gold standard for accurately quantifying the amount of an unlabeled drug inside bacterial cells. It is adapted from established protocols for measuring drug penetration in replicating and non-replicating M. tuberculosis.[6]

Objective: To determine the absolute intracellular concentration of this compound.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase.

  • Middlebrook 7H9 broth supplemented with OADC or other appropriate supplements.

  • This compound solution of known concentration.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Silicone oil (e.g., AR200).

  • Acetonitrile with an internal standard (for extraction).

  • 2 mL microcentrifuge tubes.

  • High-speed refrigerated microcentrifuge.

  • LC-MS/MS system.

Procedure:

  • Culture Preparation: Grow M. tuberculosis to mid-log phase (OD600 ~0.6-0.8). Harvest cells by centrifugation and resuspend in fresh 7H9 broth to a final density of ~10^8 cells/mL.

  • Drug Exposure: Add this compound to the bacterial suspension at a final concentration of 10 µM (or desired concentration). Incubate at 37°C with shaking for a defined period (e.g., 30 minutes for steady-state accumulation).[6]

  • Sample Preparation:

    • Prepare 2 mL microcentrifuge tubes with a bottom layer of 500 µL of a quenching solution (e.g., 20% formic acid in water) and an upper layer of 500 µL of silicone oil.

    • Pre-chill the tubes on ice.

  • Separation of Cells:

    • Transfer 1 mL of the drug-exposed bacterial culture into the prepared tubes.

    • Immediately centrifuge at maximum speed (e.g., >13,000 x g) for 5 minutes at 4°C. The bacterial cells will form a pellet at the bottom of the tube, passing through the silicone oil, which separates them from the drug-containing medium.

  • Cell Lysis and Extraction:

    • Carefully remove the upper aqueous and silicone oil layers.

    • Freeze the tube containing the cell pellet and quenching solution at -80°C.

    • Lyse the cells by freeze-thawing or bead beating.

    • Add 1 mL of acetonitrile containing a suitable internal standard to the lysed pellet.

    • Vortex vigorously and centrifuge to pellet cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

    • Quantify the amount of this compound by comparing its signal to a standard curve.

  • Data Normalization:

    • In parallel, determine the colony-forming units (CFU) per mL of the starting culture to normalize the drug amount per cell.

    • Calculate the intracellular concentration based on an estimated average cell volume (e.g., 0.5 µm³).[6]

Protocol 2: Visualization of this compound Uptake using Fluorescence Microscopy

This method involves using a fluorescently labeled version of this compound to visualize its accumulation and subcellular localization. This requires the chemical synthesis of a fluorescent analog.[7][8]

Objective: To qualitatively assess this compound uptake and localization within M. tuberculosis.

Materials:

  • Fluorescently-labeled this compound analog.

  • M. tuberculosis culture.

  • PBS.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Synthesis of Fluorescent Probe: Synthesize a this compound analog by attaching a fluorescent dye (e.g., a cyanine dye or fluorescein) via a linker that does not disrupt its biological activity.[9][10] The activity of the labeled compound should be validated against the unlabeled parent drug.

  • Bacterial Culture: Grow M. tuberculosis to mid-log phase.

  • Labeling:

    • Harvest cells and wash twice with PBS.

    • Resuspend the cells in PBS or minimal media.

    • Add the fluorescent this compound analog to the cell suspension at a pre-determined concentration.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove unbound probe.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide.

    • Visualize the cells using a fluorescence microscope. Capture both bright-field and fluorescence images to correlate the fluorescent signal with the bacterial cells.

Protocol 3: Indirect Assessment of Uptake via Efflux Pump Inhibition

This assay indirectly measures uptake by determining if efflux pump inhibitors increase the apparent activity (i.e., lower the Minimum Inhibitory Concentration, MIC) of this compound. An increase in activity suggests that this compound is a substrate for one or more efflux pumps.[11]

Objective: To determine if this compound is actively effluxed from M. tuberculosis.

Materials:

  • M. tuberculosis culture.

  • This compound.

  • Efflux pump inhibitors (EIs) such as verapamil, thioridazine, or reserpine.[6][11]

  • 96-well microplates.

  • Microplate reader or a method for assessing bacterial growth (e.g., resazurin reduction assay).

Procedure:

  • Determine MIC of EIs: First, determine the MIC of each efflux pump inhibitor against M. tuberculosis to ensure that the concentrations used in the synergy assay are sub-inhibitory.

  • Checkerboard Assay:

    • Prepare a 96-well plate with a two-dimensional gradient of this compound and the efflux inhibitor.

    • This compound concentrations should range from above to below its known MIC.

    • The EI should be used at a sub-inhibitory concentration (e.g., 1/2 or 1/4 of its MIC).

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Include controls for each drug alone and a no-drug growth control.

  • Incubation and Reading: Incubate the plate at 37°C for 7-14 days. Determine the MIC of this compound in the presence and absence of the EI.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index. A significant reduction in the MIC of this compound in the presence of the EI (synergistic effect) indicates that this compound is a substrate of an efflux pump targeted by the inhibitor.[11]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts and workflows for studying this compound uptake.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Uptake Experiment cluster_analysis Phase 3: Analysis cluster_lcms Direct Quantification cluster_fluor Visualization Culture Grow M. tuberculosis (e.g., H37Rv) Expose Expose Bacteria to This compound (37°C) Culture->Expose PrepareDrug Prepare this compound Stock Solution PrepareDrug->Expose PrepareReagents Prepare Buffers & Reagents PrepareReagents->Expose Separate Separate Cells from Medium (Centrifugation) Expose->Separate Wash Wash Cells to Remove External Drug Separate->Wash Lysis Cell Lysis & Drug Extraction Wash->Lysis Microscopy Fluorescence Microscopy Wash->Microscopy LCMS LC-MS/MS Analysis Lysis->LCMS Quantify Quantify Intracellular Drug Concentration LCMS->Quantify Localize Determine Subcellular Localization Microscopy->Localize

Caption: General workflow for studying this compound uptake in M. tuberculosis.

G Mycobacidin_ext This compound (Extracellular) OuterMembrane Outer Membrane (Mycolic Acids) Mycobacidin_ext->OuterMembrane Lipophilic Pathway Porin Porin Mycobacidin_ext->Porin Hydrophilic Pathway Passive Passive Diffusion Periplasm Periplasmic Space OuterMembrane->Periplasm Transporter Active Transporter Periplasm->Transporter PlasmaMembrane Plasma Membrane Cytoplasm Cytoplasm (Target: Biotin Synthesis) Efflux Efflux Pump Cytoplasm->Efflux Expulsion Porin->Periplasm Transporter->Cytoplasm Uptake Efflux->Mycobacidin_ext

Caption: Potential routes of this compound transport across the M. tuberculosis cell envelope.

G cluster_condition1 Condition 1: this compound Alone cluster_condition2 Condition 2: this compound + Efflux Inhibitor Mycobacidin1 This compound Cell1 M. tuberculosis Mycobacidin1->Cell1 Uptake Efflux1 Efflux Pump Cell1->Efflux1 Efflux MIC1 Result: Baseline MIC Cell1->MIC1 Efflux1->Mycobacidin1 Expulsion Conclusion Conclusion: This compound is an Efflux Pump Substrate Mycobacidin2 This compound Cell2 M. tuberculosis Mycobacidin2->Cell2 Uptake Inhibitor Efflux Inhibitor Efflux2 Efflux Pump (Blocked) Inhibitor->Efflux2 Blocks MIC2 Result: Reduced MIC (Synergy) Cell2->MIC2 MIC2->Conclusion

Caption: Logical workflow of an efflux pump inhibition assay.

References

Application Notes and Protocols for Generating Mycobacidin-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as acidomycin, is a natural product with potent antimycobacterial activity. It functions by inhibiting biotin synthesis, an essential metabolic pathway for Mycobacterium tuberculosis and other mycobacteria. Specifically, this compound targets biotin synthase (BioB), a key enzyme in the final step of biotin biosynthesis. Understanding the mechanisms by which mycobacteria develop resistance to this compound is crucial for the development of new anti-tubercular drugs and for elucidating the intricacies of mycobacterial physiology.

These application notes provide a comprehensive guide for the generation, characterization, and analysis of this compound-resistant mycobacterial mutants. The protocols outlined below are based on established methodologies for creating drug-resistant mutants of Mycobacterium tuberculosis and other mycobacterial species.

Data Presentation

Table 1: Estimated Spontaneous Mutation Frequency for this compound Resistance

The following table provides estimated spontaneous mutation frequencies for resistance to various anti-tubercular drugs in Mycobacterium species. These values can be used as a preliminary reference for designing experiments to isolate this compound-resistant mutants. The actual frequency for this compound resistance should be determined experimentally.

AntibioticMycobacterium SpeciesEstimated Mutation Frequency (per cell division)Reference(s)
IsoniazidM. smegmatis1.2 x 10⁻⁷ - 1.20 x 10⁻⁹[1]
RifampicinM. smegmatis9.24 x 10⁻⁸ - 2.18 x 10⁻¹⁰[1]
StreptomycinM. smegmatis2.77 x 10⁻⁸ - 5.31 x 10⁻⁸[1]
KanamycinM. smegmatis1.7 x 10⁻⁸[1]
PyrazinamideM. tuberculosis~1 x 10⁻⁵[2]
This compound M. tuberculosis To be determined experimentally
Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound-Resistant Mutants

This table is a template for summarizing the MIC data of wild-type and this compound-resistant mutant strains. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth.[3] The values provided are hypothetical and should be replaced with experimental data.

StrainGenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypebioB wild-type0.1-
Resistant Mutant 1 e.g., bioB (mutation) To be determined To be determined
Resistant Mutant 2 e.g., bioB overexpression To be determined To be determined
Resistant Mutant 3 e.g., Efflux pump mutation To be determined To be determined

Experimental Protocols

Protocol 1: Generation of Spontaneous this compound-Resistant Mutants

This protocol describes the selection of spontaneous mutants resistant to this compound by plating a large population of susceptible mycobacteria on a medium containing the antibiotic.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other susceptible mycobacterial strain)

  • Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile petri dishes, culture tubes, and other standard microbiology lab equipment

Procedure:

  • Prepare Mycobacterial Culture:

    • Inoculate 10 mL of Middlebrook 7H9 broth with a single colony of the susceptible mycobacterial strain.

    • Incubate at 37°C with shaking until the culture reaches late logarithmic phase (OD₆₀₀ of 0.8-1.0).

  • Prepare Selective Agar Plates:

    • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

    • Autoclave and cool to 50-55°C.

    • Add OADC supplement and this compound to the desired final concentrations. It is recommended to use concentrations that are 2x, 4x, and 8x the MIC of the susceptible strain.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Plating for Mutant Selection:

    • Harvest the mycobacterial culture by centrifugation at 4000 x g for 10 minutes.

    • Resuspend the cell pellet in 1 mL of fresh 7H9 broth.

    • Plate approximately 10⁸ to 10⁹ cells onto each selective agar plate containing this compound. Spread the inoculum evenly using a sterile spreader.

    • Also, plate serial dilutions of the culture onto non-selective agar plates (without this compound) to determine the total viable cell count.

  • Incubation and Colony Selection:

    • Incubate the plates at 37°C in a humidified incubator for 3-4 weeks, or until colonies appear on the selective plates.

    • Pick individual colonies from the selective plates and streak them onto fresh selective agar plates to confirm their resistance.

  • Calculate Mutation Frequency:

    • The spontaneous mutation frequency can be calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible and resistant mycobacterial strains.

Materials:

  • Mycobacterial cultures (wild-type and resistant mutants)

  • Middlebrook 7H9 broth with ADC supplement

  • This compound stock solution

  • 96-well microtiter plates

  • Resazurin solution (0.02% in sterile water) or other viability indicators

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare Mycobacterial Inoculum:

    • Grow mycobacterial cultures to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the culture density to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted culture 1:100 in fresh 7H9 broth.

  • Inoculate Microtiter Plate:

    • Add 100 µL of the diluted mycobacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final inoculum in each well will be approximately 5 x 10⁴ CFU.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

    • Incubate at 37°C for 7-14 days.

  • Determine MIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Protocol 3: Genomic DNA Extraction and Whole-Genome Sequencing

This protocol provides a general workflow for extracting genomic DNA from mycobacteria for subsequent whole-genome sequencing to identify mutations conferring resistance.

Materials:

  • Mycobacterial cultures (wild-type and resistant mutants)

  • Lysis buffer (e.g., TE buffer with lysozyme and proteinase K)

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol and isopropanol

  • RNase A

  • DNA extraction kit (optional, but recommended for higher purity)

Procedure:

  • Cell Lysis:

    • Harvest a late-log phase culture of mycobacteria by centrifugation.

    • Resuspend the pellet in lysis buffer and incubate at 37°C to degrade the cell wall. Mechanical disruption using bead beating can also be employed for efficient lysis.

  • DNA Purification:

    • Perform phenol:chloroform extractions to remove proteins and other cellular debris.

    • Precipitate the DNA using isopropanol, wash with ethanol, and resuspend in TE buffer.

    • Treat with RNase A to remove contaminating RNA.

  • Quality Control:

    • Assess the purity and concentration of the extracted DNA using a spectrophotometer (A260/A280 ratio) and a fluorometer.

  • Whole-Genome Sequencing:

    • Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant mutants to the reference genome of the wild-type strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants.

    • Focus on non-synonymous mutations in the bioB gene and other genes potentially involved in biotin metabolism, transport, or drug efflux.

Visualization of Pathways and Workflows

Mycobacidin_Signaling_Pathway cluster_biotin_synthesis Biotin Synthesis Pathway Dethiobiotin Dethiobiotin BioB Biotin Synthase (BioB) Dethiobiotin->BioB Substrate Biotin Biotin BioB->Biotin Product This compound This compound This compound->BioB Inhibition caption This compound inhibits the final step of biotin synthesis.

Caption: this compound's mechanism of action targeting biotin synthase.

Mutant_Generation_Workflow start Start: Susceptible Mycobacterial Culture culture Grow to late-log phase start->culture plate Plate on this compound-containing agar culture->plate incubate Incubate for 3-4 weeks plate->incubate select Select resistant colonies incubate->select confirm Confirm resistance by re-streaking select->confirm characterize Characterize mutants confirm->characterize mic Determine MIC characterize->mic wgs Whole-genome sequencing characterize->wgs end End: Characterized Resistant Mutants mic->end analysis Identify resistance mutations wgs->analysis analysis->end caption Workflow for generating and characterizing this compound-resistant mutants.

Caption: Experimental workflow for generating this compound-resistant mutants.

Logical_Relationship Mycobacidin_Exposure This compound Exposure Selective_Pressure Selective Pressure Mycobacidin_Exposure->Selective_Pressure Spontaneous_Mutations Spontaneous Mutations Selective_Pressure->Spontaneous_Mutations Resistant_Phenotype Emergence of Resistant Phenotype Spontaneous_Mutations->Resistant_Phenotype BioB_Mutation Mutation in bioB gene Resistant_Phenotype->BioB_Mutation e.g. BioB_Overexpression Overexpression of bioB Resistant_Phenotype->BioB_Overexpression e.g. Efflux_Pump_Upregulation Upregulation of efflux pumps Resistant_Phenotype->Efflux_Pump_Upregulation e.g. Reduced_Drug_Uptake Reduced drug uptake Resistant_Phenotype->Reduced_Drug_Uptake e.g. caption Logical relationship of this compound exposure to resistance.

Caption: Logical flow from this compound exposure to resistance development.

References

Application Notes and Protocols for Mycobacidin in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is an antibiotic with selective activity against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of biotin synthesis, a critical metabolic pathway for the bacterium. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a murine model of tuberculosis, a crucial step in the drug development pipeline. The following protocols and data presentation formats are based on established methodologies for testing anti-tuberculosis agents in vivo.

Disclaimer: To date, specific quantitative in vivo efficacy data for this compound in murine models of tuberculosis is not extensively available in publicly accessible literature. The data presented in the tables below are illustrative examples based on typical outcomes for effective anti-tuberculosis compounds and should be replaced with actual experimental data.

Data Presentation

Table 1: In Vivo Efficacy of this compound Against M. tuberculosis in BALB/c Mice (Example Data)

This table summarizes the potential bactericidal activity of this compound in the lungs and spleens of infected mice. The primary endpoint is the reduction in bacterial load, measured in Colony Forming Units (CFU).

Treatment GroupDosage (mg/kg)Administration RouteDuration (weeks)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Untreated Control--46.5 ± 0.44.2 ± 0.3
Isoniazid (Positive Control)25Oral Gavage44.1 ± 0.32.5 ± 0.2
This compound50Oral Gavage44.8 ± 0.53.1 ± 0.4
This compound100Oral Gavage44.3 ± 0.42.7 ± 0.3
Table 2: Survival Analysis of M. tuberculosis-Infected Mice Treated with this compound (Example Data)

This table illustrates a potential outcome of a survival study, a critical indicator of a drug's efficacy in a chronic infection model.

Treatment GroupDosage (mg/kg)Administration RouteMedian Survival (Days)Percent Survival at Day 60
Untreated Control--450%
Isoniazid (Positive Control)25Oral Gavage> 90100%
This compound50Oral Gavage6540%
This compound100Oral Gavage> 9090%
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenates (Example Data)

This table demonstrates how this compound might modulate the host immune response by measuring key cytokine levels.

Treatment GroupDosage (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IFN-γ (pg/mL)
Uninfected Control-50 ± 1030 ± 820 ± 5
Infected, Untreated-500 ± 80450 ± 70300 ± 50
Isoniazid25250 ± 40200 ± 30150 ± 25
This compound100300 ± 50250 ± 40180 ± 30

Experimental Protocols

Murine Model of Tuberculosis Infection

Objective: To establish a reproducible M. tuberculosis infection in mice for evaluating the efficacy of this compound.

Materials:

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Apparatus: Aerosol infection chamber (e.g., Glas-Col inhalation exposure system) or intravenous injection equipment.

Protocol:

  • Aerosol Infection (Low-Dose):

    • Prepare a suspension of M. tuberculosis H37Rv to a concentration calibrated to deliver 50-100 CFU per mouse lung.[1]

    • Place mice in the aerosol chamber and expose them to the bacterial aerosol.

    • At 24 hours post-infection, sacrifice a subset of mice (n=3) to determine the initial bacterial load in the lungs.

  • Intravenous Infection (High-Dose):

    • Prepare a suspension of M. tuberculosis H37Rv to a concentration of 1 x 10^6 CFU/mL in phosphate-buffered saline (PBS).

    • Inject 0.1 mL of the bacterial suspension into the lateral tail vein of each mouse.

This compound Administration

Objective: To administer this compound to infected mice in a consistent and reproducible manner.

Materials:

  • This compound (ensure purity and solubility).

  • Vehicle for administration (e.g., sterile water, PBS with 0.5% carboxymethylcellulose).

  • Oral gavage needles or subcutaneous injection needles.

Protocol:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration:

    • Oral Gavage: Administer the prepared this compound solution directly into the stomach of the mouse using a gavage needle. A typical volume is 0.2 mL.[2]

    • Subcutaneous Injection: Inject the this compound solution under the skin of the mouse.

  • Dosing Regimen:

    • Treatment is typically initiated 1-2 weeks post-infection.

    • Administer this compound daily or five times a week for a duration of 4-8 weeks.

Evaluation of this compound Efficacy

Objective: To determine the effect of this compound treatment on bacterial burden and host survival.

Protocols:

  • Bacterial Load Determination (CFU Assay):

    • At selected time points during and after treatment, euthanize mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.[3]

  • Survival Study:

    • Monitor infected and treated mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).

    • Record the date of death for each mouse.

    • Continue the study for a predetermined period (e.g., 90-120 days) or until a humane endpoint is reached.

Assessment of Host Immune Response

Objective: To evaluate the immunomodulatory effects of this compound.

Protocol:

  • Cytokine Analysis:

    • Collect lung homogenates or serum from treated and control mice.

    • Measure the levels of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-10) using ELISA or a multiplex bead array.[4][5][6]

Visualizations

G cluster_0 Mycobacterium tuberculosis cluster_1 Host Macrophage Mtb M. tuberculosis Biotin_Synthase Biotin Synthase (BioB) Biotin Biotin Biotin_Synthase->Biotin Catalyzes Metabolism Essential Metabolic Pathways (e.g., Fatty Acid Synthesis) Biotin->Metabolism This compound This compound This compound->Biotin_Synthase Inhibits Growth Bacterial Growth & Survival Metabolism->Growth G cluster_workflow Experimental Workflow Infection 1. Mouse Infection (Aerosol/IV) Treatment 2. This compound Administration Infection->Treatment Evaluation 3. Efficacy Evaluation Treatment->Evaluation CFU CFU Enumeration (Lungs & Spleen) Evaluation->CFU Survival Survival Analysis Evaluation->Survival Immune Immune Response (Cytokines) Evaluation->Immune G cluster_host_response Hypothesized Host Signaling Modulation by this compound Mtb M. tuberculosis Infection Macrophage Macrophage Mtb->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activates STAT3 STAT3 Pathway Macrophage->STAT3 Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory AntiInflammatory Anti-inflammatory Response (e.g., IL-10) STAT3->AntiInflammatory Bacterial_Clearance Bacterial Clearance ProInflammatory->Bacterial_Clearance AntiInflammatory->Bacterial_Clearance Inhibits This compound This compound Treatment This compound->Macrophage Reduces Bacterial Load

References

Troubleshooting & Optimization

Technical Support Center: Improving Mycobacidin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mycobacidin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as actithiazic acid, is an antitubercular agent with a hydrophobic structure.[1][2] Like many hydrophobic compounds, this compound exhibits poor solubility in aqueous solutions, which are the basis for most in vitro biological assays.[2] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For many poorly water-soluble compounds used in biological assays, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[4] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% to avoid cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[6]

Q4: My this compound stock solution in DMSO appears cloudy. What should I do?

A cloudy appearance or visible particles in your stock solution suggest that the compound has not fully dissolved or has precipitated.[4] You can try gentle warming in a 37°C water bath or sonication to aid dissolution.[4][7] If the solution does not become clear, it is best to prepare a fresh stock solution.[4]

Q5: Can I use other organic solvents besides DMSO?

Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered if this compound is not soluble in DMSO.[3][4] However, the choice of solvent must be compatible with your specific assay, and appropriate vehicle controls are essential as these solvents can also be toxic to cells.[6]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound working solutions for in vitro assays.

Issue 1: this compound precipitates when added to the aqueous assay buffer.

This is a common phenomenon known as "solvent-shifting" where the compound crashes out of solution as it moves from a high-concentration organic stock to an aqueous environment.[6]

Troubleshooting Steps:

  • Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.

  • Increase Co-solvent Concentration: If your experiment allows, a slight increase in the final co-solvent (e.g., DMSO) concentration may help, but be mindful of cytotoxicity.[4]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions into the aqueous buffer.

  • Pluronic F-68: Consider the addition of a small amount of Pluronic F-68, a non-ionic surfactant, to the final assay medium to help maintain solubility.

Issue 2: Inconsistent results or high variability in my assay.

Poor solubility of this compound can lead to inconsistent concentrations in your assay wells, resulting in high data variability.[4]

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation.

  • Prepare Fresh Solutions: Always use freshly prepared dilutions from a clear stock solution for your experiments.

  • Optimize Dissolution Protocol: Ensure your stock solution is fully dissolved before making dilutions. Refer to the detailed experimental protocols below.

Quantitative Data Summary

SolventExpected SolubilityMaximum Recommended Concentration in Cell-Based AssaysNotes
Dimethyl Sulfoxide (DMSO) High≤ 0.5% (v/v)The preferred solvent for initial stock solutions. Can be cytotoxic at higher concentrations.[4][6]
Ethanol (EtOH) Moderate to High≤ 0.5% (v/v)Can be more volatile than DMSO. Vehicle controls are critical due to potential cellular effects.[5]
Methanol (MeOH) Moderate to High≤ 0.1% (v/v)Generally more toxic to cells than ethanol.
Dimethylformamide (DMF) High≤ 0.1% (v/v)A strong solvent, but also more toxic than DMSO. Use with caution.[3]
Phosphate-Buffered Saline (PBS) Very LowN/AThis compound is expected to have poor solubility in aqueous buffers.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for the final assay.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous assay buffer (e.g., cell culture medium, PBS)

  • Sterile dilution tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration. It is recommended to add the concentrated stock solution to the buffer while vortexing to facilitate rapid mixing and reduce the chance of precipitation.[3]

  • Ensure the final concentration of DMSO in the working solution is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).[6]

  • Use the freshly prepared working solutions immediately in your assay.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed q1 Is the stock solution clear? start->q1 re_dissolve Action: Warm (37°C) and/or sonicate stock solution q1->re_dissolve No q2 Is the final assay concentration too high? q1->q2 Yes re_dissolve->q1 new_stock Action: Prepare fresh stock solution re_dissolve->new_stock lower_conc Action: Reduce final working concentration q2->lower_conc Yes q3 Is the final DMSO concentration sufficient? q2->q3 No end_success Success: No precipitation observed lower_conc->end_success inc_dmso Action: Increase final DMSO (if tolerated by cells) q3->inc_dmso No end_fail Consider alternative solvents or formulation strategies q3->end_fail Yes inc_dmso->end_success

Caption: Troubleshooting workflow for this compound precipitation.

G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Aqueous Buffer thaw->serial_dilute use_immediately Use Immediately in Assay serial_dilute->use_immediately

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Enhancing Mycobacidin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Mycobacidin in aqueous solutions. Due to the limited availability of specific stability data for this compound (also known as actithiazic acid), this guide incorporates general principles of drug stability and formulation, drawing parallels from related chemical structures where applicable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and formulation of this compound in aqueous environments.

Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?

A1: Rapid potency loss of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The 4-thiazolidinone ring in this compound's structure is susceptible to hydrolytic cleavage, especially at non-neutral pH. Additionally, the sulfur atom in the ring can be prone to oxidation. Environmental factors such as exposure to light, elevated temperatures, and the presence of metal ions can catalyze these degradation reactions.

Q2: What is the optimal pH range for storing this compound solutions?

Q3: I've observed precipitation in my concentrated this compound stock solution. How can I improve its solubility and prevent this?

A3: this compound has limited aqueous solubility. Precipitation can occur, especially in concentrated solutions or upon changes in temperature or pH. To improve solubility, consider the following strategies:

  • Co-solvents: Employing water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.

  • Surfactants: The use of non-ionic surfactants like Polysorbate 80 can help to solubilize hydrophobic molecules.

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.

Q4: How can I protect my this compound formulation from oxidative degradation?

A4: To mitigate oxidative degradation, consider the following approaches:

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidants: Incorporate antioxidants into your formulation. Common choices include ascorbic acid, sodium metabisulfite, and tocopherol.

  • Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Q5: Are there any special storage conditions recommended for this compound solutions?

A5: To maximize stability, aqueous solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8 °C) or frozen (-20 °C or below).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere if sensitivity to oxygen is confirmed.

Data Presentation: Factors Influencing Stability (Hypothetical Data for Illustrative Purposes)

Since quantitative stability data for this compound is not publicly available, the following tables illustrate the type of data you would generate during a stability study.

Table 1: Effect of pH on this compound Degradation Rate (at 25°C)

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.1504.6
5.00.05013.9
7.00.02527.7
9.00.1803.8

Table 2: Effect of Temperature on this compound Stability (at pH 7.0)

Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
40.005138.6
250.02527.7
400.1205.8

Experimental Protocols

Protocol 1: Preliminary pH-Stability Profile of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Materials:

  • This compound reference standard

  • Buffer solutions (pH 3, 5, 7, 9) - e.g., citrate, phosphate, borate

  • High-purity water

  • HPLC system with a C18 column

  • pH meter

  • Incubator/water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • In separate volumetric flasks, add a small aliquot of the this compound stock solution to each buffer solution (pH 3, 5, 7, and 9) to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the solution properties.

  • Immediately after preparation (t=0), withdraw an aliquot from each solution, and analyze the this compound concentration using a validated HPLC method.

  • Store the remaining solutions in a temperature-controlled environment (e.g., 25°C), protected from light.

  • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution and analyze for this compound concentration by HPLC.

  • Plot the natural logarithm of the remaining this compound concentration versus time for each pH.

  • Determine the apparent first-order degradation rate constant (k) from the slope of the line for each pH.

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

Objective: To provide a general HPLC method for the quantification of this compound for use in stability studies. A recent study describes LC-MS analysis which can be adapted.[1][2]

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm)[1]

Mobile Phase:

  • A gradient elution is often effective for separating the parent drug from its degradation products. A typical gradient might involve:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • A suggested starting gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.

Parameters:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (a UV scan should be performed to determine the wavelength of maximum absorbance).

Method Validation:

  • The HPLC method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines before use in formal stability studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->prep_samples initial_analysis t=0 HPLC Analysis prep_samples->initial_analysis storage Store Samples at Controlled Temperature initial_analysis->storage timed_analysis Time-Point HPLC Analysis storage->timed_analysis At specified intervals plot_data Plot ln(Conc) vs. Time timed_analysis->plot_data calc_kinetics Calculate Rate Constant (k) and Half-life (t½) plot_data->calc_kinetics conclusion Determine Optimal Stability Conditions calc_kinetics->conclusion

Caption: Workflow for a pH-stability study of this compound.

troubleshooting_stability start Stability Issue Identified (e.g., Potency Loss) check_ph Is pH of the solution optimized for stability? start->check_ph check_oxidation Is the formulation protected from oxygen? start->check_oxidation check_light Is the solution protected from light? start->check_light check_temp Is the storage temperature appropriate? start->check_temp solution_ph Conduct pH-stability study. Adjust pH and buffer. check_ph->solution_ph No solution_oxidation Add antioxidants. Use inert gas overlay. check_oxidation->solution_oxidation No solution_light Store in amber vials or protect from light. check_light->solution_light No solution_temp Store at lower temperature (e.g., 2-8°C or frozen). check_temp->solution_temp No

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Optimizing Mycobacidin for Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mycobacidin, also known as actithiazic acid, is an anti-tubercular agent identified in historical literature.[1] This guide provides generalized protocols and troubleshooting advice applicable to the preclinical evaluation of novel anti-tubercular compounds, using "this compound" as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibiotic that inhibits biotin biosynthesis in Mycobacterium tuberculosis (Mtb).[1] Specifically, it targets the radical SAM sulfurtransferase enzyme BioB, which is critical for this pathway.[1] By disrupting biotin synthesis, it impedes the growth of Mtb.

Q2: What is a recommended starting concentration range for initial Minimum Inhibitory Concentration (MIC) assays?

A2: For a novel compound like this compound, it is advisable to test a broad concentration range. A common starting point is a 2-fold serial dilution from 64 µg/mL down to 0.06 µg/mL. This range covers the typical MIC values for many effective anti-tubercular agents and helps in precisely determining the potency.

Q3: My MIC results for this compound are inconsistent between experiments. What are the common causes?

A3: Inconsistent MIC values are a frequent issue in Mtb research. Key factors include:

  • Inoculum Preparation: Mtb tends to clump, leading to variable bacterial numbers in each well. Ensure the bacterial suspension is well-vortexed and passed through a small-gauge needle to create a single-cell suspension.[2]

  • Cell Density: Inconsistent macrophage seeding density can affect the outcome of intracellular assays.[2] Always verify cell counts before seeding.

  • Compound Solubility: Poor solubility of this compound in the assay medium can lead to precipitation and inaccurate effective concentrations. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting into the culture medium.

  • Incubation Time: Long incubation periods (several days to weeks) can lead to nutrient depletion or evaporation, affecting both bacterial growth and compound stability.[2]

Q4: I'm observing high cytotoxicity in my host cell model (e.g., THP-1 macrophages) at concentrations close to the MIC. What are my options?

A4: High host cell toxicity is a major hurdle in drug development.[3][4] To address this:

  • Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the MIC (SI = CC50/MIC). A higher SI is desirable. Quantifying this helps to benchmark the compound's therapeutic window.

  • Dose-Response Curve: Perform a detailed dose-response experiment to find the optimal concentration that maximizes anti-tubercular activity while minimizing cytotoxicity.[2]

  • Structural Modification: If the therapeutic window is too narrow, medicinal chemistry efforts may be needed to modify the this compound structure to reduce host cell toxicity while retaining anti-tubercular efficacy.

  • Liposomal Formulation: Incorporating the compound into liposomes can improve its solubility and potentially reduce cytotoxicity.[5]

Q5: How critical is the choice of culture medium for MIC testing?

A5: The choice of medium is critical. Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) is a standard for Mtb susceptibility testing.[6] However, the presence of albumin can sometimes lead to protein binding, reducing the effective concentration of the test compound. For compounds with high protein binding, using a medium with lower protein content might be considered, though this can affect Mtb growth rates.

Troubleshooting Guides

Issue 1: No Inhibition of Mtb Growth Observed
Potential Cause Recommended Solution
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations.[2]
Compound Inactivation Ensure the stock solution of this compound is stored correctly (protected from light, appropriate temperature) and has not expired. Prepare fresh dilutions for each experiment.[2]
High Protein Binding The albumin in standard Middlebrook 7H9+OADC medium may bind to this compound, reducing its availability. Consider testing in a lower-protein medium if this is suspected.
Bacterial Resistance The Mtb strain being used may have intrinsic or acquired resistance to the compound's mechanism of action. Test against a known sensitive strain (e.g., H37Rv) as a control.
Issue 2: Contamination in Culture Plates
Potential Cause Recommended Solution
Improper Aseptic Technique Review and strictly adhere to aseptic techniques when handling all reagents, cultures, and plates. Perform all work in a certified biological safety cabinet.
Contaminated Reagents Filter-sterilize all prepared media and solutions. Use commercially available sterile reagents whenever possible. Check for contamination by plating a sample of the medium on a nutrient agar plate.[6]
Slow-Growing Contaminants Some contaminants grow slowly and may only become visible after extended incubation. Always include "no-inoculum" control wells to monitor for contamination.

Data Presentation

Table 1: Comparative Anti-tubercular Activity of this compound
Mtb StrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)
H37RvDrug-Susceptible1.250.06
MDR-1Resistant to INH, RIF1.25> 4.0
XDR-2Resistant to INH, RIF, FQ, AG2.5> 4.0

MIC values are representative and should be determined experimentally.

Table 2: Cytotoxicity and Selectivity Index of this compound
Cell LineCompoundCC50 (µg/mL)MIC (µg/mL vs H37Rv)Selectivity Index (SI = CC50/MIC)
THP-1 (Human Macrophage)This compound501.2540
Vero (Monkey Kidney)This compound>1001.25>80

A higher SI value indicates greater selectivity for the bacterium over host cells.

Experimental Protocols

Protocol 1: MIC Determination via Broth Microdilution Assay

This protocol is adapted from standard methods for Mtb susceptibility testing.[6][7]

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth with OADC supplement to mid-log phase (OD600 ≈ 0.5-0.8).

    • Vortex the culture with glass beads to break up clumps. Let the culture stand for 15 minutes to allow large clumps to settle.[6]

    • Adjust the supernatant to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to prepare the final inoculum.

  • Plate Preparation:

    • Prepare a 2 mg/mL stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.

    • Include a drug-free well for a growth control and a well with media only for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of Mtb.[8] This can be assessed visually or by using a growth indicator like Resazurin.[8]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of this compound on the viability of a mammalian cell line.[9][10]

  • Cell Seeding:

    • Seed a 96-well plate with THP-1 cells at a density of 1 x 10^5 cells/mL (100 µL per well). For THP-1 cells, add Phorbol 12-myristate 13-acetate (PMA) at 40 ng/mL to induce differentiation into macrophages and incubate overnight.[9]

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a "cells only" control.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[9]

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[10][11]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizations

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Advanced Characterization cluster_2 Phase 3: Preclinical Decision MIC MIC Determination (vs. H37Rv) CC50 Cytotoxicity Assay (CC50 vs. THP-1) MIC->CC50 SI Calculate Selectivity Index (SI) CC50->SI MIC_MDR MIC vs. Resistant Strains (MDR/XDR) SI->MIC_MDR Intra Intracellular Efficacy Assay (Macrophage Model) SI->Intra Decision Sufficient Potency & Low Toxicity? MIC_MDR->Decision Intra->Decision Go Proceed to In Vivo Studies NoGo Stop or Redesign Compound Decision->Go Yes Decision->NoGo No

Caption: Workflow for optimizing this compound concentration.

Start Inconsistent MIC Results Q1 Is Mtb inoculum clumped? Start->Q1 A1 Vortex with beads and/or use a syringe to break clumps. Q1->A1 Yes Q2 Is this compound soluble in medium? Q1->Q2 No End Re-run Assay A1->End A2 Check solubility. Increase DMSO % (if possible) or consider formulation. Q2->A2 No Q3 Are controls behaving as expected? Q2->Q3 Yes A2->End A3 Check sterility and growth controls. Repeat with fresh reagents. Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting inconsistent MIC results.

cluster_mtb Inside Mycobacterium tuberculosis This compound This compound BioB BioB Enzyme (Radical SAM Sulfurtransferase) This compound->BioB Inhibits Biotin_Pathway Biotin Biosynthesis Pathway BioB->Biotin_Pathway Catalyzes Mtb_Growth Mtb Growth & Survival Biotin_Pathway->Mtb_Growth Essential for

References

troubleshooting inconsistent results in Mycobacidin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during Mycobacidin bioassays. The following guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and problems that may arise during this compound bioassays.

Q1: Why am I seeing high variability in Minimum Inhibitory Concentration (MIC) values between replicate wells?

High variability between replicates is a frequent issue that can obscure the true activity of this compound. Several factors can contribute to this problem:

  • Inaccurate Pipetting: Inconsistent dispensing of the bacterial inoculum or this compound dilutions is a primary source of error.

  • Improper Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform concentration of this compound or an uneven distribution of bacteria.

  • Cell Clumping: Mycobacteria have a tendency to clump, leading to an uneven number of cells being dispensed into each well.

  • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the media and this compound, leading to artificially lower MIC values.

Troubleshooting Steps:

  • Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change pipette tips for each replicate and dilution.

  • Thorough Mixing: After adding all reagents, gently tap the plate or use a plate shaker to ensure thorough mixing. Avoid creating bubbles.

  • Homogenous Inoculum: Vortex the bacterial suspension with glass beads to break up clumps before preparing the final inoculum dilution.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

Q2: My positive control (no this compound) is showing no or poor bacterial growth. What could be the cause?

Failure of the positive control to grow indicates a problem with the bacterial culture or the assay conditions.

  • Inactive Inoculum: The bacterial stock may have lost viability due to improper storage or handling.

  • Incorrect Media Preparation: The growth medium (e.g., Middlebrook 7H9 with OADC supplement) may have been prepared incorrectly or has expired.

  • Incubation Issues: The incubator may not be maintaining the correct temperature (typically 35-37°C) or atmosphere.

Troubleshooting Steps:

  • Check Inoculum Viability: Streak the inoculum on an appropriate agar plate to confirm viability and check for contamination.

  • Verify Media Quality: Prepare fresh media and ensure all supplements are added correctly and have not expired.

  • Monitor Incubator Conditions: Use a calibrated thermometer to verify the incubator temperature.

Q3: The MIC values I'm obtaining are consistently higher or lower than expected. Why might this be?

Deviations from expected MIC values can be due to issues with the this compound stock solution or the bacterial strain.

  • This compound Degradation: this compound, like many antibiotics, can degrade if not stored correctly. Improper storage temperature or exposure to light can reduce its potency, leading to higher MICs.

  • Inaccurate Stock Concentration: Errors in weighing the compound or in serial dilutions will lead to incorrect final concentrations in the assay.

  • Resistant Bacterial Strain: The mycobacterial strain being tested may have inherent or acquired resistance to this compound.

Troubleshooting Steps:

  • Proper Stock Handling: Prepare fresh stock solutions of this compound and store them in small aliquots at the recommended temperature (typically -20°C or lower), protected from light.

  • Verify Dilutions: Double-check all calculations for serial dilutions.

  • Use a Quality Control Strain: Include a well-characterized, susceptible reference strain (e.g., Mycobacterium tuberculosis H37Rv ATCC 27294) in your assay to validate the activity of your this compound stock.

Data Presentation: Analyzing Inconsistent Results

The following tables illustrate examples of consistent versus inconsistent results in a this compound bioassay.

Table 1: Example of Consistent MIC Data

ReplicateThis compound Concentration (µg/mL)Growth (OD600)MIC (µg/mL)
10 (Control)0.85
0.50.82
1.00.79
2.00.05 2.0
4.00.04
20 (Control)0.88
0.50.85
1.00.81
2.00.06 2.0
4.00.05
30 (Control)0.86
0.50.83
1.00.78
2.00.05 2.0
4.00.04
Average MIC 2.0

In this example, the MIC is consistently determined to be 2.0 µg/mL across all replicates.

Table 2: Example of Inconsistent MIC Data Due to High Variability

ReplicateThis compound Concentration (µg/mL)Growth (OD600)MIC (µg/mL)
10 (Control)0.92
0.50.88
1.00.07 1.0
2.00.05
4.00.04
20 (Control)0.85
0.50.81
1.00.75
2.00.68
4.00.06 4.0
30 (Control)0.89
0.50.86
1.00.82
2.00.05 2.0
4.00.04
Average MIC 2.3 ± 1.53

This table shows high variability between replicates, making it difficult to determine a reliable MIC.

Experimental Protocols

A detailed methodology for a standard broth microdilution assay for determining the MIC of this compound is provided below. This protocol is based on established guidelines for mycobacterial susceptibility testing.[1][2][3]

Protocol: Broth Microdilution Assay for this compound MIC Determination

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Store the stock solution in small aliquots at -20°C or below, protected from light.

  • Preparation of Mycobacterial Inoculum:

    • From a fresh culture of mycobacteria on solid or in liquid medium, transfer colonies or a small volume of culture to a tube containing sterile saline or Middlebrook 7H9 broth with glass beads.

    • Vortex vigorously for 1-2 minutes to break up clumps.

    • Allow the larger clumps to settle for 30-60 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute this standardized suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[1][2][3]

  • Microplate Setup:

    • Use a sterile 96-well U-bottom microplate.[1][2][3]

    • Fill all peripheral wells with 200 µL of sterile water to minimize evaporation.[2]

    • In the first column of the experimental wells, add 100 µL of the supplemented 7H9 broth.

    • In the remaining experimental wells, add 50 µL of the supplemented 7H9 broth.

    • Add 100 µL of the this compound working solution (prepared from the stock) to the first column, resulting in the highest test concentration.

    • Perform 2-fold serial dilutions by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last well.

    • Include a positive control (no this compound) and a negative control (no bacteria) for each plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each experimental well (except the negative control).

    • Seal the plate with a breathable membrane or in a plastic bag and incubate at 35-37°C.[1][2][3][4]

    • Incubation time will vary depending on the mycobacterial species (e.g., 7-21 days for slow-growing mycobacteria).[4]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the mycobacteria.[1][3][5]

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

    • A common threshold for inhibition is an 80-90% reduction in OD600 compared to the positive control.

Visualizing Workflows and Pathways

This compound's Mechanism of Action: Inhibition of Biotin Synthesis

This compound acts as an antimicrobial agent by targeting and inhibiting biotin synthase (BioB), a crucial enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This inhibition depletes the bacteria of biotin, a vital cofactor for several metabolic processes.

G cluster_pathway Biotin Biosynthesis Pathway Pimeloyl-CoA Pimeloyl-CoA 7-keto-8-aminopelargonic acid 7-keto-8-aminopelargonic acid Pimeloyl-CoA->7-keto-8-aminopelargonic acid BioF 7,8-diaminopelargonic acid 7,8-diaminopelargonic acid 7-keto-8-aminopelargonic acid->7,8-diaminopelargonic acid BioA Dethiobiotin Dethiobiotin 7,8-diaminopelargonic acid->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB This compound This compound This compound->Biotin Inhibits BioB

Caption: this compound inhibits the final step of biotin synthesis.

Troubleshooting Workflow for Inconsistent MIC Results

This workflow provides a logical sequence of steps to diagnose and resolve variability in this compound bioassays.

G start Inconsistent MIC Results Observed check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_inoculum Examine Inoculum Preparation check_pipetting->check_inoculum No Issue resolve_pipetting Recalibrate Pipettes and Use Proper Technique check_pipetting->resolve_pipetting Issue Found check_reagents Verify Reagent Quality and Storage check_inoculum->check_reagents No Issue resolve_inoculum Ensure Homogenous Suspension (Vortex with Beads) check_inoculum->resolve_inoculum Issue Found check_plate Assess for Edge Effects check_reagents->check_plate No Issue resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents Issue Found resolve_plate Use Plate Sealers and Avoid Outer Wells check_plate->resolve_plate Issue Found rerun_assay Re-run Assay check_plate->rerun_assay No Obvious Issue, Re-run with Controls resolve_pipetting->rerun_assay resolve_inoculum->rerun_assay resolve_reagents->rerun_assay resolve_plate->rerun_assay

Caption: A step-by-step guide to troubleshooting inconsistent MICs.

References

Technical Support Center: Overcoming Mycobacidin Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the degradation of Mycobacidin in culture media. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve potential stability issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability in culture media a concern?

This compound, also known as actithiazic acid, is an antitubercular agent produced by Streptomyces species.[1][2] Its chemical structure includes a 4-thiazolidinone ring, which is crucial for its biological activity.[1][3] The stability of this compound in culture media is a concern because its degradation can lead to a loss of bioactivity, resulting in inaccurate and unreliable experimental outcomes. Factors in the culture media such as pH, temperature, light exposure, and enzymatic activity can contribute to its degradation.[4][5]

2. What are the likely causes of this compound degradation in my experiments?

Several factors can contribute to the degradation of this compound in a liquid culture environment:

  • pH-mediated hydrolysis: The 4-thiazolidinone ring in this compound may be susceptible to hydrolysis under acidic or alkaline conditions, breaking the ring and inactivating the compound.

  • Temperature: Elevated temperatures, such as the 37°C commonly used for cell culture, can accelerate the rate of chemical degradation.[4]

  • Light exposure: Many chemical compounds are light-sensitive, and exposure to ambient light can induce photo-degradation.[5]

  • Enzymatic degradation: Components in serum-supplemented media or secreted by cells could enzymatically modify and inactivate this compound.[4][6]

  • Oxidation: Reactive oxygen species present in the culture medium can lead to oxidative degradation of the molecule.[4]

3. How can I determine if this compound is degrading in my culture medium?

The most direct way to assess degradation is to measure the concentration of active this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[6] Indirectly, a progressive loss of the expected biological effect (e.g., decreased antimicrobial activity) over the course of an experiment can also suggest degradation.

4. What is the mechanism of action of this compound?

This compound inhibits the biosynthesis of biotin, an essential cofactor for Mycobacterium tuberculosis growth, by acting as a competitive inhibitor of biotin synthase (BioB).[2][7] This inhibition disrupts key metabolic pathways in the bacteria.[2]

Troubleshooting Guide

Issue 1: Loss of this compound Bioactivity Over Time

Question: I am observing a diminishing effect of this compound in my multi-day cell culture assay. Could this be due to degradation?

Answer: Yes, a gradual loss of bioactivity is a strong indicator of compound degradation. To confirm this, you can perform a time-course stability study.

Troubleshooting Steps:

  • Analytical Confirmation: Use HPLC or a similar analytical method to quantify the concentration of this compound in your culture medium at different time points (e.g., 0, 24, 48, 72 hours) under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Activity Correlation: Correlate the concentration of this compound with its biological activity at each time point. A parallel decrease in concentration and activity would confirm degradation.

  • Implement Stabilization Strategies: Refer to the stabilization strategies outlined in the "Experimental Protocols" section below.

Issue 2: Inconsistent Results Between Experiments

Question: I am getting variable results with this compound even when using the same concentration. What could be the cause?

Answer: Inconsistent results can arise from uncontrolled variations in experimental conditions that affect this compound's stability.

Troubleshooting Steps:

  • Standardize Media Preparation: Ensure that the pH of your culture medium is consistent across batches after the addition of all supplements.

  • Control Light Exposure: Protect your this compound stock solutions and culture plates from light. Many laboratory environments have significant ambient light that can degrade sensitive compounds.[5]

  • Consistent Incubation Time: Be precise with your incubation times, as longer durations may lead to more significant degradation.

  • Freshly Prepare Solutions: Prepare this compound working solutions fresh from a frozen stock for each experiment to minimize degradation during storage.

Quantitative Data Summary

Since the stability of this compound is highly dependent on the specific culture medium and experimental conditions, we provide the following template for you to summarize your own stability data.

ConditionTime (hours)This compound Concentration (µg/mL)% RemainingBiological Activity (e.g., MIC90 in µg/mL)
Control (4°C, Dark) 0100%
24
48
72
Experimental (37°C, Dark) 0100%
24
48
72
Experimental (37°C, Light) 0100%
24
48
72

Experimental Protocols

Protocol: Assessing the Stability of this compound in Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Your specific cell culture medium (with and without serum/cells)

  • Sterile, light-protected microcentrifuge tubes or plates

  • Incubator (37°C, 5% CO2)

  • Refrigerator (4°C)

  • HPLC system or other quantitative analytical instrument

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Test Samples:

    • Spike your culture medium with a known concentration of this compound (e.g., your typical working concentration).

    • Aliquot the this compound-containing medium into separate sterile, light-protected tubes for each time point and condition.

  • Set Up Experimental Conditions:

    • Condition 1 (Control): Incubate samples at 4°C in the dark. This serves as a baseline for minimal degradation.

    • Condition 2 (Experimental - Dark): Incubate samples at 37°C in the dark (e.g., wrap plate/tubes in aluminum foil).

    • Condition 3 (Experimental - Light): Incubate samples at 37°C with exposure to normal laboratory light conditions.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Processing: At each time point, immediately store the collected samples at -80°C until analysis to halt further degradation.

  • Quantitative Analysis:

    • Thaw the samples and prepare them for analysis according to your analytical method's requirements (e.g., protein precipitation, dilution).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.

Visualizations

This compound This compound (Active) Inactive Inactive Degradation Products This compound->Inactive Degradation Pathways Hydrolysis Hydrolysis (pH, Temperature) Hydrolysis->Inactive Photodegradation Photo-degradation (Light Exposure) Photodegradation->Inactive Oxidation Oxidation (ROS) Oxidation->Inactive

Caption: Potential degradation pathways of this compound in culture media.

start Start: Prepare this compound in Culture Medium aliquot Aliquot for Time Points and Conditions start->aliquot incubate Incubate under Test Conditions (Temp, Light) aliquot->incubate sample Collect Samples at Time Intervals incubate->sample store Store Samples at -80°C sample->store analyze Analyze this compound Concentration (e.g., HPLC) store->analyze end End: Determine Degradation Rate analyze->end action_node action_node start Inconsistent or Low Bioactivity? is_degradation Is Degradation Confirmed by HPLC? start->is_degradation is_light Is Media Exposed to Light? is_degradation->is_light Yes action_hplc Perform Stability Study (see protocol) is_degradation->action_hplc No is_ph Is Media pH Consistent? is_light->is_ph No action_light Protect from Light is_light->action_light Yes is_temp Are Stock Solutions Freshly Prepared? is_ph->is_temp Yes action_ph Standardize pH of Media is_ph->action_ph No action_temp Use Fresh Aliquots is_temp->action_temp No action_contact Contact Technical Support is_temp->action_contact Yes action_hplc->is_degradation action_light->is_ph action_ph->is_temp action_temp->is_ph

References

Technical Support Center: Strategies to Reduce Mycobacidin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Mycobacidin (also known as acidomycin) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antitubercular agent that primarily targets and inhibits biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1][2][3][4][5] This inhibition disrupts the production of biotin, a vital cofactor for various metabolic processes, leading to bacterial growth inhibition.[1]

Q2: Beyond biotin synthase inhibition, are there other known effects of this compound?

A2: Yes, research has shown that this compound can also induce the unproductive cleavage of S-adenosylmethionine (SAM), a key cellular metabolite. This process generates 5'-deoxyadenosine, a toxic byproduct that can contribute to cellular damage.[1][2][3][4][5] This secondary effect may contribute to the overall cellular activity and potential off-target toxicity of this compound.

Q3: How can I differentiate between on-target anti-mycobacterial activity and general cytotoxicity in my experiments?

A3: To distinguish between on-target and off-target effects, it is crucial to establish a therapeutic window. This can be achieved by performing parallel dose-response experiments for both anti-mycobacterial activity (e.g., Minimum Inhibitory Concentration assay) and cytotoxicity against a relevant eukaryotic cell line (e.g., MTT or LDH assay). A significant separation between the effective concentration against mycobacteria and the cytotoxic concentration against host cells indicates on-target selectivity.

Q4: What experimental controls can I use to confirm that the observed effects are due to the inhibition of biotin synthesis?

A4: Several controls can be implemented. One effective method is to supplement the growth medium with biotin. If the inhibitory effect of this compound is reversed or diminished in the presence of excess biotin, it strongly suggests that the primary target is within the biotin synthesis pathway. Additionally, using a Mycobacterium tuberculosis strain that overexpresses the BioB enzyme can demonstrate on-target engagement; such a strain should exhibit increased resistance to this compound.[1][3][4][5]

Q5: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays with this compound. What could be the cause?

A5: High variability in MIC assays can stem from several factors. Common sources include inconsistencies in inoculum preparation, variations in media composition, and differences in incubation conditions. It is critical to use a standardized inoculum, ensure the quality of the growth medium, and maintain consistent incubation parameters (time, temperature, humidity).

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Eukaryotic Cell Lines
  • Possible Cause 1: Off-target protein binding.

    • Troubleshooting Step: Reduce the concentration of this compound to the lowest effective level against M. tuberculosis.

    • Troubleshooting Step: Perform a target engagement study. Use a thermal shift assay or cellular thermal shift assay (CETSA) to confirm that this compound is binding to BioB at the concentrations used in your experiments.

    • Troubleshooting Step: Employ computational prediction tools to identify potential off-target binding proteins. These tools use the chemical structure of this compound to predict its interaction with a wide range of proteins based on structural similarity and binding pocket analysis.[6][7][8][9]

  • Possible Cause 2: Accumulation of toxic byproducts.

    • Troubleshooting Step: Measure the intracellular levels of 5'-deoxyadenosine in response to this compound treatment.

    • Troubleshooting Step: Investigate whether co-treatment with an adenosine deaminase inhibitor exacerbates the cytotoxic effects, which would support the role of 5'-deoxyadenosine in toxicity.

Issue 2: this compound Activity is Not Reversed by Biotin Supplementation
  • Possible Cause: Predominant off-target effects at the tested concentration.

    • Troubleshooting Step: Perform a dose-response curve with and without biotin supplementation. A partial rescue by biotin suggests a combination of on-target and off-target effects.

    • Troubleshooting Step: Screen this compound against a panel of other bacterial species that are not susceptible to biotin synthesis inhibitors to identify broader antimicrobial activity that would indicate off-target mechanisms.

    • Troubleshooting Step: Test this compound in a cell line that does not express the intended target. Any observed effect would be, by definition, off-target.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)M. tuberculosis Growth Inhibition (%)Eukaryotic Cell Viability (%)
0.11598
0.55595
1.09290
5.09975
10.010050
50.010015

Table 2: Troubleshooting Inconsistent MIC Results

ObservationPotential CauseRecommended Solution
MIC values vary by more than one two-fold dilution between experiments.Inconsistent inoculum density.Standardize inoculum preparation using a McFarland standard.
No growth in positive control wells.Inactive bacterial culture or improper media preparation.Use a fresh bacterial culture and verify the quality of the growth medium.
Growth in negative control wells.Contamination.Ensure aseptic technique and use sterile reagents and materials.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation:

    • Culture M. tuberculosis to mid-log phase in an appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final required inoculum density for the assay.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Include a positive control (no compound) and a negative control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Seal the plate and incubate at the appropriate temperature and duration for M. tuberculosis.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that results in no visible bacterial growth.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Plating:

    • Seed a eukaryotic cell line (e.g., HepG2, A549) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Visualizations

Biotin_Synthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB (Biotin Synthase) This compound This compound This compound->BioB

This compound's inhibition of the biotin synthesis pathway.

Experimental_Workflow cluster_0 On-Target Effect Evaluation cluster_1 Off-Target Effect Evaluation MIC_Assay MIC Assay (M. tuberculosis) Biotin_Rescue Biotin Rescue Experiment MIC_Assay->Biotin_Rescue Target_Overexpression BioB Overexpression Strain MIC_Assay->Target_Overexpression Decision Evaluate Therapeutic Window (Compare MIC and CC50) Biotin_Rescue->Decision Target_Overexpression->Decision Cytotoxicity_Assay Cytotoxicity Assay (Eukaryotic Cells) SAM_Cleavage_Assay Measure 5'-deoxyadenosine Cytotoxicity_Assay->SAM_Cleavage_Assay Computational_Prediction In Silico Off-Target Prediction Cytotoxicity_Assay->Computational_Prediction SAM_Cleavage_Assay->Decision This compound This compound This compound->MIC_Assay This compound->Cytotoxicity_Assay

Workflow for assessing on- and off-target effects.

References

Technical Support Center: Addressing Mycobacidin Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacidin and encountering issues related to its cytotoxicity in mammalian cells.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is its cytotoxicity a concern?

This compound, also known as actithiazic acid, is an antibiotic with potent activity against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of biotin synthesis, an essential metabolic pathway for the bacterium.[1] However, like many antimicrobial agents, this compound can also exhibit toxicity towards mammalian cells, which can limit its therapeutic potential. Understanding and mitigating this cytotoxicity is a critical step in the development of this compound as a viable anti-tuberculosis drug.

FAQ 2: How can I determine the cytotoxic potential of this compound in my cell line of interest?

To determine the cytotoxic potential of this compound, you need to perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This is the concentration of this compound that reduces the viability of your cultured mammalian cells by 50%. Commonly used assays for this purpose are the MTT and LDH assays. A detailed protocol for determining the IC50 is provided in the Experimental Protocols section below.

FAQ 3: What are the typical IC50 values for anti-tuberculosis drugs in mammalian cells?

Table 1: Example IC50 Values of Select Anti-Tuberculosis Drugs in Mammalian Cell Lines

DrugCell LineAssayIC50 (µM)
RifabutinOATP1B1-HEKEstrone-3-sulfate uptake inhibition35.4[2]
AmoxicillinOATP1B1-HEKEstrone-3-sulfate uptake inhibition36.2[2]
EthambutolOATP1B1-HEKEstrone-3-sulfate uptake inhibition57.6[2]
LinezolidOATP1B1-HEKEstrone-3-sulfate uptake inhibition65.9[2]
StreptomycinOATP2B1-HEKEstrone-3-sulfate uptake inhibition33.2[2]

Note: This table provides example data for comparative purposes. Researchers should determine the IC50 of this compound for their specific experimental system.

FAQ 4: What are the potential mechanisms of this compound-induced cytotoxicity in mammalian cells?

The primary mechanism of this compound is the inhibition of biotin synthesis. Since mammals cannot synthesize biotin and rely on dietary intake, the direct inhibition of a biotin synthesis pathway is less likely to be the primary cause of cytotoxicity.[1] However, off-target effects are common for many drugs. Potential mechanisms for this compound's cytotoxicity could include:

  • Mitochondrial dysfunction: Inhibition of biotin-dependent carboxylases, which are crucial for fatty acid synthesis and the Krebs cycle, could lead to metabolic stress and apoptosis.

  • Induction of Apoptosis or Necrosis: At high concentrations, this compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). This can be investigated by assays that detect caspase activation (for apoptosis) or the release of cellular contents (for necrosis).

  • Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS), leading to cellular damage.

FAQ 5: How can I reduce the cytotoxicity of this compound in my experiments without compromising its anti-mycobacterial activity?

Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Dose Optimization: Use the lowest effective concentration of this compound that inhibits mycobacterial growth while minimizing damage to mammalian cells.

  • Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can facilitate targeted delivery to infected cells (e.g., macrophages) and reduce systemic toxicity.[3][4][5][6]

  • Cytoprotective Agents: Co-administration with agents that protect cells from damage, such as antioxidants, may be a viable strategy.[7][8]

  • Structural Analogs: Synthesizing and screening analogs of this compound may lead to the discovery of compounds with a better therapeutic index (higher anti-mycobacterial activity and lower cytotoxicity).

Troubleshooting Guides

Troubleshooting MTT Assay for this compound Cytotoxicity
IssuePossible Cause(s)Recommended Solution(s)
High background absorbance in control wells - Contamination of media or reagents.- Phenol red in the media can interfere with absorbance readings.- High cell density leading to over-reduction of MTT.- Use sterile techniques and fresh reagents.- Use phenol red-free media for the assay.- Optimize cell seeding density.
Low signal or no dose-response - Cell number is too low.- Incubation time with this compound is too short.- this compound has precipitated out of solution.- Increase the number of cells seeded per well.- Increase the incubation time with the compound.- Check the solubility of this compound in your culture media. Use a solvent control.
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Ensure complete solubilization of formazan crystals by thorough mixing.[9]
Troubleshooting LDH Assay for this compound Cytotoxicity
IssuePossible Cause(s)Recommended Solution(s)
High spontaneous LDH release in untreated cells - Poor cell health or over-confluency.- Mechanical stress during handling.- Presence of serum in the medium can contain LDH.- Use healthy, sub-confluent cells.- Handle cells gently; avoid vigorous pipetting.- Use serum-free medium during the assay or subtract the background LDH activity of the medium.[10]
Low maximum LDH release - Incomplete lysis of control cells.- Insufficient number of cells.- Ensure complete cell lysis by the provided lysis buffer.- Increase the number of cells seeded.
Interference from this compound - The compound itself may inhibit or activate LDH enzyme activity.- Run a control with this compound in cell-free medium to check for direct effects on the LDH assay reagents.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen mammalian cell line.

Materials:

  • Mammalian cell line of choice (e.g., A549, THP-1)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Plate reader (490 nm and 680 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[10] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (for background correction).[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere seed_cells->adhere treat_cells Treat Cells with this compound adhere->treat_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add MTT or Collect Supernatant for LDH Assay incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

biotin_synthesis_inhibition Pimeloyl_CoA Pimeloyl-CoA BioF 8-amino-7-oxononanoate synthase (BioF) Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioF->KAPA BioA 7,8-diaminopelargonic acid aminotransferase (BioA) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA BioD Dethiobiotin synthetase (BioD) DAPA->BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB Biotin synthase (BioB) Dethiobiotin->BioB Biotin Biotin BioB->Biotin This compound This compound This compound->BioB Inhibits

apoptosis_vs_necrosis cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) This compound This compound Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress High Concentration Membrane_Damage Severe Membrane Damage This compound->Membrane_Damage Very High Concentration Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_Activation->Apoptotic_Bodies Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation

drug_delivery_system cluster_free_drug Free this compound cluster_encapsulated_drug Encapsulated this compound Free_this compound Free this compound Non_specific_uptake Non-specific Uptake by Healthy Cells Free_this compound->Non_specific_uptake Cytotoxicity Cytotoxicity Non_specific_uptake->Cytotoxicity Encapsulated_this compound Liposome/Nanoparticle Encapsulated this compound Targeted_delivery Targeted Delivery to Infected Macrophages Encapsulated_this compound->Targeted_delivery Reduced_cytotoxicity Reduced Cytotoxicity to Healthy Cells Targeted_delivery->Reduced_cytotoxicity

References

Technical Support Center: Optimizing Mycobacidin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing culture conditions for Mycobacidin production by Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound?

A1: The production of this compound, a secondary metabolite, is intricately linked to both nutritional and physical parameters of the fermentation process. Key factors include the composition of the culture medium (specifically carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. The quality and age of the inoculum also play a critical role.

Q2: My Streptomyces culture shows good biomass, but the this compound yield is low. What could be the cause?

A2: High biomass does not always correlate with high production of secondary metabolites like this compound. This phenomenon can be attributed to several factors:

  • Nutrient Repression: Certain readily metabolized nutrients, such as glucose, can repress the genes responsible for secondary metabolite production.

  • Suboptimal Induction: The biosynthesis of this compound may require specific precursor molecules or be triggered by the depletion of a particular nutrient, which may not be occurring in your current medium.

  • Incorrect Harvest Time: Secondary metabolite production is often highest during the stationary phase of growth. Harvesting too early or too late can result in lower yields.

Q3: How can I improve the consistency of this compound production between batches?

A3: Batch-to-batch variability is a common challenge in fermentation. To enhance consistency, focus on standardizing the following:

  • Inoculum Preparation: Implement a stringent protocol for preparing your seed culture, ensuring uniformity in age, cell density, and physiological state.

  • Media Preparation: Ensure precise weighing of all components and consistent sterilization procedures to prevent degradation of heat-sensitive ingredients.

  • Environmental Control: Maintain tight control over pH, temperature, and agitation throughout the fermentation process.

Q4: Is there a known biosynthetic pathway for this compound that can guide optimization?

A4: Yes, the biosynthetic gene cluster for this compound has been identified. Understanding the pathway can inform the rational design of media, for instance, by supplementing with known precursors to potentially boost yield. The biosynthesis starts from 7-oxoheptanoate.

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Biomass

This guide addresses scenarios where the Streptomyces culture grows well but fails to produce significant quantities of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition Systematically optimize the fermentation medium. Evaluate different carbon and nitrogen sources, phosphate concentrations, and trace elements. Consider using complex natural sources like soybean meal or yeast extract.[1][2]Identification of a medium that supports both robust growth and high this compound yield.
Catabolite Repression Replace rapidly metabolized carbon sources (e.g., glucose) with slower-metabolized ones (e.g., starch, glycerol) or use a mixture.[3]Increased this compound production as the repressive effect is alleviated.
Incorrect Fermentation Duration Perform a time-course study, sampling at regular intervals (e.g., every 12-24 hours) to measure both biomass and this compound concentration.Determination of the optimal harvest time corresponding to the peak of this compound production.
Suboptimal pH Monitor the pH profile of your fermentation. Test different initial pH values and consider using buffers to maintain a stable pH. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0).[4][5]Enhanced this compound yield by maintaining the optimal pH for biosynthetic enzymes.
Issue 2: Inconsistent this compound Yields Across Batches

This guide provides steps to diagnose and resolve variability in production.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Inoculum Standardize the inoculum preparation protocol. Use a consistent volume of a seed culture of the same age and cell density for each fermentation.Reduced batch-to-batch variability in both growth kinetics and final this compound yield.
Media Preparation Variability Prepare a large batch of the basal medium to be used for a series of experiments. Ensure all components are fully dissolved and the sterilization process is consistent.Improved reproducibility of fermentation results.
Fluctuations in Physical Parameters Calibrate and monitor sensors for temperature, pH, and dissolved oxygen regularly. Ensure consistent agitation rates and aeration.More consistent fermentation environment leading to more predictable this compound production.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on general principles of Streptomyces fermentation, as specific quantitative data for this compound optimization is limited in publicly available literature.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L DCW*)This compound Yield (mg/L)
Glucose8.545
Starch7.2120
Glycerol6.8155
Maltose8.160
Mannitol7.595

*DCW: Dry Cell Weight

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (5 g/L)Biomass (g/L DCW)This compound Yield (mg/L)
Peptone6.5110
Yeast Extract7.0130
Soybean Meal7.8160
Ammonium Sulfate5.275
Casein6.9125

Table 3: Effect of pH and Temperature on this compound Production

Initial pHTemperature (°C)Biomass (g/L DCW)This compound Yield (mg/L)
6.0286.290
6.5287.1140
7.0287.5175
7.5287.3150
7.0256.8135
7.0307.9160
7.0327.6145

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces Fermentation
  • Prepare a stock of Streptomyces spores or mycelial fragments in 20% glycerol and store at -80°C.

  • Aseptically transfer a small amount of the stock to a suitable agar medium (e.g., ISP2 agar) and incubate at 28-30°C for 7-10 days until good growth and sporulation are observed.

  • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of spores or a small agar plug of mycelial growth.

  • Incubate the seed culture on a rotary shaker (200-250 rpm) at 28-30°C for 48-72 hours.

  • Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.

Protocol 2: Shake Flask Fermentation for this compound Production
  • Prepare the production medium with the desired composition (based on optimization experiments) and dispense 50 mL into 250 mL baffled flasks.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate each flask with the seed culture as prepared in Protocol 1.

  • Incubate the flasks on a rotary shaker (200-250 rpm) at the desired temperature (e.g., 28°C) for 7-10 days.

  • Withdraw samples aseptically at regular intervals for analysis of biomass and this compound concentration.

Protocol 3: Quantification of this compound from Fermentation Broth

Note: A specific analytical method for this compound would need to be developed and validated. The following is a general procedure using High-Performance Liquid Chromatography (HPLC).

  • Take a 10 mL sample of the fermentation broth.

  • Centrifuge at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by vigorous vortexing.

  • Separate the organic phase and evaporate it to dryness under reduced pressure.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC using a suitable column (e.g., C18) and a mobile phase gradient.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_growth Good Biomass? start->check_growth optimize_growth Optimize Growth Medium (Carbon/Nitrogen Sources) check_growth->optimize_growth No check_conditions Review Fermentation Conditions check_growth->check_conditions Yes end Improved Yield optimize_growth->end optimize_medium Optimize Production Medium (e.g., Catabolite Repression) check_conditions->optimize_medium optimize_params Optimize Physical Parameters (pH, Temp, Aeration) check_conditions->optimize_params time_course Perform Time-Course Study check_conditions->time_course optimize_medium->end optimize_params->end time_course->end

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_prep Preparation cluster_prod Production cluster_analysis Analysis spore_stock Spore Stock (-80°C) agar_plate Agar Plate Culture spore_stock->agar_plate seed_culture Seed Culture (Shake Flask) agar_plate->seed_culture production_ferm Production Fermentation (Shake Flask) seed_culture->production_ferm sampling Regular Sampling production_ferm->sampling extraction Extraction of This compound sampling->extraction quantification HPLC Quantification extraction->quantification

Caption: General experimental workflow for this compound production and analysis.

Signaling_Pathway_Simplified Nutrients Primary Nutrients (e.g., Glucose, Amino Acids) Biomass Biomass (Primary Metabolism) Nutrients->Biomass Nutrient_Depletion Nutrient Depletion/ Stress Signal Biomass->Nutrient_Depletion Regulatory_Genes Activation of Regulatory Genes Nutrient_Depletion->Regulatory_Genes Biosynthetic_Genes Expression of this compound Biosynthetic Genes Regulatory_Genes->Biosynthetic_Genes This compound This compound Production (Secondary Metabolism) Biosynthetic_Genes->this compound

Caption: Simplified relationship between primary and secondary metabolism.

References

Technical Support Center: Mycobacidin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Mycobacidin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway of this compound?

A1: this compound is a secondary metabolite produced by soil-dwelling Streptomyces species, such as Streptomyces virginiae. Its biosynthesis begins with the precursor 7-oxoheptanoate. A series of enzymatic reactions, including those catalyzed by MybC and MybD, convert this precursor to 7-aminoacetoheptanoate. The final and critical step involves the radical S-adenosylmethionine (SAM) enzyme, MybB, which catalyzes two sulfur insertion reactions to form the characteristic 4-thiazolidinone ring of this compound.[1][2][3]

Q2: What are the primary factors that can lead to low yields of this compound during fermentation?

A2: Low yields in this compound synthesis, as with many secondary metabolites from Streptomyces, can be attributed to several factors. These include suboptimal fermentation conditions (e.g., media composition, pH, temperature, aeration), insufficient precursor supply, low activity of key biosynthetic enzymes like MybB, and potential degradation of the product.

Q3: How can I optimize the fermentation medium to improve this compound yield?

A3: Optimization of the fermentation medium is a critical step. This involves systematically evaluating different carbon and nitrogen sources, as well as the concentration of essential minerals. For Streptomyces, complex carbon sources like starch or glucose and organic nitrogen sources such as peptone or yeast extract often support robust growth and secondary metabolite production. It is also important to ensure the availability of sulfur, as it is a key component of the this compound structure.

Q4: What is the role of the radical SAM enzyme MybB, and how can its activity be a limiting factor?

A4: MybB is a crucial enzyme that finalizes the synthesis of this compound by creating the sulfur-containing 4-thiazolidinone core.[1][2][3] The activity of this radical SAM enzyme can be a bottleneck. Factors that can limit its activity include an insufficient supply of its co-substrate S-adenosylmethionine (SAM), the absence of necessary cofactors like iron-sulfur clusters, or suboptimal intracellular conditions for enzyme function.

Troubleshooting Guide

Issue 1: Very low or no detectable this compound production.

Potential Cause Recommended Solution
Incorrect Streptomyces strain or loss of productivity Verify the identity and viability of your Streptomyces virginiae strain. Sub-culturing can sometimes lead to a loss of secondary metabolite production. If possible, return to an earlier stock culture.
Suboptimal Fermentation Medium Re-evaluate your media composition. Ensure a proper balance of carbon and nitrogen sources. Test different sources as outlined in the experimental protocols below.
Inadequate Precursor Supply The biosynthesis of this compound starts from 7-oxoheptanoate. Ensure your medium and cultivation conditions support the primary metabolic pathways that produce this precursor.
Inactive Biosynthetic Pathway The genes for this compound synthesis may not be expressed. Ensure your fermentation conditions are conducive to secondary metabolism, which is often triggered by nutrient limitation or other stress factors after an initial growth phase.

Issue 2: Inconsistent this compound yields between batches.

Potential Cause Recommended Solution
Variability in Inoculum Preparation Standardize your inoculum preparation protocol, including the age and density of the seed culture.
Fluctuations in Fermentation Parameters Tightly control pH, temperature, and aeration. Even small deviations can significantly impact secondary metabolite production.
Inconsistent Quality of Media Components Use high-quality, consistent sources for your media components, especially complex ones like yeast extract or peptone, which can vary between suppliers and batches.

Issue 3: Yields are consistently low despite optimization attempts.

Potential Cause Recommended Solution
Limiting Enzyme Activity (e.g., MybB) Consider metabolic engineering approaches. Overexpression of the mybB gene or other key genes in the biosynthetic cluster could increase the flux towards this compound.
Feedback Inhibition High concentrations of this compound or related intermediates may inhibit enzymes in the biosynthetic pathway. Strategies to remove the product from the culture broth during fermentation, such as using adsorbent resins, could alleviate this.
Product Degradation Assess the stability of this compound under your fermentation and extraction conditions. Adjust pH or temperature post-fermentation, or expedite the extraction process to minimize degradation.

Data Presentation: Optimizing Fermentation Parameters

Table 1: Illustrative Example of Media Optimization for Antibiotic Production by Streptomyces rimosus

Carbon Source (3%) Nitrogen Source (2.5%) MgCl₂ (mM) Glutamate (mM) Relative Antibiotic Productivity
GlucoseSoybean Meal1.05.0100%
StarchSoybean Meal1.05.085%
GlucosePeptone1.05.0115%
GlucoseSoybean Meal1.2 5.0120%
GlucoseSoybean Meal1.05.9 125%
Glucose Soybean Meal 1.2 5.9 135%

This table is adapted from findings on optimizing antimicrobial productivity in Streptomyces rimosus and serves as a model for systematic optimization.[4]

Experimental Protocols

Protocol 1: Systematic Optimization of Carbon and Nitrogen Sources

  • Prepare a basal fermentation medium. This medium should contain all essential minerals and a buffer, but with a defined, minimal amount of carbon and nitrogen.

  • Set up a series of flask cultures. In each flask, supplement the basal medium with a different carbon source (e.g., glucose, starch, glycerol) at a consistent concentration (e.g., 2% w/v), while keeping the nitrogen source constant.

  • In a parallel experiment, vary the nitrogen source (e.g., peptone, yeast extract, ammonium sulfate) at a consistent concentration (e.g., 0.5% w/v), while keeping the carbon source constant.

  • Inoculate all flasks with a standardized seed culture of Streptomyces virginiae.

  • Incubate the flasks under consistent conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

  • Harvest the cultures and extract this compound from both the biomass and the supernatant.

  • Quantify the this compound yield using a suitable analytical method, such as HPLC-MS.

  • Compare the yields to identify the optimal carbon and nitrogen sources.

Protocol 2: Optimization of pH and Temperature

  • Prepare the optimized fermentation medium identified in Protocol 1.

  • Dispense the medium into a series of fermentation vessels.

  • Adjust the initial pH of the medium in each vessel to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Inoculate all vessels with a standardized seed culture.

  • Incubate the fermenters at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

  • Monitor and maintain the pH throughout the fermentation, if possible.

  • Harvest the cultures at the optimal time point and quantify the this compound yield.

  • Analyze the results to determine the optimal pH and temperature for production.

Mandatory Visualizations

Mycobacidin_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_mycobacidin_pathway This compound Biosynthesis Pimeloyl-CoA Pimeloyl-CoA 7-oxoheptanoate 7-oxoheptanoate Pimeloyl-CoA->7-oxoheptanoate Reduction Intermediate_1 ... 7-oxoheptanoate->Intermediate_1 MybC, MybD 7-aminoacetoheptanoate 7-aminoacetoheptanoate Intermediate_1->7-aminoacetoheptanoate This compound This compound 7-aminoacetoheptanoate->this compound MybB (Radical SAM Enzyme) + S-adenosylmethionine + [Fe-S] cluster

This compound Biosynthetic Pathway

Troubleshooting Workflow for Low this compound Yield

References

Technical Support Center: Understanding Mycobacidin's Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Mycobacidin. The information addresses common questions and potential experimental challenges related to its mechanism of action and its effects on non-target bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as actithiazic acid, is an antibiotic that specifically targets the biosynthesis of biotin (vitamin B7) in Mycobacterium tuberculosis.[1][2] It acts as a competitive inhibitor of the enzyme biotin synthase (BioB), which is crucial for the final step in the biotin synthesis pathway.[2][3] By inhibiting BioB, this compound prevents the production of this essential cofactor, leading to the inhibition of vital metabolic processes in the bacterium, such as fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][2]

Q2: What is the spectrum of activity for this compound?

This compound exhibits a narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis.[1][3] It has been shown to have no significant activity against other mycobacteria, as well as a wide range of Gram-positive and Gram-negative bacteria, including E. coli.[1][3]

Q3: Why does this compound have minimal effects on non-target bacteria?

The selective activity of this compound is primarily due to differences in its accumulation within bacterial cells. Studies have shown that the accumulation of this compound in E. coli is approximately 30-fold less than in M. tuberculosis.[1] This significant difference in intracellular concentration is a key reason for its lack of effect on the growth of non-target bacteria.[1]

Q4: Could this compound impact the gut microbiome?

Given its narrow spectrum of activity and poor accumulation in bacteria other than M. tuberculosis, the direct impact of this compound on the diverse bacterial species of the gut microbiome is expected to be minimal. However, it's important to note that broad-spectrum antibiotics are known to alter the gut microbiome composition.[4][5] While this compound is not a broad-spectrum antibiotic, any investigation into its effects in an in vivo model should ideally include an assessment of the gut microbiota to confirm this low impact.

Troubleshooting Guide

Issue: I am observing inhibition of a non-target bacterial species in my experiment.

Possible Cause 1: Experimental Contamination

Your culture of the non-target bacterium may be contaminated with a susceptible organism.

  • Troubleshooting Steps:

    • Perform a purity check of your bacterial culture using streak plating on appropriate agar medium.

    • Use microscopy (e.g., Gram staining) to verify the morphology and Gram status of the bacteria in your culture.

    • If contamination is confirmed, obtain a fresh, pure culture of the non-target bacterium and repeat the experiment.

Possible Cause 2: High Concentration of this compound

While this compound has low activity against non-target bacteria, extremely high concentrations might exert some off-target effects.

  • Troubleshooting Steps:

    • Verify the concentration of your this compound stock solution.

    • Perform a dose-response experiment (Minimum Inhibitory Concentration - MIC assay) to determine the precise concentration at which you observe inhibition.

    • Compare the observed inhibitory concentration to the known MIC of this compound against M. tuberculosis. A significantly higher concentration for the non-target organism would still indicate high selectivity.

Possible Cause 3: Specific Sensitivity of the Bacterial Strain

While generally inactive against non-target species, it is theoretically possible that a specific, uncharacterized strain might exhibit some sensitivity.

  • Troubleshooting Steps:

    • Consult the literature to see if any sensitivity has been reported for your specific bacterial strain or a closely related one.

    • If no information is available, consider performing a biotin supplementation experiment. If the inhibitory effect is due to targeting biotin synthesis, the addition of exogenous biotin to the growth medium should rescue the growth of the bacterium.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound

OrganismMIC (µM)SusceptibilityReference
Mycobacterium tuberculosis (drug-susceptible and drug-resistant strains)0.096 - 6.2Susceptible[3]
Non-tuberculosis mycobacteria> 1000Not Susceptible[3]
Gram-positive pathogens> 1000Not Susceptible[3]
Gram-negative pathogens> 1000Not Susceptible[3]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pure culture of the test bacterium

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., broth or sterile water)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow the test bacterium in the appropriate broth medium to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension to the final desired inoculum density in fresh broth.

  • Prepare this compound Dilutions:

    • Create a serial two-fold dilution of the this compound stock solution in the 96-well plate. For example, starting from a high concentration (e.g., 1000 µM) and diluting down to a low concentration (e.g., 0.015 µM).

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculate the Plate:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature and for the appropriate duration for the test bacterium (e.g., 37°C for 18-24 hours for many common bacteria; longer for slow-growing organisms like M. tuberculosis).

  • Determine MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Biotin_Synthesis_Pathway_Inhibition cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB (Biotin Synthase) This compound This compound This compound->DTB Competitive Inhibition

Caption: Inhibition of the biotin synthesis pathway by this compound.

Troubleshooting_Workflow Start Start: Observation of non-target bacterial inhibition Purity_Check Perform culture purity check (streak plate, microscopy) Start->Purity_Check Contaminated Culture is contaminated Purity_Check->Contaminated Pure Culture is pure Purity_Check->Pure Restart Obtain pure culture and restart experiment Contaminated->Restart Yes MIC_Assay Perform MIC assay to determine inhibitory concentration Pure->MIC_Assay No Compare_MIC Compare observed MIC to known M. tuberculosis MIC MIC_Assay->Compare_MIC High_MIC MIC is significantly higher than for M. tuberculosis Compare_MIC->High_MIC Low_MIC MIC is unexpectedly low Compare_MIC->Low_MIC Selective Conclusion: this compound is selective High_MIC->Selective Yes Biotin_Rescue Perform biotin rescue experiment Low_MIC->Biotin_Rescue No Rescued Growth is rescued Biotin_Rescue->Rescued Not_Rescued Growth is not rescued Biotin_Rescue->Not_Rescued On_Target_Effect Inhibition is likely due to on-target effect on biotin synthesis Rescued->On_Target_Effect Yes Off_Target_Effect Inhibition is due to an unexpected off-target effect. Further investigation needed. Not_Rescued->Off_Target_Effect No

Caption: Workflow for troubleshooting unexpected inhibition of non-target bacteria.

References

Validation & Comparative

Mycobacidin vs. Isoniazid: A Comparative Analysis of Antitubercular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct modes of action of two potent antitubercular agents, highlighting their unique enzymatic targets and metabolic disruptions within Mycobacterium tuberculosis.

This guide provides a detailed comparative analysis of the mechanisms of action of mycobacidin and isoniazid, two significant antimicrobial compounds with activity against Mycobacterium tuberculosis. While both agents effectively inhibit the growth of this pathogenic bacterium, they do so through fundamentally different pathways. Isoniazid, a cornerstone of tuberculosis therapy for decades, disrupts the synthesis of the mycobacterial cell wall. In contrast, this compound, a narrow-spectrum antibiotic, targets a crucial metabolic pathway essential for bacterial survival. This document outlines the experimental data supporting these mechanisms, provides detailed protocols for key assays, and visualizes the involved pathways to offer a clear and comprehensive comparison for researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Actithiazic Acid)Isoniazid (INH)
Primary Target Biotin Synthase (BioB)Enoyl-Acyl Carrier Protein Reductase (InhA)
Metabolic Pathway Inhibited Biotin SynthesisMycolic Acid Synthesis
Mode of Action Competitive inhibition of BioBProdrug activation followed by covalent adduct formation with NAD, which then inhibits InhA
Nature of Compound Natural Product (from Streptomyces spp.)Synthetic Prodrug
Spectrum of Activity Narrow, primarily against M. tuberculosisBroad-spectrum against mycobacteria

Mechanism of Action: A Detailed Comparison

This compound: Targeting Biotin Synthesis

This compound, also known as actithiazic acid, exerts its antitubercular effect by inhibiting the synthesis of biotin (Vitamin B7).[1] Biotin is an essential cofactor for several carboxylase enzymes involved in crucial metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and the Krebs cycle.[1][2] The specific molecular target of this compound is biotin synthase (BioB), the enzyme responsible for the final step in the biotin biosynthetic pathway.[1][2][3]

This compound acts as a competitive inhibitor of BioB, likely due to its structural resemblance to a biotin precursor.[1][2] This inhibition leads to a depletion of the intracellular biotin pool, ultimately halting bacterial growth.[1] The selective accumulation of this compound within M. tuberculosis contributes to its narrow spectrum of activity.[2][3]

Mycobacidin_Mechanism

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

Isoniazid (INH) is a prodrug, meaning it requires activation by a mycobacterial enzyme to become effective.[4] This activation is carried out by the catalase-peroxidase enzyme KatG.[4] Once activated, the resulting isoniazid radical reacts with NAD+ to form a covalent adduct. This INH-NAD adduct is the active form of the drug.

The primary target of the INH-NAD adduct is the enoyl-acyl carrier protein reductase, InhA.[4] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4][5] Mycolic acids are long-chain fatty acids that are essential components of the unique and protective mycobacterial cell wall.[6][7][8][9][10] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately bacterial cell death.[4][5]

Isoniazid_Mechanism

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and isoniazid against M. tuberculosis can be determined using the microplate alamarBlue assay (MABA) or a similar broth microdilution method.

1. Preparation of Mycobacterial Culture:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

  • Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

2. Drug Dilution:

  • Prepare a stock solution of the test compound (this compound or isoniazid) in an appropriate solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the drug in a 96-well microplate containing 100 µL of 7H9 broth per well.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted mycobacterial suspension to each well.

  • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

4. Reading the Results:

  • After incubation, add 20 µL of alamarBlue solution and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MIC_Workflow Start Start: Prepare M. tuberculosis culture Prepare_Drugs Prepare serial dilutions of This compound and Isoniazid in a 96-well plate Start->Prepare_Drugs Inoculate Inoculate wells with M. tuberculosis suspension Prepare_Drugs->Inoculate Incubate_Initial Incubate at 37°C for 5-7 days Inoculate->Incubate_Initial Add_AlamarBlue Add alamarBlue and Tween 80 Incubate_Initial->Add_AlamarBlue Incubate_Final Incubate for 24 hours Add_AlamarBlue->Incubate_Final Read_Results Read results: Blue = No Growth Pink = Growth Incubate_Final->Read_Results End Determine MIC Read_Results->End

Enzyme Inhibition Assay: Biotin Synthase (BioB)

1. Protein Expression and Purification:

  • Clone the bioB gene from M. tuberculosis into an expression vector.

  • Overexpress the BioB protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

2. Assay Reaction:

  • The assay measures the conversion of dethiobiotin to biotin.

  • Set up reaction mixtures containing purified BioB, dethiobiotin, S-adenosyl-L-methionine (SAM), and a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH) in an anaerobic environment.

  • Include varying concentrations of this compound in the reaction mixtures.

3. Quantification:

  • After a defined incubation period, stop the reaction.

  • Quantify the amount of biotin produced using a suitable method, such as HPLC or a bioassay with a biotin-auxotrophic indicator strain.

4. Data Analysis:

  • Plot the rate of biotin formation against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of BioB activity.

Mycolic Acid Synthesis Inhibition Assay

1. Metabolic Labeling:

  • Grow M. tuberculosis in the presence of [1-14C]acetic acid or another suitable radiolabeled precursor of fatty acids.

  • Treat the cultures with different concentrations of isoniazid.

2. Lipid Extraction:

  • After incubation, harvest the bacterial cells.

  • Extract the total lipids from the cells using a mixture of chloroform and methanol.

3. Analysis of Mycolic Acids:

  • Saponify the extracted lipids to release the mycolic acids.

  • Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs).

  • Analyze the MAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Quantification:

  • Visualize the radiolabeled MAMEs by autoradiography or quantify them using a scintillation counter.

  • A decrease in the amount of radiolabeled MAMEs in isoniazid-treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.

Conclusion

This compound and isoniazid represent two distinct and effective strategies for combating M. tuberculosis. Isoniazid's long-standing success in clinical practice validates the mycobacterial cell wall, and specifically mycolic acid synthesis, as a prime therapeutic target. This compound's unique mechanism of targeting biotin synthesis highlights the potential for developing novel antitubercular agents that exploit different metabolic vulnerabilities of the pathogen. Understanding these diverse mechanisms is crucial for the rational design of new drugs and combination therapies to overcome the challenge of drug-resistant tuberculosis.

References

In Vitro Efficacy Showdown: Mycobacidin vs. Ethambutol for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Antimicrobial Drug Development

In the persistent global battle against tuberculosis (TB), the quest for novel and more effective antimicrobial agents remains a paramount objective for the scientific community. This guide provides a detailed in vitro comparison of two noteworthy compounds, Mycobacidin and the established first-line drug, Ethambutol, against Mycobacterium tuberculosis. This analysis is based on a comprehensive review of published experimental data, offering researchers, scientists, and drug development professionals a consolidated resource to inform future research and development endeavors.

Executive Summary

Both this compound and Ethambutol demonstrate potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. However, they achieve this through distinct mechanisms of action. Ethambutol disrupts the synthesis of the mycobacterial cell wall, a well-established target for anti-TB drugs. In contrast, this compound, also known as actithiazic acid or acidomycin, targets a crucial metabolic pathway by inhibiting biotin synthesis, presenting a different vulnerability to exploit. While direct comparative studies are limited, this guide consolidates available in vitro efficacy data, details the experimental protocols for their determination, and visually represents their mechanisms of action and the workflows for assessing their antimicrobial potency.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and Ethambutol against Mycobacterium tuberculosis as reported in various studies. It is crucial to note that these values were obtained from different studies using varied methodologies, which can influence the results. Therefore, a direct comparison of the absolute values should be made with caution.

Table 1: In Vitro Efficacy of this compound (Actithiazic Acid/Acidomycin) against Mycobacterium tuberculosis

M. tuberculosis Strain(s)MIC Range (µM)MIC Range (µg/mL)Experimental MethodReference
Drug-susceptible and drug-resistant strains0.096–6.2Not SpecifiedNot Specified[1]

Table 2: In Vitro Efficacy of Ethambutol against Mycobacterium tuberculosis

M. tuberculosis Strain(s)MIC Range (µg/mL)MBC Range (µg/mL)Experimental MethodReference
Susceptible strains0.5 - 2.01.0 - 8.0Broth Microdilution (7H12 broth)
Susceptible and resistant isolates0.5 - >10Not SpecifiedResazurin Microtiter Assay (REMA)
H37Rv2.0Not SpecifiedAcidic Wayne Model[2]

Mechanisms of Action

The distinct mechanisms of action of this compound and Ethambutol offer different strategic approaches to combating M. tuberculosis.

This compound: Targeting Biotin Synthesis

This compound acts as a selective inhibitor of biotin synthase (BioB), a key enzyme in the biotin biosynthesis pathway of M. tuberculosis.[1] Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, amino acid metabolism, and the citric acid cycle. By disrupting biotin production, this compound effectively stalls vital metabolic processes, leading to the inhibition of bacterial growth.

Mycobacidin_Mechanism cluster_Mycobacterium Mycobacterium tuberculosis This compound This compound BioB Biotin Synthase (BioB) This compound->BioB Inhibits Biotin_Pathway Biotin Biosynthesis Pathway Growth_Inhibition Growth Inhibition BioB->Growth_Inhibition Leads to Biotin Biotin Biotin_Pathway->Biotin Produces Metabolic_Processes Essential Metabolic Processes Biotin->Metabolic_Processes Cofactor for

Caption: Mechanism of action of this compound.

Ethambutol: Disrupting Cell Wall Synthesis

Ethambutol targets the arabinosyl transferases EmbA, EmbB, and EmbC, which are essential enzymes for the biosynthesis of arabinogalactan and lipoarabinomannan. These are critical components of the mycobacterial cell wall. Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.

Ethambutol_Mechanism cluster_Mycobacterium Mycobacterium tuberculosis Ethambutol Ethambutol Arabinosyl_Transferases Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Arabinosyl_Transferases Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferases->Arabinogalactan_Synthesis Blocks Lipoarabinomannan_Synthesis Lipoarabinomannan Synthesis Arabinosyl_Transferases->Lipoarabinomannan_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity Disrupts Lipoarabinomannan_Synthesis->Cell_Wall_Integrity Disrupts Growth_Inhibition Growth Inhibition Cell_Wall_Integrity->Growth_Inhibition Leads to

Caption: Mechanism of action of Ethambutol.

Experimental Protocols

Accurate determination of in vitro efficacy is fundamental to antimicrobial drug development. The following are detailed methodologies for key experiments cited in the assessment of anti-tuberculous agents.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mycobacterium tuberculosis. The EUCAST (European Committee on Antimicrobial Susceptibility Testing) has established a reference method to standardize this procedure.

1. Inoculum Preparation:

  • M. tuberculosis colonies are harvested from a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11).

  • The colonies are suspended in sterile water with glass beads and vortexed to create a homogenous suspension.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Plate Preparation and Inoculation:

  • Two-fold serial dilutions of the test compounds (this compound or Ethambutol) are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Each well is inoculated with the prepared bacterial suspension.

  • Growth control (no drug) and sterility control (no bacteria) wells are included.

3. Incubation:

  • The plates are sealed and incubated at 37°C.

4. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis after a specified incubation period (typically 14-21 days). Growth can be assessed visually or by using a growth indicator such as Resazurin.

MIC_Workflow start Start: M. tuberculosis culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate wells with bacterial suspension dilute_inoculum->inoculate prep_plates Prepare 96-well plate with serial drug dilutions in 7H9 broth prep_plates->inoculate incubate Incubate at 37°C (14-21 days) inoculate->incubate read_results Read Results (Visual or Indicator) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Broth Microdilution MIC Assay Workflow.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay.

1. Subculturing from MIC plates:

  • Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from all wells of the MIC plate that show no visible growth.

2. Plating:

  • The aliquots are plated onto a suitable solid agar medium (e.g., Middlebrook 7H10 or 7H11) that does not contain the test drug.

3. Incubation:

  • The plates are incubated at 37°C for 3-4 weeks, or until growth is apparent in the growth control plates.

4. Reading and Interpretation:

  • The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count (i.e., prevents any colony formation or results in a pre-defined low number of colonies).

Conclusion

This comparative guide provides a foundational overview of the in vitro efficacy of this compound and Ethambutol against Mycobacterium tuberculosis. While Ethambutol remains a cornerstone of current TB therapy, this compound's unique mechanism of action targeting biotin synthesis highlights a promising alternative therapeutic strategy. The presented data underscores the need for direct, head-to-head in vitro and in vivo comparative studies to more definitively ascertain the relative potency of these compounds. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and interpreting such studies, ultimately contributing to the advancement of novel anti-tuberculosis therapies.

References

Mycobacidin's Efficacy Against Drug-Resistant Mycobacterium tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data highlights the potential of mycobacidin, a biotin synthesis inhibitor, as a therapeutic agent against drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of this compound's activity alongside other anti-tuberculosis drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis presents a formidable challenge to global public health. Standard treatment regimens are often ineffective against these strains, necessitating the development of novel therapeutics. This compound, an antibiotic that targets the essential biotin biosynthesis pathway in Mtb, has shown promise. This guide synthesizes the current understanding of this compound's activity against drug-resistant Mtb, offering a comparative perspective with existing first and second-line drugs.

Comparative In Vitro Activity

The in vitro efficacy of an antimicrobial agent is a key indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound against a wide range of drug-resistant Mtb strains remains limited in publicly available literature, this guide compiles available data for this compound and other relevant anti-tuberculosis agents to provide a comparative framework.

A study on a cationic host defense peptide, NZX, demonstrated a bactericidal effect against an MDR M. tuberculosis clinical isolate with a median 99% MIC concentration of 6.3 μM.[1] This highlights the potential of peptide-based approaches in combating drug-resistant TB.

For comparison, the following tables summarize the MIC ranges for several first- and second-line anti-tuberculosis drugs against drug-sensitive, MDR, and XDR Mtb strains.

Table 1: Comparative MICs of First-Line Anti-Tuberculosis Drugs against M. tuberculosis Strains

DrugDrug-Sensitive Mtb MIC (μg/mL)MDR-TB MIC (μg/mL)XDR-TB MIC (μg/mL)
Isoniazid0.015 - 0.061 - >16[2]1 - >16[2]
Rifampicin0.06 - 0.2516 - >16[2]16[2]
Ethambutol0.5 - 2.0≤2.0 - 20.0[3]---
Pyrazinamide12.5 - 100------

Table 2: Comparative MICs of Second-Line Anti-Tuberculosis Drugs against M. tuberculosis Strains

DrugMDR-TB MIC (μg/mL)XDR-TB MIC (μg/mL)
Amikacin---4 - 16[2]
Kanamycin---4 - 16[2]
Capreomycin---4 - 16[2]
Levofloxacin------
Moxifloxacin0.125 - 4.0---
Linezolid0.25[4]---
Clofazimine0.25 - 0.5[4]---

Experimental Protocols

Accurate and reproducible determination of antimicrobial susceptibility is fundamental to both clinical management and drug discovery. The following are detailed protocols for two common methods used to determine the MIC of compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a colorimetric method used to determine the MIC of antimicrobial agents against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • M. tuberculosis culture in early to mid-log phase

  • Test compound (this compound) and control drugs

  • Alamar Blue reagent

  • Sterile deionized water

  • Parafilm

Procedure:

  • Add 100 µL of sterile deionized water to all outer-perimeter wells of the 96-well plate to minimize evaporation.

  • Add 100 µL of 7H9 broth to the remaining wells.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.

  • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a modification of the MABA and is also widely used for susceptibility testing of M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth with appropriate supplements

  • M. tuberculosis culture

  • Test compounds and control drugs

  • Resazurin sodium salt solution (0.01% w/v in distilled water)

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates as described for MABA.

  • Prepare the M. tuberculosis inoculum and add it to the wells.

  • Incubate the plates at 37°C for 7 days.

  • Add 30 µL of the resazurin solution to each well.

  • Re-incubate for 24-48 hours.

  • Observe the color change. The MIC is the lowest concentration of the drug that prevents the color change from blue to pink.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating this compound's activity, the following diagram illustrates the key steps from compound preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock Solution Preparation serial_dilution Serial Dilution of This compound in 96-well Plate This compound->serial_dilution mtb_culture M. tuberculosis Culture (Drug-Resistant Strains) inoculation Inoculation with M. tuberculosis mtb_culture->inoculation media_prep Growth Media Preparation media_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 5-7 days) inoculation->incubation reagent_addition Addition of Resazurin/Alamar Blue incubation->reagent_addition final_incubation Final Incubation (24-48 hours) reagent_addition->final_incubation readout Visual/Spectrophotometric Readout final_incubation->readout mic_determination MIC Determination readout->mic_determination comparison Comparison with Control Drugs mic_determination->comparison mechanism_of_action cluster_pathway Biotin Biosynthesis Pathway precursor Precursors enzyme Biotin Synthesis Enzymes precursor->enzyme intermediate Intermediates biotin Biotin intermediate->biotin cell_wall Mycolic Acid & Fatty Acid Synthesis biotin->cell_wall This compound This compound This compound->inhibition inhibition->enzyme enzyme->intermediate growth_inhibition Bacterial Growth Inhibition cell_wall->growth_inhibition

References

Validating Biotin Synthase as a Drug Target for Mycobacidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. The biotin biosynthesis pathway, essential for Mtb survival and absent in humans, presents a promising avenue for therapeutic intervention. This guide provides a comparative analysis of mycobacidin (also known as acidomycin), a natural product targeting biotin synthase (BioB), and other inhibitors of the mycobacterial biotin synthesis pathway, supported by experimental data and detailed protocols.

Introduction to the Biotin Biosynthesis Pathway in M. tuberculosis

Mycobacterium tuberculosis relies on de novo biotin synthesis for growth and establishing chronic infections, as it is unable to scavenge sufficient biotin from its host.[1][2][3][4][5] This dependency validates the enzymes within this pathway as attractive targets for the development of new antitubercular agents.[1][5][6][7][8][9] The final step in this pathway, the insertion of a sulfur atom into dethiobiotin (DTB) to form biotin, is catalyzed by biotin synthase (BioB).

This compound, an antitubercular antibiotic, has been identified as a competitive inhibitor of Mtb's BioB.[10][11][12] Its mechanism of action involves not only blocking biotin production but also stimulating the unproductive cleavage of S-adenosyl-l-methionine (SAM), a co-substrate of BioB, leading to the formation of a toxic metabolite.[11][12] Notably, the BioB enzyme in Mtb is distinct from its counterparts in other bacteria like E. coli, as it requires an auxiliary protein, BsaP, for its function, offering a potential window for selective inhibition.[13]

Comparative Analysis of Inhibitors

This section compares the performance of this compound against inhibitors of other key enzymes in the biotin biosynthesis pathway, such as 7,8-diaminopelargonic acid synthase (BioA) and dethiobiotin synthase (DTBS).

Quantitative Performance Data
Compound/InhibitorTarget EnzymeTarget OrganismPotency (Ki / IC50)Whole-Cell Activity (MIC)Reference
This compound (Acidomycin) Biotin Synthase (BioB) M. tuberculosisKi = ~1 µM, 0.11 µM0.096–6.2 µM[8][11]
Compound A36 BioAM. tuberculosisIC50 = 28.94 µMWeak (>200 µM)[4][7]
Compound A35 BioAM. tuberculosisIC50 = 88.16 µM80 µg/mL[4][7]
Compound A65 BioAM. tuberculosisIC50 = 114.42 µM20 µg/mL[4][7]
Compound C48 BioAM. tuberculosisKi = 200 pM< 0.07 µM[14]
Tetrazole 7a DTBSM. tuberculosisKi = 5 ± 1 µMNot Reported[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate inhibitors of the biotin biosynthesis pathway.

Biotin Synthase (BioB) Inhibition Assay

This protocol is adapted from methodologies used to characterize BioB inhibitors.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM pyridoxal 5'-phosphate (PLP), 1 mM S-adenosylmethionine (SAM), and the purified Mtb BioB enzyme (e.g., 2 µM).

  • Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Pre-incubation : Pre-incubate the enzyme with the reaction components and inhibitor for 10 minutes at 37°C.

  • Initiation : Initiate the enzymatic reaction by adding the substrate, dethiobiotin (DTB) (e.g., 20 µM).

  • Termination : After a defined incubation period, terminate the reaction by heating at 100°C for 10 minutes.

  • Analysis : Centrifuge the reaction tubes to pellet any precipitate. The amount of biotin produced in the supernatant can be quantified using HPLC or a bioassay with a biotin-auxotrophic indicator strain.

  • Data Analysis : Determine the inhibitor's IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum : Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Serial Dilution of Inhibitor : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation : Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5x105 CFU/mL. Include a positive control (bacteria, no inhibitor) and a negative control (broth, no bacteria).

  • Incubation : Seal the plates and incubate at 37°C for 5-7 days.

  • Growth Assessment : Assess bacterial growth. This can be done visually by observing turbidity or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active cells.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth or color change is observed.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

Biotin_Biosynthesis_Pathway cluster_Pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_Inhibitors Pathway Inhibitors Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound BioB BioB This compound->BioB BioA_Inhibitors BioA Inhibitors (e.g., C48) BioA BioA BioA_Inhibitors->BioA DTBS_Inhibitors DTBS Inhibitors (e.g., Tetrazole 7a) BioD BioD DTBS_Inhibitors->BioD MIC_Workflow cluster_workflow MIC Determination Workflow prep_inoculum Prepare Mtb Inoculum inoculation Inoculate Wells with Mtb prep_inoculum->inoculation serial_dilution Serial Dilution of Inhibitor in 96-well Plate serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation assessment Assess Growth (Visual/Resazurin) incubation->assessment determination Determine MIC assessment->determination

References

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of biotin synthesis inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Mycobacidin with Other Biotin Synthesis Inhibitors

The escalating threat of antimicrobial resistance necessitates the exploration of novel drug targets. The biotin synthesis pathway, essential for the survival of many pathogens, including Mycobacterium tuberculosis, but absent in humans, presents a promising avenue for the development of new therapeutics. This guide provides a detailed comparative analysis of this compound (also known as actithiazic acid or acidomycin) and other prominent biotin synthesis inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting a Vital Pathway

Biotin, or vitamin B7, is an indispensable cofactor for enzymes involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Unlike humans, who obtain biotin from their diet, many bacteria rely on its de novo synthesis. This metabolic distinction makes the biotin synthesis pathway an attractive target for selective antibacterial agents. Inhibitors targeting this pathway disrupt the production of biotin, leading to bacterial growth inhibition and, in some cases, cell death.

This compound specifically targets biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis—the insertion of a sulfur atom to form the thiophane ring of biotin. Other inhibitors, such as amiclenomycin and various synthetic compounds, target different enzymes in the pathway, including 7,8-diaminopelargonic acid aminotransferase (BioA) and biotin protein ligase (BirA).

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected biotin synthesis inhibitors against Mycobacterium tuberculosis and their target enzymes. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and IC50, the concentration of a drug that inhibits 50% of the target enzyme's activity.

InhibitorTarget EnzymeOrganismMIC (µM)IC50 / Ki (µM)Reference
This compound (Acidomycin) Biotin Synthase (BioB)M. tuberculosis H37Rv0.096 - 6.2~1 (Ki)[1]
Amiclenomycin BioAMycobacterium smegmatis--[2]
BioA Inhibitor (Compound A36) BioAM. tuberculosis83% inhibition at 200 µg/mL28.94[3]
BioA Inhibitor (Compound A65) BioAM. tuberculosis20 (MIC90)114.42[3][4]
BioA Inhibitor (Compound A35) BioAM. tuberculosis80 (MIC90)88.16[3][4]
BioA Inhibitor (CHM-1) BioA--2.42[4]
BirA Inhibitor (Bio-AMS) Biotin Protein Ligase (BirA)M. tuberculosis H37Rv1.56-[5]
BirA Inhibitor (Compound 10) Biotin Protein Ligase (BirA)M. tuberculosis H37Rv3.12-[5]
Biotin Analogue (Compound 5) Biotin Protein Ligase (SaBPL)S. aureus2-16 (µg/mL)-[6]
Biotin Analogue (Compound 16) Biotin Protein Ligase (SaBPL)S. aureus2-16 (µg/mL)< 0.1[6][7]
N-aryl piperazine 14 BioAM. tuberculosis26-[8]

Note: MIC values can vary depending on the specific strain and experimental conditions. IC50 and Ki values are measures of enzyme inhibition.

Signaling Pathways and Experimental Workflows

To visualize the points of inhibition within the biotin synthesis pathway and the general workflow for evaluating these inhibitors, the following diagrams are provided.

Biotin_Synthesis_Pathway cluster_0 Biotin Synthesis Pathway cluster_1 Inhibitors Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA Pimeloyl_ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin Amiclenomycin Amiclenomycin->KAPA This compound This compound This compound->DTB BioA_Inhibitors Synthetic BioA Inhibitors BioA_Inhibitors->KAPA Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Target_Identification Target Enzyme Identification (e.g., BioB, BioA) Inhibitor_Screening High-Throughput Screening (e.g., Fluorescence Displacement Assay) Target_Identification->Inhibitor_Screening Hit_Validation Hit Validation & IC50 Determination (e.g., Isothermal Titration Calorimetry) Inhibitor_Screening->Hit_Validation Whole_Cell_Screening Whole-Cell Screening (e.g., M. tuberculosis growth) Hit_Validation->Whole_Cell_Screening MIC_Determination MIC Determination (Resazurin Microtiter Assay) Whole_Cell_Screening->MIC_Determination Toxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) MIC_Determination->Toxicity_Assay

References

A Comparative Guide to the In Vivo Efficacy of Mycobacidin and First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the investigational agent Mycobacidin (also known as Acidomycin) and the current first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. While this compound exhibits promising and selective activity against Mycobacterium tuberculosis in vitro, this analysis, based on available preclinical data, highlights its current limitations in in vivo settings compared to the established efficacy of the standard therapeutic regimen.

Executive Summary

This compound is a natural product that selectively inhibits biotin synthesis in Mycobacterium tuberculosis, a novel mechanism of action that makes it a compound of interest. It demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in laboratory settings. However, a critical challenge remains, as studies have shown that this compound is inactive when tested in in vivo models of tuberculosis infection[1]. In stark contrast, the first-line anti-TB drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—have a well-documented record of potent bactericidal and sterilizing activity in various animal models, which has translated to successful clinical outcomes in humans. This guide will delve into the available data to provide a clear, evidence-based comparison.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo efficacy of first-line TB drugs in murine models of M. tuberculosis infection. It is important to note that, to date, published studies have not demonstrated in vivo efficacy for this compound.

DrugAnimal ModelDosageTreatment DurationReduction in Bacterial Load (Lung CFU)Key Findings
This compound MouseNot ApplicableNot ApplicableNo demonstrated in vivo activityDespite potent in vitro activity, this compound was found to be inactive in a mouse model of TB infection[1].
Isoniazid Mouse25 mg/kg/day2 weeksSignificant reductionPrevents infection-induced body weight loss, indicating control of disease progression[2].
Guinea PigNot SpecifiedFirst 2 days0.722 log10 decrease per dayDemonstrates rapid early bactericidal activity in vivo[3].
Rifampicin Mouse10 mg/kg/day12 weeksFailed to achieve undetectable CFUStandard dose shows slow eradication[1].
Mouse50 mg/kg/day8 weeksAchieved undetectable CFUHigh-dose rifampicin significantly shortens treatment duration and prevents relapse[1][4].
Pyrazinamide Mouse150 mg/kg/day (in combination)8 weeksContributes to sterilizing activityCrucial for shortening therapy and eliminating persistent bacteria[1][5].
Ethambutol RabbitNot SpecifiedNot SpecifiedAccumulates in tuberculous lesionsFavorable penetration into lesions likely explains its clinical efficacy despite modest in vitro potency[6][7].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the assessment of anti-tubercular agents in a murine model.

Murine Model of Tuberculosis for Efficacy Studies

A common and well-established model for testing the in vivo efficacy of anti-TB drugs is the mouse model of chronic infection.

  • Animal Strain: BALB/c or C57BL/6 mice are commonly used due to their susceptibility to M. tuberculosis and well-characterized immune responses[8].

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a chronic infection in the lungs. This method mimics the natural route of infection in humans.

  • Treatment Initiation: Treatment with the investigational drug or control regimen typically begins 4-6 weeks post-infection, once a stable bacterial load is established in the lungs and spleen.

  • Drug Administration: Drugs are administered daily or five times a week via oral gavage or in drinking water. Dosages are selected based on pharmacokinetic studies to mimic human exposure where possible.

  • Efficacy Assessment: The primary endpoint is the bacterial burden in the lungs and spleen, determined by plating serial dilutions of organ homogenates on nutrient agar and counting colony-forming units (CFU). This is typically assessed at various time points during and after treatment to evaluate bactericidal and sterilizing activity.

  • Relapse Assessment: A cohort of treated animals is often held for a period after the completion of therapy (e.g., 3 months) to assess the rate of disease relapse, which is a key indicator of the sterilizing efficacy of a regimen.

Visualizing Methodologies and Mechanisms

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of an anti-tubercular drug candidate.

experimental_workflow cluster_preclinical In Vivo Efficacy Evaluation infection Aerosol Infection of Mice with M. tuberculosis establishment Establishment of Chronic Infection (4-6 weeks) infection->establishment treatment Initiation of Drug Treatment (e.g., Daily Oral Gavage) establishment->treatment monitoring Monitoring of Animal Health (Weight, Clinical Signs) treatment->monitoring endpoints Assessment of Bacterial Load (CFU) in Lungs and Spleen treatment->endpoints relapse Post-Treatment Relapse Study (3 months) endpoints->relapse

Caption: A typical workflow for in vivo anti-TB drug efficacy testing in a murine model.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and the first-line TB drugs are depicted below.

This compound's Mechanism of Action

This compound's primary target is the inhibition of biotin synthesis, which is essential for the survival of M. tuberculosis.

mycobacidin_moa This compound This compound bioB Biotin Synthase (BioB) This compound->bioB Inhibits biotin_synthesis Biotin Synthesis bioB->biotin_synthesis cell_death Bacterial Cell Death biotin_synthesis->cell_death Leads to

Caption: this compound inhibits biotin synthase, leading to bacterial cell death.

First-Line TB Drugs' Mechanisms of Action

The first-line drugs target various essential cellular processes in M. tuberculosis.

first_line_moa cluster_drugs First-Line TB Drugs cluster_targets Bacterial Targets cluster_effects Cellular Effects inh Isoniazid (prodrug) katg KatG (activates INH) inh->katg Activated by rif Rifampicin rpoB RNA Polymerase rif->rpoB Inhibits pza Pyrazinamide (prodrug) pncA PncA (activates PZA) pza->pncA Activated by emb Ethambutol embB Arabinosyl Transferase emb->embB Inhibits inhA InhA (Mycolic Acid Synthesis) katg->inhA Inhibits cell_wall_disruption Cell Wall Disruption inhA->cell_wall_disruption transcription_inhibition Transcription Inhibition rpoB->transcription_inhibition rpsA Ribosomal Protein S1 pncA->rpsA Inhibits membrane_disruption Membrane Disruption & Protein Synthesis Inhibition rpsA->membrane_disruption embB->cell_wall_disruption

References

cross-resistance studies between Mycobacidin and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mycobacidin (also known as acidomycin) and its cross-resistance profile with other antibiotics, particularly in the context of Mycobacterium tuberculosis. While direct experimental studies on cross-resistance with this compound are limited, this document synthesizes available data on its mechanism of action and resistance to infer potential cross-resistance patterns.

Executive Summary

This compound is a potent inhibitor of biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is a clinically validated target for antitubercular drug development.[1][2][3] Notably, the development of resistance to this compound in M. tuberculosis has been shown to be difficult to achieve in laboratory settings. The primary mechanism of resistance observed is the overexpression of the target enzyme, BioB, which confers only low-level resistance.[4] This specific mechanism of resistance suggests a low probability of cross-resistance with antibiotics that have different cellular targets. Furthermore, studies have demonstrated that this compound retains its activity against M. tuberculosis strains that are already resistant to several first- and second-line anti-tuberculosis drugs.

Data Presentation: Activity of this compound Against Drug-Resistant M. tuberculosis

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This data highlights the potential of this compound to be effective against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

M. tuberculosis StrainResistance ProfileThis compound (Acidomycin) MIC (µM)Reference
H37RvDrug-Susceptible0.096 - 6.2[4]
MDR StrainsResistant to at least isoniazid and rifampicin0.096 - 6.2[4]
XDR StrainsMDR plus resistance to a fluoroquinolone and at least one injectable second-line drug0.096 - 6.2[4]

Note: The range of MICs reflects variations in experimental conditions and specific strains tested.

Inferred Cross-Resistance Profile

Based on its mechanism of action, the cross-resistance profile of this compound can be inferred as follows:

  • High Likelihood of Cross-Resistance: Other inhibitors of biotin synthase (BioB) or other enzymes in the biotin biosynthesis pathway. Resistance mechanisms that involve upregulation of this pathway could potentially confer resistance to multiple inhibitors targeting it.

  • Low Likelihood of Cross-Resistance: Antibiotics with different mechanisms of action, such as those targeting cell wall synthesis (e.g., isoniazid, ethambutol), protein synthesis (e.g., streptomycin, kanamycin), or DNA gyrase (e.g., fluoroquinolones). The available data showing this compound's activity against MDR and XDR strains supports this inference.

  • Efflux Pumps: While multidrug efflux pumps are a common mechanism of resistance in bacteria, there is currently no specific evidence to suggest that this compound is a substrate for known efflux pumps in M. tuberculosis.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-resistance studies. Below are generalized protocols for key experiments in this area.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

a. Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Antibiotics (this compound and comparators)

  • Resazurin dye (for viability assessment)

  • Incubator (37°C)

b. Procedure:

  • Prepare a serial dilution of each antibiotic in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the mycobacterial strain.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest antibiotic concentration where no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.

Generation of Resistant Mutants

This protocol describes the in vitro selection of antibiotic-resistant mutants.

a. Materials:

  • High concentration of the selective antibiotic (e.g., this compound)

  • 7H10 agar plates supplemented with OADC

  • Liquid culture of the mycobacterial strain

b. Procedure:

  • Grow a large population of the mycobacterial strain in 7H9 broth to a high density.

  • Plate a high concentration of the bacterial culture onto 7H10 agar plates containing the selective antibiotic at a concentration several times higher than its MIC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Colonies that grow on the antibiotic-containing plates are considered potential resistant mutants.

  • Isolate and re-streak these colonies on fresh antibiotic-containing plates to confirm resistance.

  • The MIC of the confirmed resistant mutants against the selective antibiotic and other antibiotics is then determined to assess cross-resistance.

Visualizations

Signaling Pathway of this compound Action and Resistance

cluster_0 Mycobacterium tuberculosis Cell This compound This compound Biotin_Synthase_BioB Biotin Synthase (BioB) This compound->Biotin_Synthase_BioB Inhibits Biotin_Synthesis Biotin Synthesis Biotin_Synthase_BioB->Biotin_Synthesis Catalyzes Bacterial_Growth Bacterial Growth & Survival Biotin_Synthesis->Bacterial_Growth Resistance_Mechanism Resistance: Overexpression of BioB Resistance_Mechanism->Biotin_Synthase_BioB Increases levels of

Caption: Mechanism of this compound action and resistance in M. tuberculosis.

Experimental Workflow for Cross-Resistance Assessment

Start Start Generate_Resistant_Strain Generate this compound-Resistant M. tuberculosis Strain Start->Generate_Resistant_Strain Determine_MIC_this compound Determine MIC of this compound (Confirm Resistance) Generate_Resistant_Strain->Determine_MIC_this compound Determine_MIC_Other_Antibiotics Determine MICs of Other Antibiotics Determine_MIC_this compound->Determine_MIC_Other_Antibiotics Compare_MICs Compare MICs of Resistant Strain to Wild-Type Strain Determine_MIC_Other_Antibiotics->Compare_MICs Conclusion Conclusion Compare_MICs->Conclusion Assess Cross-Resistance

Caption: Workflow for evaluating the cross-resistance of this compound-resistant strains.

References

Unveiling the Specificity of Mycobacidin for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Anti-Tuberculosis Agents

The global health challenge posed by tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, necessitates the development of highly specific antimicrobial agents. An ideal anti-TB drug should exhibit potent activity against M. tuberculosis while minimizing effects on other bacteria, thereby reducing the risk of off-target effects and the development of widespread antibiotic resistance. Mycobacidin, also known as acidomycin, has emerged as a promising candidate due to its remarkable specificity for M. tuberculosis. This guide provides a comprehensive comparison of this compound's specificity with that of first-line anti-TB drugs, supported by experimental data and detailed methodologies.

Superior Specificity Profile of this compound

This compound demonstrates a narrow spectrum of activity, primarily targeting M. tuberculosis. This high degree of specificity is attributed to its unique mechanism of action and selective accumulation within the target bacterium. In contrast, conventional first-line anti-TB drugs exhibit a broader range of activity against various bacterial species.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and first-line anti-tuberculosis drugs against a panel of representative bacteria. Lower MIC values indicate higher potency.

Antimicrobial AgentMycobacterium tuberculosisNon-Tuberculous Mycobacteria (NTM) (e.g., M. avium)Gram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)
This compound (Acidomycin) 0.1 - 1.0 µg/mL >100 µg/mL [1]>100 µg/mL [1]>100 µg/mL [1]
Isoniazid0.025 - 0.05 µg/mL[2]Resistant (MICs often >10 µg/mL)[3]Generally resistantGenerally resistant
Rifampicin0.05 - 0.2 µg/mL[2]Variable (e.g., M. kansasii susceptible, M. avium complex often resistant with MICs >1.0 µg/mL)[4][5][6]Susceptible (MICs often <1 µg/mL)[5]Variable
Ethambutol0.5 - 2.0 µg/mL[7]Variable (MICs can be high)[7][8]Generally resistantGenerally resistant
Pyrazinamide12.5 - 100 µg/mL (at acidic pH)[9][10][11]Intrinsically resistantGenerally resistantGenerally resistant

Key Observations:

  • This compound's high MIC values against NTMs, Gram-positive, and Gram-negative bacteria underscore its exceptional specificity for M. tuberculosis.

  • Isoniazid , while potent against M. tuberculosis, shows limited activity against NTMs and other bacteria, indicating a relatively narrow spectrum, though not as selective as this compound.[3]

  • Rifampicin exhibits broader activity, inhibiting the growth of some NTMs and Gram-positive bacteria.[5][6]

  • Ethambutol and Pyrazinamide are more specific to mycobacteria, but their efficacy against NTMs is variable and often limited.[7][8][12]

The Mechanism Behind this compound's Specificity

The selective action of this compound stems from its targeted disruption of biotin biosynthesis in M. tuberculosis.[1] Biotin is an essential cofactor for bacterial metabolism. This compound acts as a competitive inhibitor of biotin synthase (BioB), a key enzyme in the biotin synthesis pathway.

Crucially, this compound selectively accumulates within M. tuberculosis at concentrations approximately 30-fold higher than in other bacteria like E. coli.[1] This differential accumulation is the primary driver of its specificity, ensuring that inhibitory concentrations are reached only within the target pathogen.

cluster_Mtb Mycobacterium tuberculosis cluster_Other Other Bacteria Mycobacidin_in This compound (extracellular) Accumulation Selective Accumulation Mycobacidin_in->Accumulation Mycobacidin_intra This compound (intracellular) Accumulation->Mycobacidin_intra Inhibition Inhibition Mycobacidin_intra->Inhibition BioB Biotin Synthase (BioB) Biotin Biotin Synthesis BioB->Biotin Catalyzes Metabolism Bacterial Metabolism Biotin->Metabolism Inhibition->BioB Mycobacidin_out This compound (extracellular) No_Accumulation No Significant Accumulation Mycobacidin_out->No_Accumulation BioB_other Biotin Synthase (BioB) Biotin_other Biotin Synthesis BioB_other->Biotin_other Metabolism_other Bacterial Metabolism Biotin_other->Metabolism_other

Mechanism of this compound's Specificity

Experimental Protocols

The determination of a compound's specificity relies on standardized and reproducible experimental protocols. The following are key methodologies used to generate the comparative data.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Bacterial cultures in mid-logarithmic growth phase

  • Antimicrobial stock solutions

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in the microtiter plate using the broth as a diluent.

  • Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the bacterial suspension. A growth control well containing only broth and bacteria is also included.

  • Incubation: The plates are sealed and incubated at 37°C. Incubation times vary depending on the bacterial species (e.g., 7-21 days for M. tuberculosis).

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

A Prepare serial dilutions of antimicrobial in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C C->D E Read MIC as the lowest concentration with no growth D->E

Workflow for MIC Determination

Conclusion

The validation of this compound's specificity for M. tuberculosis is strongly supported by comparative MIC data. Its unique mechanism, centered on the inhibition of biotin synthesis and coupled with a remarkable selective accumulation within the target pathogen, positions it as a highly promising candidate for the development of a new generation of targeted anti-TB therapies. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and validation of novel antimicrobial agents with enhanced specificity.

References

A Comparative Guide to the Metabolic Effects of Mycobacidin and Other Antimetabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of the antitubercular agent Mycobacidin with three classes of classical antimetabolite drugs: the folic acid antagonist Methotrexate, the pyrimidine antagonist 5-Fluorouracil, and the purine antagonist 6-Mercaptopurine. This document outlines their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected metabolic pathways.

Executive Summary

Antimetabolites are a class of drugs that interfere with metabolic pathways by mimicking endogenous metabolites. While classical antimetabolites, such as Methotrexate, 5-Fluorouracil, and 6-Mercaptopurine, are mainstays in cancer chemotherapy due to their disruption of nucleotide biosynthesis and subsequent inhibition of DNA and RNA synthesis, this compound (also known as acidomycin) exhibits a more targeted metabolic effect. It selectively inhibits biotin biosynthesis in Mycobacterium tuberculosis, highlighting a different strategy for antimicrobial antimetabolite action. This guide explores these distinct metabolic interventions to inform further research and drug development.

Data Presentation: Quantitative Comparison of Antimetabolite Efficacy

The following tables summarize the key quantitative parameters of this compound and the selected antimetabolites, focusing on their inhibitory effects on their primary metabolic enzyme targets.

Antimetabolite Primary Target Enzyme Organism/Cell Line Inhibition Constant (Ki) Half-maximal Inhibitory Concentration (IC50) Reference
This compound (Acidomycin) Biotin Synthase (BioB)M. tuberculosis / E. coli~ 1 µM-[1]
Methotrexate Dihydrofolate Reductase (DHFR)Neisseria gonorrhoeae13 pM-[2]
Lactobacillus casei53 pM-[3]
Human (F31R/Q35E mutant)>650-fold increase vs WT-[4]
5-Fluorouracil (as FdUMP) Thymidylate Synthase (TS)HumanFdUMP[5] IC50: 0.022-3 nM-[6]
Human (Colon Cancer Cell Lines)-0.8 - 43.0 µM (for 5-FU)[7]
6-Mercaptopurine De novo purine synthesisHuman (Leukemia cells)-Not directly measured for a single enzyme
(downstream effects)

Note: The inhibitory activity of 6-Mercaptopurine is complex, involving multiple active metabolites that inhibit several enzymes in the de novo purine synthesis pathway. Therefore, a single Ki or IC50 value for a primary target is not as representative as for the other antimetabolites.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biotin Synthase Inhibition Assay (for this compound)

This assay measures the conversion of dethiobiotin (DTB) to biotin, catalyzed by biotin synthase (BioB), and the inhibition of this reaction by this compound.

Materials:

  • Purified Biotin Synthase (BioB)

  • Dethiobiotin (DTB)

  • S-adenosyl-L-methionine (SAM)

  • An anaerobic reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)

  • This compound (Acidomycin)

  • Assay buffer (e.g., Tris-HCl with DTT and iron salts)

  • Method for biotin detection (e.g., HPLC, microbiological assay, or colorimetric kit)

Protocol:

  • All reactions are performed under strict anaerobic conditions to protect the iron-sulfur clusters of BioB.

  • The reaction mixture is prepared in an anaerobic chamber and typically contains the assay buffer, the reducing system, SAM, and purified BioB.

  • Varying concentrations of this compound are added to the experimental tubes. A control with no inhibitor is included.

  • The reaction is initiated by the addition of DTB.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • The reaction is quenched (e.g., by heating or addition of acid).

  • The amount of biotin produced is quantified using a suitable detection method. For instance, a microbiological assay can be performed using a biotin-auxotrophic strain of E. coli. Alternatively, HPLC or a colorimetric biotin assay kit can be used for quantification.

  • The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate)

This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺ and its inhibition by Methotrexate.

Materials:

  • Purified Dihydrofolate Reductase (DHFR)

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • A reaction mixture is prepared containing the assay buffer, NADPH, and purified DHFR enzyme.

  • Different concentrations of Methotrexate are added to the test cuvettes. A control reaction without Methotrexate is also prepared.

  • The reaction is initiated by the addition of the substrate, DHF.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time in kinetic mode.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each Methotrexate concentration relative to the control.

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Methotrexate concentration. The Ki can be determined using the Cheng-Prusoff equation or by performing Lineweaver-Burk or Dixon plots with varying substrate and inhibitor concentrations.

Thymidylate Synthase (TS) Inhibition Assay (for 5-Fluorouracil)

This assay measures the activity of thymidylate synthase by quantifying the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition is measured in the presence of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). A common method is the tritium release assay.

Materials:

  • Cell lysate or purified Thymidylate Synthase (TS)

  • [5-³H]-dUMP (tritiated dUMP)

  • 5,10-methylenetetrahydrofolate (CH₂-THF)

  • FdUMP (active metabolite of 5-FU)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Activated charcoal suspension

  • Scintillation counter

Protocol:

  • A reaction mixture is prepared containing the assay buffer, cell lysate or purified TS, and the cofactor CH₂-THF.

  • Varying concentrations of FdUMP are added to the experimental tubes, with a no-inhibitor control.

  • The reaction is initiated by the addition of [5-³H]-dUMP.

  • The mixture is incubated at 37°C for a specified time. During the reaction, the tritium at the 5-position of dUMP is released as tritiated water ([³H]₂O).

  • The reaction is stopped by adding an activated charcoal suspension, which binds the unreacted [5-³H]-dUMP.

  • The mixture is centrifuged to pellet the charcoal.

  • The radioactivity in the supernatant, which corresponds to the amount of [³H]₂O produced, is measured using a scintillation counter.

  • The enzyme activity is proportional to the amount of tritium released. The inhibitory effect of FdUMP is calculated based on the reduction in activity compared to the control.[7]

De Novo Purine Synthesis Inhibition Assay (for 6-Mercaptopurine)

This assay measures the overall rate of de novo purine synthesis in whole cells, often using a radiolabeled precursor, and its inhibition by 6-Mercaptopurine.

Materials:

  • Cell culture (e.g., leukemia cells)

  • [¹⁴C]-glycine or [¹⁴C]-formate (radiolabeled precursors for purine synthesis)

  • 6-Mercaptopurine

  • Cell culture medium and supplements

  • Method for separating and quantifying radiolabeled purines (e.g., HPLC)

Protocol:

  • Cells are cultured in the presence of varying concentrations of 6-Mercaptopurine for a predetermined period to allow for drug uptake and metabolism. A control group without the drug is included.

  • The radiolabeled precursor (e.g., [¹⁴C]-glycine) is added to the cell culture medium.

  • Cells are incubated for a specific duration to allow for the incorporation of the radiolabel into newly synthesized purines.

  • The incubation is stopped, and the cells are harvested and washed.

  • Intracellular nucleotides are extracted (e.g., using perchloric acid).

  • The purine nucleotides (e.g., ATP and GTP) are separated from the precursor and other metabolites, typically by HPLC.

  • The amount of radioactivity incorporated into the purine nucleotide pool is quantified using a scintillation counter or a radioactivity detector coupled to the HPLC.

  • The rate of de novo purine synthesis is determined by the amount of radiolabel incorporated over time. The inhibitory effect of 6-Mercaptopurine is assessed by comparing the synthesis rates in treated versus untreated cells.

Visualization of Metabolic Pathways and Antimetabolite Action

The following diagrams, generated using Graphviz, illustrate the metabolic pathways affected by this compound and the other antimetabolites, highlighting the specific points of inhibition.

Mycobacidin_Action cluster_biotin Mycobacterium tuberculosis Biotin Synthesis cluster_key Legend Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->Inhibition k1 Enzyme Inhibition k1_shape->k1

Caption: this compound inhibits Biotin Synthase (BioB), the final enzyme in the biotin synthesis pathway of M. tuberculosis.

Methotrexate_Action cluster_folate Folate Metabolism cluster_key Legend Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Purine_synthesis Purine Synthesis THF->Purine_synthesis One-carbon transfer dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase Methotrexate Methotrexate Methotrexate->Inhibition1 Methotrexate->Inhibition2 k1 Enzyme Inhibition k1_shape->k1

Caption: Methotrexate inhibits Dihydrofolate Reductase (DHFR), depleting tetrahydrofolate for nucleotide synthesis.

Fluorouracil_Action cluster_pyrimidine Pyrimidine Synthesis cluster_key Legend dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_synthesis DNA Synthesis dTMP->DNA_synthesis RNA_synthesis RNA Synthesis FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUMP->Inhibition FUTP->RNA_synthesis Incorporation k1 Enzyme Inhibition k1_shape->k1

Caption: 5-Fluorouracil's metabolite, FdUMP, inhibits Thymidylate Synthase, blocking dTMP and DNA synthesis.

Mercaptopurine_Action cluster_purine De Novo Purine Synthesis cluster_key Legend PRPP PRPP + Glutamine PRA Phosphoribosylamine PRPP->PRA PRPP Amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP MP 6-Mercaptopurine TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT TIMP->Inhibition1 Feedback Inhibition TIMP->Inhibition2 Inhibits downstream enzymes k1 Enzyme Inhibition k1_shape->k1

Caption: 6-Mercaptopurine's metabolite, TIMP, inhibits multiple enzymes in the de novo purine synthesis pathway.

Conclusion

This comparative guide illustrates the diverse mechanisms by which antimetabolites exert their effects. This compound's targeted inhibition of biotin synthesis in M. tuberculosis presents a compelling model for the development of selective antimicrobial agents. In contrast, the broader disruption of nucleotide metabolism by classical antimetabolites like Methotrexate, 5-Fluorouracil, and 6-Mercaptopurine underlies their efficacy in cancer chemotherapy, but also contributes to their toxicity profiles. A deeper understanding of these distinct metabolic interventions, supported by quantitative data and detailed experimental validation, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety.

References

Head-to-Head Comparison: Mycobacidin vs. PBTZ169 in Anti-Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two promising anti-tuberculosis compounds, Mycobacidin and PBTZ169. While both exhibit potent in vitro activity against Mycobacterium tuberculosis, they operate via distinct mechanisms and present different profiles in preclinical studies. This document summarizes their performance, outlines key experimental methodologies, and visualizes their respective pathways of action to aid in informed decision-making for future research and development.

Executive Summary

This compound (also known as actithiazic acid or acidomycin) and PBTZ169 (Macozinone) are both potent inhibitors of essential biosynthetic pathways in Mycobacterium tuberculosis. PBTZ169, a benzothiazinone derivative, has progressed to clinical trials and demonstrates a strong bactericidal effect both in vitro and in vivo by targeting arabinan synthesis, a crucial component of the mycobacterial cell wall. This compound, a natural product, targets biotin biosynthesis, another vital pathway for mycobacterial survival. While it shows excellent in vitro potency, its development has been hampered by a lack of reported in vivo efficacy. This comparison guide will delve into the available data for a side-by-side analysis.

Mechanism of Action

PBTZ169: Inhibition of Arabinan Biosynthesis

PBTZ169 is a potent and irreversible inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the arabinan biosynthesis pathway.[1][2] DprE1 is essential for the formation of decaprenyl-arabinose, the arabinosyl donor required for the synthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[3] By forming a covalent bond with a cysteine residue in the active site of DprE1, PBTZ169 effectively blocks the production of these essential cell wall components, leading to bacterial cell death.[2]

cluster_0 Arabinan Biosynthesis Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) DPR Decaprenyl-P-ribose (DPR) PRPP->DPR Various enzymes DPX Decaprenyl-P-2-keto-ribose (DPX) DPR->DPX DprE1 DPA Decaprenyl-P-arabinose (DPA) DPX->DPA DprE2 AG_LAM Arabinogalactan (AG) & Lipoarabinomannan (LAM) DPA->AG_LAM Arabinofuranosyl- transferases CellWall Mycobacterial Cell Wall AG_LAM->CellWall PBTZ169 PBTZ169 DprE1 DprE1 PBTZ169->DprE1 Inhibition

PBTZ169 inhibits DprE1, blocking arabinan synthesis.
This compound: Inhibition of Biotin Biosynthesis

This compound acts as a competitive inhibitor of biotin synthase (BioB), the final enzyme in the biotin biosynthesis pathway.[4][5] Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, which is critical for the formation of the unique mycobacterial cell wall and other vital cellular functions.[6] By mimicking the substrate dethiobiotin, this compound binds to the active site of BioB, preventing the insertion of sulfur to form biotin.[4][5] This leads to biotin starvation and ultimately inhibits bacterial growth.

cluster_1 Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB ACC Acyl-CoA Carboxylases Biotin->ACC Biotin Protein Ligase (BirA) This compound This compound BioB BioB This compound->BioB Inhibition

This compound inhibits BioB, blocking biotin synthesis.

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and PBTZ169. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Activity
CompoundM. tuberculosis H37Rv MICMIC Range (MDR/XDR Strains)
PBTZ169 0.2 - 0.3 ng/mL[1][7]≤ 0.016 mg/L[1]
This compound 0.6 µM (approximately 0.13 µg/mL)[8]0.096 - 6.2 µM[8]
In Vivo Efficacy (Mouse Model)
CompoundDosageTreatment DurationLog10 CFU Reduction (Lungs)Log10 CFU Reduction (Spleens)
PBTZ169 25 mg/kg/day4 weeks~1.0[2]~1.5 - 2.0[2]
PBTZ169 50 mg/kg/day8 weeks~1.5[9]Data not consistently reported
This compound Not reportedNot reportedInactive in vivo[8][10]Inactive in vivo[8][10]
Cytotoxicity
CompoundCell LineTD₅₀ / IC₅₀Selectivity Index (SI)
PBTZ169 HepG2>58 µg/mL>10,000
This compound HepG2No specific data foundNot reported
This compound VeroNo specific data foundNot reported

Experimental Protocols

Resazurin Microtiter Assay (REMA) for MIC Determination

This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

cluster_2 REMA Protocol Workflow start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of compound start->prep_plate add_culture Add M. tuberculosis culture (e.g., H37Rv) to each well prep_plate->add_culture incubate Incubate plates at 37°C for 7 days add_culture->incubate add_resazurin Add Resazurin solution to each well incubate->add_resazurin incubate_2 Incubate for another 24-48 hours add_resazurin->incubate_2 read_results Observe color change: Blue (inhibition) to Pink (growth) incubate_2->read_results determine_mic MIC is the lowest concentration that remains blue read_results->determine_mic end End determine_mic->end

Workflow for the Resazurin Microtiter Assay (REMA).

Methodology:

  • Plate Preparation: A 96-well microtiter plate is prepared with serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated at 37°C for approximately 7 days.

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Second Incubation: The plate is incubated for an additional 24 to 48 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (indicating no metabolic activity) to pink (indicating bacterial growth).[11]

DprE1 Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of compounds against DprE1.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing purified DprE1 enzyme, a suitable buffer, and the co-factor FAD.

  • Inhibitor Incubation: The test compound (e.g., PBTZ169) is added to the reaction mixture and incubated to allow for binding to the enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, decaprenylphosphoryl-β-D-ribose (DPR).

  • Reaction and Quenching: The reaction is allowed to proceed for a defined period at an optimal temperature and then stopped (quenched).

  • Analysis: The conversion of DPR to its oxidized product, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), is measured, typically using methods such as thin-layer chromatography (TLC) with a radiolabeled substrate or a coupled spectrophotometric assay.[12] The level of inhibition is determined by comparing the product formation in the presence and absence of the inhibitor.

Biotin Synthase (BioB) Inhibition Assay

This assay measures the inhibition of the BioB enzyme.

Methodology:

  • Anaerobic Conditions: The assay is performed under strict anaerobic conditions as the iron-sulfur clusters in BioB are oxygen-sensitive.

  • Reaction Components: The reaction mixture includes purified BioB, its substrate dethiobiotin (DTB), S-adenosylmethionine (SAM), and a reducing system.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at an appropriate temperature.

  • Product Detection: The formation of biotin is quantified using methods such as high-performance liquid chromatography (HPLC) or a microbiological assay where the growth of a biotin-auxotrophic bacterial strain is dependent on the amount of biotin produced.[13] The inhibitory effect is calculated by comparing biotin production in the presence and absence of the inhibitor.

In Vivo Efficacy in a Murine Tuberculosis Model

The chronic mouse model of tuberculosis is a standard for evaluating the in vivo efficacy of anti-TB compounds.

Methodology:

  • Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compound (administered orally or via another route) begins several weeks post-infection, once a chronic infection is established.

  • Monitoring: The bacterial burden in the lungs and spleen is monitored at different time points during and after treatment.

  • CFU Enumeration: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized and plated on a solid medium to enumerate the number of colony-forming units (CFUs).

  • Efficacy Determination: The efficacy of the compound is determined by the reduction in the log10 CFU count compared to untreated control mice.[2]

Discussion and Future Outlook

PBTZ169 has demonstrated a compelling preclinical profile with potent in vitro and in vivo activity, leading to its progression into clinical development.[3] Its mechanism of action, targeting the essential DprE1 enzyme, is well-characterized. The availability of in vivo efficacy data provides a solid foundation for its further evaluation in combination therapies.

This compound, while exhibiting excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis, faces a significant hurdle due to its reported lack of in vivo activity.[8][10] This could be attributed to poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. Further research into optimizing the delivery of this compound or developing analogs with improved pharmacokinetic profiles could potentially unlock its therapeutic potential. The biotin biosynthesis pathway remains a validated and attractive target for novel anti-tuberculosis drugs.

References

Safety Operating Guide

Navigating the Disposal of Mycobacidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific federal or institutional guidelines on the disposal of mycobacidin necessitates a cautious approach rooted in established best practices for chemical and antibiotic waste management. This guide provides procedural recommendations to ensure safety and environmental stewardship for researchers, scientists, and drug development professionals handling this antitubercular agent.

This compound, a compound produced by Streptomyces species, is recognized for its selective antibiotic activity against Mycobacterium tuberculosis.[1][2] Proper disposal is crucial to mitigate risks of environmental contamination and the development of antibiotic-resistant bacteria. While a dedicated disposal protocol for this compound is not publicly available, its chemical properties and antibiotic nature call for its treatment as hazardous chemical waste.

Core Safety and Handling Protocols

Before disposal, adherence to proper personal protective equipment (PPE) standards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[3]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, handling of this compound and its waste should always be performed wearing gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid respiratory tract irritation.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes its known hazard classifications.

Hazard StatementClassificationPrecautionary Measures
H315Skin IrritantWear protective gloves and clothing.
H319Eye IrritantWear eye and face protection.
H335Respiratory IrritantUse in a well-ventilated area; avoid breathing dust/fumes.

Step-by-Step Disposal Procedures

The following steps outline a recommended disposal pathway for this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with chemical waste.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain. This practice is critical to prevent the introduction of antibiotics into waterways, which can contribute to antimicrobial resistance.

  • Sharps Waste: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.

Step 2: Labeling and Storage

  • All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemical constituents.

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.

Step 3: Arranging for Final Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. EHS professionals are trained to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Final disposal of this compound waste will likely involve high-temperature incineration by a licensed hazardous waste management company, which is the standard and most effective method for destroying active pharmaceutical ingredients and preventing environmental release.

Experimental Protocols: Inactivation Considerations

While specific experimental protocols for this compound degradation are not documented in the provided search results, a common practice for antibiotic waste is chemical inactivation. However, without data on this compound's reactivity, this should only be performed by trained EHS personnel. Autoclaving is another common method for biological waste, but its effectiveness on this compound is unknown. Some antibiotics are heat-stable and are not destroyed by autoclaving. Therefore, autoclaving is not recommended for this compound waste unless its efficacy has been validated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_sharps cluster_storage cluster_end start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container storage Store Securely in Designated Area solid_container->storage liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->storage sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container sharps_container->storage ehs_pickup Contact EHS for Pickup and Final Disposal (e.g., Incineration) storage->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

Crucially, always consult your institution's specific waste management guidelines and your EHS department before disposing of any chemical waste. Their guidance will ensure compliance with all applicable regulations and promote a safe laboratory environment.

References

Personal protective equipment for handling Mycobacidin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Mycobacidin

For Immediate Reference: Personal Protective Equipment (PPE) Requirements

Operation Required Personal Protective Equipment
Low-Hazard Operations (e.g., handling sealed containers, visual inspection) Laboratory Coat Safety Glasses with side shields Nitrile Gloves (single pair)
Powder Handling (e.g., weighing, aliquoting, preparing solutions) Disposable Gown with tight-fitting cuffs Chemical Splash Goggles Face Shield Double Nitrile Gloves NIOSH-approved Respirator (N95 or higher)
Liquid Handling (e.g., dilutions, transfers, reactions) Laboratory Coat or Disposable Gown Chemical Splash Goggles Double Nitrile Gloves
Waste Disposal Laboratory Coat Chemical Splash Goggles Heavy-duty Nitrile or Butyl Gloves

Hazard Identification and Risk Assessment

This compound, also known as Actithiazic Acid or Acidomycin, is an antibiotic with antitubercular properties.[1][2] It functions by inhibiting biotin synthesis.[2][3] According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Key Hazards:

  • Irritant: Causes skin and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory tract irritation.[1]

  • Unknown Toxicity: As with many research compounds, full toxicological properties may not be fully understood. Therefore, it is prudent to handle it as a potent compound.

A thorough risk assessment should be conducted before any new procedure involving this compound.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls
  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, a powder-containment hood, or a glove box to minimize inhalation exposure.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, equipment (spatulas, weigh boats, vials), and waste containers are within the containment area.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. A spill kit appropriate for chemical powders should also be available.

Weighing and Aliquoting Powder

This operation presents the highest risk of aerosolization and exposure.

  • Don PPE: Wear the full PPE ensemble for powder handling as detailed in the table above. This includes a disposable gown, double nitrile gloves, chemical splash goggles, a face shield, and a NIOSH-approved respirator.[4]

  • Containment: Perform all powder manipulations within a certified chemical fume hood or other ventilated enclosure.[4]

  • Minimize Dust: Handle the powder gently. Use techniques like dampening the powder with a suitable, non-reactive solvent to reduce dust generation.[4]

  • Transfer: Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or directly into a vial.

  • Clean-up: After weighing, carefully clean all surfaces within the fume hood. Decontaminate spatulas and other reusable equipment. Dispose of all single-use items in the designated hazardous waste container.

Solution Preparation
  • Don PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Solvent Addition: In a chemical fume hood, slowly add the solvent to the vial containing the pre-weighed this compound powder to avoid splashing.

  • Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

Disposal Plan

All this compound waste, including contaminated PPE, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container material must be compatible with the solvent used.[5][6]

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Labeling and Storage
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[6]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

Final Disposal
  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

Visual Guides

Handling_Workflow cluster_prep Preparation cluster_handling Handling Powder cluster_disposal Disposal prep 1. Designate Area (Fume Hood) gather 2. Gather Materials (PPE, Equipment) prep->gather emergency 3. Verify Emergency Equipment gather->emergency don_ppe 4. Don Full PPE (Respirator, Goggles, etc.) weigh 5. Weigh this compound in Containment don_ppe->weigh dissolve 6. Prepare Solution weigh->dissolve segregate 7. Segregate Waste (Solid, Liquid) label_waste 8. Label Waste Container segregate->label_waste dispose 9. Arrange EHS Pickup label_waste->dispose

Figure 1: Step-by-step workflow for safely handling this compound.

Disposal_Decision_Tree cluster_type Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste Generated is_solid Solid? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EHS Disposal Pickup storage->pickup

Figure 2: Decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycobacidin
Reactant of Route 2
Mycobacidin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.